molecular formula C6H13NO B7891930 N,2-dimethylbutanamide CAS No. 21458-37-7

N,2-dimethylbutanamide

Cat. No.: B7891930
CAS No.: 21458-37-7
M. Wt: 115.17 g/mol
InChI Key: ISFCRWPZUSUIJP-UHFFFAOYSA-N
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Description

N,2-Dimethylbutanamide (CAS 21458-37-7) is an organic compound with the molecular formula C6H13NO and a molecular weight of 115.17 g/mol. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of more complex molecules . Its key research application is as a synthetic intermediate in the development of imidazolinone herbicides, which are typically used as racemic mixtures of enantiomers . The broader structural class of dimethylbutanamides is of significant interest in scientific research. For instance, the related compound 2-amino-2,3-dimethylbutanamide is a well-documented common intermediate in the synthesis of imidazolinone weedicides . Furthermore, other derivatives, such as N-benzyl-N-hydroxy-2,2-dimethylbutanamide (RIPA-56), are investigated in preclinical models as potent RIPK1 kinase inhibitors, highlighting the potential of this chemical framework in therapeutic discovery . This compound must be used by qualified professionals. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

N,2-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-4-5(2)6(8)7-3/h5H,4H2,1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFCRWPZUSUIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21458-37-7
Record name N,2-Dimethylbutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21458-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Synthesis and Characterization of N,2-dimethylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of N,2-dimethylbutanamide, a secondary amide with potential applications in pharmaceutical and chemical research. The document details a feasible synthetic protocol, purification methods, and a full characterization profile, including spectroscopic and physical data. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Synthesis of this compound

This compound is synthesized via a direct amidation reaction between 2-methylbutanoic acid and methylamine (B109427). This reaction is a condensation process where a molecule of water is eliminated.[1][2][3] To drive the equilibrium towards the product, a dehydrating agent or a catalyst can be employed. Boron-based reagents have been shown to be effective in promoting such amidations.[4][5]

Reaction Scheme

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on general procedures for direct amidation of carboxylic acids.

Materials:

  • 2-Methylbutanoic acid (1.0 eq)

  • Methylamine (solution in THF or as gas) (1.1 eq)

  • DCC (N,N'-Dicyclohexylcarbodiimide) or a similar coupling agent (1.1 eq)

  • DMAP (4-Dimethylaminopyridine) (0.1 eq)

  • Dichloromethane (anhydrous)

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-methylbutanoic acid (1.0 eq) in anhydrous dichloromethane, add DCC (1.1 eq) and DMAP (0.1 eq) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15 minutes.

  • Slowly add a solution of methylamine (1.1 eq) in THF or bubble methylamine gas through the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes. Alternatively, recrystallization from a suitable solvent system, such as ethanol/water or acetonitrile, can be employed for further purification.[6][7]

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound.

Physical Properties
PropertyValue (Predicted/Estimated)
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol [5]
AppearanceColorless to pale yellow oil or low melting solid
Boiling Point~180-200 °C (estimated)
Melting PointNot determined
SolubilitySoluble in organic solvents like methanol, ethanol, and dichloromethane.
Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the typical values for secondary amides.

Table 2.1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 5.5 - 6.5br s1HN-H
~ 2.80d3HN-CH
~ 2.10m1HCH -C=O
~ 1.60m1HCH ₂ (diastereotopic proton a)
~ 1.40m1HCH ₂ (diastereotopic proton b)
~ 1.10d3HCH -CH
~ 0.90t3HCH ₂-CH

Table 2.2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 175C =O
~ 45C H-C=O
~ 26N-C H₃
~ 25C H₂
~ 16CH-C H₃
~ 11CH₂-C H₃

Table 2.3: IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300Strong, broadN-H stretch[8][9]
2960-2850StrongC-H stretch (aliphatic)
~ 1640StrongC=O stretch (Amide I band)[8]
~ 1550StrongN-H bend (Amide II band)[8]

Table 2.4: Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
115Moderate[M]⁺ (Molecular ion)
86High[M - C₂H₅]⁺ (Loss of ethyl radical)
72High[M - C₃H₇]⁺ (Loss of propyl radical via α-cleavage)
57Moderate[C₄H₉]⁺
44Moderate[CH₃-NH=C=O]⁺

The fragmentation of amides in mass spectrometry often involves α-cleavage at the carbonyl group and McLafferty rearrangement if a γ-hydrogen is present.[10][11][12]

Experimental and Logical Workflows

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Mix 2-Methylbutanoic Acid, DCC, and DMAP in CH2Cl2 add_amine Add Methylamine Solution reactants->add_amine react Stir at Room Temperature add_amine->react filter_urea Filter to Remove Dicyclohexylurea react->filter_urea wash Wash with HCl, NaHCO3, Brine filter_urea->wash dry Dry with MgSO4 and Concentrate wash->dry chromatography Column Chromatography (Silica Gel, Hexanes/EtOAc) dry->chromatography product Pure this compound chromatography->product

Caption: Workflow for the synthesis and purification of this compound.

Characterization Workflow

G cluster_characterization Characterization cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Analysis start Synthesized Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms appearance Visual Inspection (Appearance, Color) start->appearance bp Boiling Point Determination start->bp end Verified this compound nmr->end ir->end ms->end appearance->end bp->end

Caption: Logical workflow for the characterization of this compound.

References

An In-depth Technical Guide to the Physical Properties of N,2-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of N,2-dimethylbutanamide. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data for its isomers and outlines standard experimental protocols for the determination of key physical characteristics.

Compound Identification

This compound is a secondary amide with the following identifiers:

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 21458-37-7[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
SMILES CCC(C)C(=O)NC[1][2]
InChIKey ISFCRWPZUSUIJP-UHFFFAOYSA-N[1]

Tabulated Physical Properties

The following tables summarize the computed physical properties of this compound and the experimental physical properties of its isomers for comparative purposes.

Computed Physical Properties of this compound

These properties are predicted using computational models.

PropertyValueSource
Molecular Weight 115.17 g/mol [1][2]
XLogP3 0.9[1]
LogP 0.7785[2]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 2[1][2]
Topological Polar Surface Area 29.1 Ų[1][2]
Exact Mass 115.099714038 Da[1]
Experimental Physical Properties of Isomers

For context, the following table presents experimental data for the isomers N,N-dimethylbutanamide and 2,2-dimethylbutanamide.

PropertyN,N-dimethylbutanamide2,2-dimethylbutanamideSource
CAS Number 760-79-2102014-33-5[3][4][5]
Melting Point -40 °C103-104 °C[3][5][6][7]
Boiling Point 186 °C223.4±9.0 °C (Predicted)[3][5]
Density 0.9064 g/cm³ at 25°C0.896±0.06 g/cm³ (Predicted)[3][5][8]
Refractive Index 1.4391 at 25°CN/A[3]
Water Solubility Very Soluble (110 g/L at 25°C)N/A[8]

Experimental Protocols

The following sections detail standard methodologies for determining the key physical properties of amides.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The melting point can be determined using a melting point apparatus, such as a Mel-Temp or a Thiele tube.

Protocol using a Digital Melting Point Apparatus (e.g., DigiMelt):

  • Sample Preparation: A small amount of the dry, powdered solid is packed into a capillary tube to a height of 2-3 mm.[9] The tube is tapped to ensure the sample is compact.[9][10]

  • Apparatus Setup: The capillary tube is placed into the sample holder of the apparatus.[10]

  • Approximate Determination: If the melting point is unknown, a rapid heating run (10-20 °C per minute) is performed to find an approximate melting range.[9][10]

  • Accurate Determination: A new sample is prepared. The apparatus is heated rapidly to about 20 °C below the approximate melting point.[9] The heating rate is then slowed to 1-2 °C per minute.[9]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[9] For a pure compound, this range is typically narrow (0.5-1.0 °C).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result A Dry, powdered This compound B Pack into capillary tube (2-3 mm) A->B C Place in melting point apparatus B->C D Heat rapidly to ~20°C below expected MP C->D E Heat slowly (1-2°C/min) D->E F Record start and end of melting E->F G Melting Point Range F->G

Caption: Workflow for determining the melting point of this compound.

Solubility Determination

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups in a compound.[11]

Protocol for Aqueous and Acid/Base Solubility:

  • Solubility in Water:

    • Add approximately 25 mg of this compound to 0.5 mL of deionized water in a test tube.[11]

    • Stir or shake vigorously for 2-3 minutes.[12]

    • Observe if the compound dissolves completely.

    • If soluble, test the pH of the solution using pH paper.[11][12][13] Amides are generally neutral.

  • Solubility in 5% HCl:

    • To a fresh sample (25 mg in a test tube), add 0.5 mL of 5% aqueous HCl.

    • Stir or shake the mixture.

    • Observe for dissolution. As a secondary amide, this compound is not expected to be significantly more soluble in dilute acid than in water.

  • Solubility in 5% NaOH:

    • To a fresh sample (25 mg in a test tube), add 0.5 mL of 5% aqueous NaOH.[11]

    • Stir or shake the mixture.

    • Observe for dissolution. Amides can undergo slow hydrolysis in basic solutions, especially with heating, but are generally insoluble in dilute base at room temperature.[14]

SolubilityWorkflow cluster_water Water Solubility cluster_acid Acid Solubility cluster_base Base Solubility Start This compound Sample A1 Add 0.5 mL H₂O Start->A1 B1 Add 0.5 mL 5% HCl Start->B1 C1 Add 0.5 mL 5% NaOH Start->C1 A2 Observe & Record Solubility A1->A2 A3 Test pH (if soluble) A2->A3 B2 Observe & Record Solubility B1->B2 C2 Observe & Record Solubility C1->C2

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This guide has consolidated the available computed data for the physical properties of this compound and provided experimental data for its isomers to serve as a valuable reference. The detailed experimental protocols and workflows offer a practical framework for researchers to determine these properties in a laboratory setting. As with any compound, experimentally verified data is paramount, and the protocols outlined herein provide the means to obtain such critical information for advancing research and development activities.

References

An In-depth Technical Guide to the Chemical Reactivity and Stability of N,2-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of N,2-dimethylbutanamide. The information presented is intended to support research, development, and handling of this compound in a scientific and industrial setting.

Chemical Identity

PropertyValue
IUPAC Name This compound
CAS Number 21458-37-7
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
SMILES CCC(C)C(=O)NC

Chemical Reactivity

This compound, as a secondary amide, exhibits reactivity characteristic of this functional group. The primary sites for chemical reactions are the carbonyl carbon, which is susceptible to nucleophilic attack, and the N-H bond.

Hydrolysis

Amide hydrolysis is a slow process at neutral pH but is accelerated by acidic or basic conditions. The hydrolysis of this compound yields 2-methylbutanoic acid and methylamine (B109427).

General Reaction Scheme:

This compound This compound 2-methylbutanoic acid 2-methylbutanoic acid This compound->2-methylbutanoic acid  H+ or OH- / H2O   methylamine methylamine This compound->methylamine  H+ or OH- / H2O  

Caption: Hydrolysis of this compound.

Table 1: Predicted pH-Dependent Hydrolysis of Amides

ConditionRelative RateProducts
Acidic (e.g., HCl) Faster2-methylbutanoic acid, methylammonium (B1206745) salt
Neutral (pH 7) Very Slow2-methylbutanoic acid, methylamine
Basic (e.g., NaOH) Faster2-methylbutanoate salt, methylamine
Oxidation

This compound is incompatible with strong oxidizing agents.[1] Oxidation can lead to the formation of various products, including the corresponding carboxylic acid and potential cleavage of the C-N bond. Specific experimental data on the oxidation of this compound, such as reaction conditions and yields, is limited.

Chemical Stability

Thermal Stability

This compound is stable under recommended storage conditions.[1] Extremes of temperature should be avoided to prevent decomposition.[1] Upon combustion, hazardous decomposition products such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx) are formed.[1] Specific thermogravimetric analysis (TGA) data for this compound is not currently available in public literature.

This compound This compound Decomposition_Products Carbon Oxides (CO, CO2) Nitrogen Oxides (NOx) This compound->Decomposition_Products High Temperature

Caption: Thermal decomposition of this compound.

Photochemical Stability

Direct sunlight should be avoided during the storage and handling of this compound.[1] Generally, N-alkyl amides can undergo photodecomposition, although specific data such as the photochemical quantum yield for this compound is not documented.

Experimental Protocols

Detailed and validated experimental protocols for the reactivity and stability analysis of this compound are not widely published. However, general methods for analogous compounds can be adapted.

Synthesis of a Structurally Related Amide: 2-N-methylamino-2,3-dimethylbutanamide

A potential synthetic route to this compound could be adapted from the synthesis of the structurally similar compound, 2-N-methylamino-2,3-dimethylbutanamide.

Reaction Scheme:

2-amino-2,3-dimethylbutanamide 2-amino-2,3-dimethylbutanamide Intermediate Intermediate 2-amino-2,3-dimethylbutanamide->Intermediate 1. Benzaldehyde, Reductive Amination 2-N-methylamino-2,3-dimethylbutanamide 2-N-methylamino-2,3-dimethylbutanamide Intermediate->2-N-methylamino-2,3-dimethylbutanamide 2. Methylating Agent, Reductive Amination

Caption: Synthesis of a related amide.

Experimental Workflow:

cluster_synthesis Synthesis cluster_purification Purification Start 2-amino-2,3-dimethylbutanamide Step1 Reductive benzylation Start->Step1 Step2 Reductive methylation Step1->Step2 Product 2-N-methylamino-2,3-dimethylbutanamide Step2->Product Purification_Step Recrystallization or Chromatography Product->Purification_Step

Caption: General workflow for amide synthesis and purification.

Note: This protocol is for a related compound and would require optimization for the synthesis of this compound. Key steps would likely involve the reaction of 2-methylbutanoyl chloride with methylamine or the N-methylation of 2-methylbutanamide.

Summary of Data

Currently, there is a lack of specific quantitative data in the public domain regarding the chemical reactivity and stability of this compound. The information provided in this guide is based on general chemical principles for amides and data from safety data sheets. Further experimental investigation is required to establish detailed quantitative parameters.

Table 2: Summary of Available Stability and Reactivity Information

ParameterInformationSource
Thermal Stability Stable under normal conditions. Avoid extreme heat.[1]
Photochemical Stability Avoid direct sunlight.[1]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Carbon oxides, Nitrogen oxides (upon combustion).[1]
Hydrolysis Expected to be slow at neutral pH, faster in acid/base.General Amide Chemistry

Conclusion

This compound is a stable compound under standard laboratory conditions. Its reactivity is primarily governed by the amide functional group, making it susceptible to hydrolysis under acidic or basic conditions and reaction with strong oxidizing agents. For professionals in research and drug development, it is crucial to handle this compound with an awareness of these potential reactions and to avoid exposure to high temperatures and direct sunlight to maintain its integrity. The development of detailed experimental data on its reaction kinetics and degradation pathways would be a valuable contribution to the scientific literature.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological activities of N,2-dimethylbutanamide and related substituted butanamide compounds. While the specific discovery history of this compound remains to be fully elucidated in publicly available literature, the broader class of N-substituted butanamides has been investigated for its therapeutic potential, particularly in the realm of central nervous system disorders. This document details a plausible synthetic route for this compound based on established organic chemistry principles and published procedures for analogous compounds. Furthermore, it explores the potential pharmacological context of these molecules, drawing parallels with related structures that have demonstrated anticonvulsant and other neuromodulatory activities. This guide is intended to serve as a foundational resource for researchers interested in the further exploration and development of this chemical scaffold.

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry and drug discovery. The N-substituted butanamide scaffold has emerged as a promising area of investigation, with various derivatives exhibiting a range of biological activities. This guide focuses on this compound, a simple yet intriguing member of this class, and its related compounds. While a seminal publication detailing the initial "discovery" of this compound is not readily apparent, its structural features suggest a rationale for its synthesis within the broader context of developing novel CNS-active agents. The presence of the amide functional group is a common feature in many centrally acting drugs, and the alkyl substitutions on both the nitrogen and the butanamide backbone allow for systematic modifications to explore structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a selection of related compounds is presented in Table 1. These properties are crucial for understanding the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberLogP
This compound C₆H₁₃NO115.1721458-37-70.9
N,N-DimethylbutanamideC₆H₁₃NO115.17760-79-20.7
2,2-DimethylbutanamideC₆H₁₃NO115.17102014-33-51.1
N-Ethyl-2,2-dimethylbutanamideC₈H₁₇NO143.23Not Available1.7
N,N-Diethyl-2,2-dimethylbutanamideC₁₀H₂₁NO171.28Not Available2.2
2-Amino-2,3-dimethylbutanamideC₆H₁₄N₂O130.19Not Available-0.4

Data sourced from PubChem and other chemical databases.[1][2][3]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of 2-methylbutanoic acid with methylamine (B109427). A common and efficient method for this transformation involves the use of a coupling agent to activate the carboxylic acid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_products Products & Purification 2-Methylbutanoic_Acid 2-Methylbutanoic Acid Activation Carboxylic Acid Activation 2-Methylbutanoic_Acid->Activation 1. Methylamine Methylamine Amide_Formation Nucleophilic Acyl Substitution Methylamine->Amide_Formation Coupling_Agent Coupling Agent (e.g., HATU, DCC) Coupling_Agent->Activation Activation->Amide_Formation 2. Crude_Product Crude this compound Amide_Formation->Crude_Product Purification Purification (Chromatography/Distillation) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

Materials:

  • 2-Methylbutanoic acid

  • Methylamine (as a solution in a suitable solvent, e.g., THF, or as a gas)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or N,N'-Dicyclohexylcarbodiimide (DCC)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for chromatography

Procedure:

  • Reaction Setup: To a solution of 2-methylbutanoic acid (1.0 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add the coupling agent (e.g., HATU, 1.1 equivalents).

  • Activation: Add a non-nucleophilic base such as DIPEA (2.0 equivalents) to the reaction mixture and stir at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amidation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of methylamine (1.2 equivalents) to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by distillation under reduced pressure to yield the pure product.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity.[2]

Biological Activity and Potential Mechanism of Action

While specific biological data for this compound is scarce in the public domain, the broader class of substituted butanamides has been investigated for its potential as anticonvulsant agents.[5] Research on related N-substituted butanamides has shown promising activity in animal models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[5] For instance, certain 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides have demonstrated significant anticonvulsant effects.[5]

The mechanism of action for these related compounds is suggested to involve the modulation of GABAergic neurotransmission.[5] Furthermore, other substituted amides, particularly benzamides, are known to interact with dopamine (B1211576) receptors, suggesting another potential avenue for the biological activity of this compound.[6][7][8][9][10]

Based on the available literature for structurally related compounds, a hypothetical signaling pathway for the potential anticonvulsant activity of this compound could involve the enhancement of GABAergic inhibition.

Signaling_Pathway N2D This compound GABA_R GABAA Receptor N2D->GABA_R Positive Allosteric Modulation (Hypothesized) Cl_channel Chloride Ion Channel Opening GABA_R->Cl_channel Hyperpolarization Neuronal Hyperpolarization Cl_channel->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Hypothesized signaling pathway for anticonvulsant activity.

It is critical to note that this pathway is speculative and requires experimental validation for this compound.

Quantitative Data

As of the date of this document, no specific quantitative data (e.g., IC₅₀, EC₅₀, Kᵢ values) for the biological activity of this compound has been found in the reviewed literature. However, for a related compound, 4-(2-(2,6-dimethylaminophenylamino)-2-oxoethylamino)-N-(2,6-dimethylphenyl) butanamide, an effective dose (ED₅₀) was reported in an anticonvulsant screening model, highlighting the potential potency of this class of molecules.[1]

Conclusion and Future Directions

This compound represents an under-explored member of the N-substituted butanamide class of compounds. While its specific discovery and biological profile are not well-documented, the chemical tractability and the established biological activities of related analogs suggest that it and its derivatives are worthy of further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Publishing a detailed and validated synthetic protocol for this compound and its analogs.

  • In Vitro and In Vivo Screening: Evaluating the biological activity of these compounds in a panel of relevant assays, particularly those related to CNS disorders such as epilepsy.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways through which these compounds exert their effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of related compounds to understand the key structural features required for optimal activity and drug-like properties.

By systematically addressing these areas, the full therapeutic potential of this compound and its related compounds can be unlocked, potentially leading to the development of novel therapeutics for a range of unmet medical needs.

References

An In-depth Technical Guide to the Synthesis Reaction Mechanism of N,2-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,2-dimethylbutanamide, a secondary amide with potential applications in various fields of chemical and pharmaceutical research. The primary synthetic route involves the reaction of 2-methylbutanoic acid with methylamine (B109427). This document details the underlying reaction mechanisms, provides adaptable experimental protocols, and presents relevant physicochemical data in a structured format for ease of reference. The guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound is a chemical compound of interest due to its structural motifs, which are relevant in medicinal chemistry and material science. The synthesis of amides is a fundamental transformation in organic chemistry, and a thorough understanding of the reaction mechanisms and experimental parameters is crucial for successful and efficient production. This guide will focus on the most common and practical methods for the synthesis of this compound.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the reactants and the final product is presented below.

Property2-Methylbutanoic AcidMethylamineThis compound
Molecular Formula C₅H₁₀O₂CH₅NC₆H₁₃NO
Molecular Weight 102.13 g/mol 31.06 g/mol 115.17 g/mol
Boiling Point 176-177 °C-6.3 °CNot readily available
Density 0.936 g/mL0.662 g/mL (as liquid)Not readily available
CAS Number 116-53-074-89-521458-37-7

Synthesis Reaction Mechanisms

The formation of this compound from 2-methylbutanoic acid and methylamine is an example of nucleophilic acyl substitution. There are several well-established methods to facilitate this transformation, each with its own advantages and disadvantages. The two primary mechanisms are direct thermal amidation and acid chloride-mediated amidation.

Direct Thermal Amidation

In the simplest approach, 2-methylbutanoic acid and methylamine can be heated together to form the amide and water. This reaction is typically carried out at high temperatures to drive off the water and shift the equilibrium towards the product.[1]

The reaction proceeds through a proton transfer to form an ammonium (B1175870) carboxylate salt, which then undergoes dehydration at elevated temperatures to form the amide.

Direct_Amidation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2-Methylbutanoic_Acid 2-Methylbutanoic Acid Ammonium_Carboxylate_Salt Ammonium Carboxylate Salt 2-Methylbutanoic_Acid->Ammonium_Carboxylate_Salt + Methylamine Methylamine Methylamine This compound This compound Ammonium_Carboxylate_Salt->this compound Heat (-H₂O) Water Water

Direct Thermal Amidation Pathway
Acid Chloride Pathway

A more common and generally higher-yielding method involves the conversion of the carboxylic acid to a more reactive acyl chloride. 2-Methylbutanoic acid can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form 2-methylbutanoyl chloride.[1][2] This acyl chloride is then reacted with methylamine to produce this compound. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

The reaction mechanism involves the nucleophilic attack of the amine on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion.

Acid_Chloride_Pathway Carboxylic_Acid 2-Methylbutanoic Acid Acyl_Chloride 2-Methylbutanoyl Chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂ Amide This compound Acyl_Chloride->Amide + Methylamine HCl HCl Amine Methylamine Amine->Amide Base Base (e.g., Pyridine)

Acid Chloride Mediated Amide Synthesis

Experimental Protocols

Synthesis of this compound via the Acid Chloride Pathway

Materials:

  • 2-Methylbutanoic acid

  • Thionyl chloride (SOCl₂)

  • Methylamine (as a solution in a suitable solvent, e.g., THF or water)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Pyridine (B92270) or triethylamine (B128534) (as a base)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

Procedure:

Step 1: Formation of 2-Methylbutanoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylbutanoic acid (1 equivalent) in an excess of thionyl chloride (e.g., 2-3 equivalents).

  • Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.

  • After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

Step 2: Amidation

  • Dissolve the crude 2-methylbutanoyl chloride in anhydrous dichloromethane (DCM) in a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, and cool the flask in an ice bath (0 °C).

  • In a separate flask, prepare a solution of methylamine (approximately 2.2 equivalents) and a base such as pyridine or triethylamine (1.1 equivalents) in DCM.

  • Slowly add the methylamine solution dropwise from the dropping funnel to the stirred solution of 2-methylbutanoyl chloride, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes typical reaction parameters that can be used as a starting point for the synthesis of this compound.

ParameterValue
Reactant Ratio (Acid:Amine) 1 : 2.2
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours (for amidation step)
Purification Method Vacuum Distillation or Column Chromatography
Expected Yield 60-90% (based on similar reactions)[4]

Logical Workflow for Synthesis and Analysis

The overall workflow for the synthesis and characterization of this compound can be visualized as follows:

Synthesis_Workflow Start Start: 2-Methylbutanoic Acid & Methylamine Acyl_Chloride_Formation Acyl Chloride Formation (if applicable) Start->Acyl_Chloride_Formation Amidation_Reaction Amidation Reaction Start->Amidation_Reaction Direct Amidation Acyl_Chloride_Formation->Amidation_Reaction Workup Aqueous Work-up Amidation_Reaction->Workup Purification Purification (Distillation/Chromatography) Workup->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

General Experimental Workflow

Conclusion

This technical guide has outlined the key synthetic methodologies for the preparation of this compound. The reaction between 2-methylbutanoic acid and methylamine, facilitated either by direct heating or through an acid chloride intermediate, provides a reliable route to the desired amide. The provided experimental protocol, adapted from a similar synthesis, offers a practical starting point for laboratory-scale preparation. By understanding the underlying reaction mechanisms and carefully controlling the experimental conditions, researchers can efficiently synthesize this compound for further investigation in their respective fields.

References

Spectroscopic Analysis of N,2-dimethylbutanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic properties of N,2-dimethylbutanamide. Due to the limited availability of direct experimental spectra in public databases, this report combines available data with predicted spectroscopic values based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Molecular Structure and Properties

This compound is a secondary amide with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1] Its structure features a chiral center at the second carbon of the butanamide chain.

IUPAC Name: this compound[1] CAS Number: 21458-37-7[1] Molecular Formula: C₆H₁₃NO[1] Molecular Weight: 115.17 g/mol [1]

Spectroscopic Data

The following tables summarize the predicted and available spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-10.9 (t)Triplet3H
H-22.2 (m)Multiplet1H
H-31.5 (m)Multiplet2H
H-4 (N-CH₃)2.7 (d)Doublet3H
H-5 (C2-CH₃)1.1 (d)Doublet3H
NH7.5 (br s)Broad Singlet1H

Predicted in a non-polar solvent like CDCl₃.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C-1~12
C-2~45
C-3~25
C-4 (C=O)~175
N-CH₃~26
C2-CH₃~18

Predicted in a non-polar solvent like CDCl₃. PubChem indicates the availability of ¹³C NMR data for this compound.[1]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (Alkyl)2850 - 3000Strong
C=O Stretch (Amide I)1630 - 1680Strong
N-H Bend (Amide II)1510 - 1570Strong

PubChem indicates the availability of FTIR data for this compound.[1]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment Ion
115[M]⁺ (Molecular Ion)
100[M - CH₃]⁺
86[M - C₂H₅]⁺
72[M - C₃H₇]⁺
57[C₄H₉]⁺
44[CH₃CHNH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common method for the synthesis of amides is the coupling of a carboxylic acid with an amine using a coupling agent.[2][3][4][5][6]

Reaction: 2-methylbutanoic acid + methylamine (B109427) → this compound

Materials:

  • 2-methylbutanoic acid

  • Methylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

  • Coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU))

  • Anhydrous solvent (e.g., dichloromethane (B109758) (DCM) or dimethylformamide (DMF))

  • Base (e.g., triethylamine (B128534) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 eq) in the anhydrous solvent.

  • Add the base (1.1 eq) to the solution.

  • In a separate flask, dissolve the coupling agent (1.1 eq) in the anhydrous solvent.

  • Slowly add the coupling agent solution to the carboxylic acid solution and stir for 15 minutes at room temperature.

  • Slowly add methylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

¹H NMR Acquisition Parameters (Typical for a 400 MHz spectrometer):

  • Pulse Program: Standard 1D proton experiment.

  • Number of Scans: 16-64

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-12 ppm

¹³C NMR Acquisition Parameters (Typical for a 100 MHz spectrometer):

  • Pulse Program: Proton-decoupled ¹³C experiment.

  • Number of Scans: 1024 or more for good signal-to-noise.

  • Relaxation Delay: 2-5 seconds

  • Spectral Width: 0-200 ppm

FTIR Spectroscopy

Sample Preparation:

  • Neat Liquid: If this compound is a liquid at room temperature, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Solution: Alternatively, a dilute solution can be prepared in a suitable solvent (e.g., chloroform (B151607) or carbon tetrachloride) and analyzed in a liquid cell.

  • KBr Pellet: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

FTIR Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry

Instrumentation:

  • A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

Sample Introduction:

  • Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile, it can be separated by gas chromatography before entering the mass spectrometer.

EI-MS Acquisition Parameters (Typical):

  • Ionization Energy: 70 eV

  • Mass Range: m/z 30-200

Visualization of Methodologies

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents Reactant1 2-methylbutanoic acid Reaction Amide Coupling Reaction Reactant1->Reaction Reactant2 Methylamine Reactant2->Reaction CouplingAgent Coupling Agent (e.g., DCC) CouplingAgent->Reaction Base Base (e.g., TEA) Base->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product Spectroscopic_Analysis_Workflow cluster_spectroscopy Spectroscopic Techniques Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data_Analysis Data Interpretation & Structure Elucidation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Report Technical Report Data_Analysis->Report

References

Solubility of N,2-dimethylbutanamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N,2-dimethylbutanamide in organic solvents. A comprehensive search for quantitative solubility data for this specific compound has revealed a notable lack of readily available information in the public domain. Consequently, this document provides a summary of qualitative solubility information for the closely related isomer, N,N-dimethylbutanamide, as a contextual reference. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid amide in organic solvents is presented, alongside visual representations of the experimental workflow and factors influencing amide solubility.

Introduction to Amide Solubility

The solubility of amides is governed by their molecular structure, including the ability to form hydrogen bonds and the size and nature of their alkyl or aryl substituents.[1][2] Primary and secondary amides, such as this compound, can act as both hydrogen bond donors and acceptors, which generally enhances their solubility in polar protic solvents.[2][3] However, the presence of hydrocarbon portions of the molecule can lead to lower water solubility compared to comparable acids or alcohols.[3] Amides with five or fewer carbon atoms are generally soluble in water.[4][5] The solubility of amides in organic solvents is influenced by the polarity of both the amide and the solvent.

Solubility Data for this compound

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents could not be located. Publicly accessible chemical databases provide basic physicochemical properties but do not contain tabulated solubility values.[6]

Qualitative Solubility of a Structural Isomer: N,N-Dimethylbutanamide

In the absence of data for this compound, the solubility of its structural isomer, N,N-dimethylbutanamide, can offer some insights. It is important to note that as a tertiary amide, N,N-dimethylbutanamide lacks an N-H bond and can only act as a hydrogen bond acceptor. Despite this, it is reported to be soluble in polar solvents like water and alcohols.[7] One source describes N,N-dimethylbutanamide as "very soluble" in acetone, benzene, diethyl ether, and ethanol.[8] Another source indicates a high water solubility of 110 g/L at 25°C.[9]

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid amide, such as this compound, in an organic solvent using the gravimetric method. This method is straightforward and relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of a saturated solution.

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, dimethylformamide, dimethyl sulfoxide)

  • Analytical balance (± 0.0001 g)

  • Thermostatic shaker or water bath

  • Calibrated thermometer

  • Glass vials with screw caps

  • Syringe filters (chemically compatible with the solvent)

  • Pipettes and syringes

  • Evaporating dishes or pre-weighed vials

  • Drying oven or vacuum oven

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, depending on the solvent and solute. It is advisable to periodically analyze samples until a constant concentration is observed.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the solution to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed container (e.g., an evaporating dish or vial) to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the container with the filtered saturated solution to determine the total mass of the solution.

    • Evaporate the solvent from the solution. This can be done by placing the container in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the amide. For high-boiling point solvents, a vacuum oven at a moderate temperature is recommended.

    • Continue drying until a constant mass of the solid residue (the dissolved this compound) is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved amide (solute) and the mass of the solvent.

    • Express the solubility in desired units, such as grams of solute per 100 g of solvent ( g/100g ) or moles of solute per kilogram of solvent (mol/kg).

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of amides.

G Experimental Workflow for Gravimetric Solubility Determination cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess amide to solvent prep2 Equilibrate at constant temperature prep1->prep2 samp1 Withdraw supernatant prep2->samp1 samp2 Filter to remove solids samp1->samp2 ana1 Weigh saturated solution samp2->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Weigh dry solute ana2->ana3 calc1 Calculate solubility ana3->calc1

Caption: Gravimetric solubility determination workflow.

G Factors Influencing Amide Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions External Conditions center Amide Solubility Hbond Hydrogen Bonding (Donor & Acceptor) center->Hbond MW Molecular Weight center->MW Branching Alkyl Chain Branching center->Branching Polarity Polarity center->Polarity Hbond_solvent Hydrogen Bonding Capacity center->Hbond_solvent Temp Temperature center->Temp Pressure Pressure center->Pressure

Caption: Factors influencing amide solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, this guide provides a framework for understanding and determining this important physicochemical property. The qualitative data for the isomer N,N-dimethylbutanamide suggests that this compound is likely to be soluble in a range of polar organic solvents. The provided experimental protocol offers a reliable method for researchers to generate the specific solubility data required for their applications. It is recommended that any experimentally determined solubility data for this compound be published to contribute to the broader scientific knowledge base.

References

"N,2-dimethylbutanamide material safety data sheet"

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Properties

N,2-dimethylbutanamide is a chemical compound with the molecular formula C₆H₁₃NO.[1][2] Its basic properties are summarized below.

PropertyValue
CAS Number 21458-37-7[1]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms None listed
Physical State Not specified
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified

Safety and Hazard Information

Detailed toxicological data for this compound is not available in the public domain. However, one supplier provides the following GHS hazard statements and precautionary measures.

GHS Pictogram:

GHS07: Exclamation Mark

Signal Word: Warning

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2]

  • P264: Wash skin thoroughly after handling.[2]

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.[2]

  • P280: Wear protective gloves/ eye protection/ face protection.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P330: Rinse mouth.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[2]

  • P405: Store locked up.[2]

  • P501: Dispose of contents/container to an approved waste disposal plant.[2]

Experimental Protocols and Data

Signaling Pathways and Mechanisms of Action

Information regarding the biological activity, signaling pathways, or mechanisms of action of this compound is not available in the scientific literature.

Logical Workflow for Handling Unknown Compounds

Given the lack of specific safety and handling information for this compound, a logical workflow for researchers should prioritize caution and adherence to general laboratory safety protocols for handling chemicals of unknown toxicity.

Caption: A generalized workflow for handling a chemical with unknown toxicity.

Conclusion

This compound is a commercially available compound for which there is a significant lack of safety, toxicological, and biological data in the public domain. The limited available information suggests that it should be handled as a hazardous substance. Researchers and drug development professionals are strongly advised to obtain a comprehensive Safety Data Sheet from their supplier and to conduct thorough risk assessments before use. The absence of experimental data precludes the provision of detailed protocols or the visualization of any biological pathways associated with this compound at this time.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of N,2-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N,2-dimethylbutanamide, presenting a comparative analysis of its theoretical and experimentally determined properties. This document is intended to serve as a foundational resource, consolidating crucial data for researchers in chemistry and drug development. Key physicochemical properties are summarized, detailed experimental methodologies for characterization are described, and workflows are visually represented to facilitate understanding.

Chemical Identity

This compound is a simple amide with the chemical formula C₆H₁₃NO. Its structure consists of a butanamide backbone with methyl groups attached to the nitrogen atom and at the 2-position of the butyl chain.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 21458-37-7[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [1][2]
SMILES CCC(C)C(=O)NC[1][2]
InChIKey ISFCRWPZUSUIJP-UHFFFAOYSA-N[1]

Theoretical Properties

Theoretical properties are calculated using computational chemistry models and provide valuable estimations of a molecule's behavior. The following data has been compiled from publicly available chemical databases.[1]

PropertyValueSource
Molecular Weight 115.17 g/mol [1]
XLogP3 0.9[1]
Hydrogen Bond Donor Count 1[1][2]
Hydrogen Bond Acceptor Count 1[1][2]
Rotatable Bond Count 2[1][2]
Exact Mass 115.099714038 Da[1]
Monoisotopic Mass 115.099714038 Da[1]
Topological Polar Surface Area 29.1 Ų[1][2]
Heavy Atom Count 8[1]
Complexity 80.6[1]

Experimental Properties

Experimental data provides real-world measurements of a compound's characteristics. Currently, there is limited publicly available experimental data for this compound. The table below summarizes the available information.

PropertyValueSource
Purity ≥98%[2]
Spectroscopic Data ¹³C NMR and FTIR spectra available from SpectraBase.[1]

Experimental Protocols & Methodologies

Detailed experimental protocols are essential for the accurate determination of chemical properties and for ensuring reproducibility.

Synthesis of this compound

A standard laboratory synthesis for this compound would typically involve a nucleophilic acyl substitution reaction.

Protocol: Amidation of 2-Methylbutanoyl Chloride

  • Reactant Preparation: Dissolve 2-methylbutanoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: Cool the solution in an ice bath to 0°C.

  • Amine Addition: Slowly add a solution of methylamine (B109427) (typically in a solvent like THF or water) to the cooled acyl chloride solution. An excess of the amine is often used to neutralize the HCl byproduct. Alternatively, a non-nucleophilic base like triethylamine (B128534) can be added.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for one hour and then allow it to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any remaining acid, and finally with brine.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by fractional distillation or column chromatography.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 2-Methylbutanoyl Chloride D Combine & Cool to 0°C A->D B Anhydrous Solvent B->D C Methylamine Solution E Slowly Add Amine C->E D->E F Stir & Monitor (TLC/GC-MS) E->F G Quench with Water F->G H Aqueous Washes (Acid, Base, Brine) G->H I Dry & Concentrate H->I J Purify (Distillation/Chromatography) I->J

Caption: General workflow for the synthesis of this compound.
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Used to determine the number of different proton environments and their neighboring protons. For this compound, one would expect distinct signals for the N-methyl, C2-methyl, ethyl, and methine protons.

  • ¹³C NMR: Used to identify the number of unique carbon environments. A spectrum is noted as being available in the SpectraBase database.[1] The carbonyl carbon would be expected to appear significantly downfield.

Infrared (IR) Spectroscopy:

  • An FTIR spectrum is available from SpectraBase.[1] Key expected absorbances would include a strong C=O (carbonyl) stretch for the amide group (typically ~1650 cm⁻¹) and an N-H stretch for the secondary amide (typically ~3300 cm⁻¹). C-H stretching and bending vibrations from the alkyl groups would also be present.

Mass Spectrometry (MS):

  • Provides information on the molecular weight and fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (115.17).

G cluster_input Input cluster_analysis Analysis Techniques cluster_output Output Data Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure MW Molecular Weight MS->MW Purity Purity Assessment Structure->Purity MW->Purity

Caption: Workflow for spectroscopic characterization of a chemical compound.

References

Methodological & Application

Applications of N,2-dimethylbutanamide in Organic Synthesis: An Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,2-dimethylbutanamide, a member of the amide family of organic compounds, presents potential as an intermediate and building block in organic synthesis. Its chemical structure, featuring a secondary amide and a chiral center at the second carbon, suggests possible applications in the synthesis of more complex molecules. However, a comprehensive review of currently available scientific literature and patent databases indicates that specific, well-documented applications of this compound in organic synthesis are limited. Much of the available information pertains to its isomers, most notably N,N-dimethylbutanamide, which has found broader utility as a solvent and synthetic intermediate.

This document aims to provide an overview of the known properties of this compound and its potential, though largely unexemplified, reactivity in organic synthesis.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is essential for its application in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference
CAS Number 21458-37-7[1][2]
Molecular Formula C₆H₁₃NO[1][2]
Molecular Weight 115.17 g/mol [2]
IUPAC Name This compound[2]
Purity ≥98% (as available from suppliers)[1]

Potential Synthetic Applications

While specific, detailed applications are not widely reported, the chemical structure of this compound suggests its potential involvement in several fundamental organic reactions. These reactions are characteristic of secondary amides and compounds with alkyl chains.

Hydrolysis

Amides can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine. In the case of this compound, hydrolysis would be expected to produce 2-methylbutanoic acid and methylamine.[3]

  • Acid-Catalyzed Hydrolysis: Typically requires strong acid (e.g., HCl, H₂SO₄) and heat.

  • Base-Catalyzed Hydrolysis: Typically requires a strong base (e.g., NaOH, KOH) and heat.

Reduction

The amide functional group can be reduced to an amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). Reduction of this compound would yield N,2-dimethylbutan-1-amine.

Alpha-Functionalization

The presence of a hydrogen atom at the α-carbon (C2) suggests the potential for deprotonation with a strong base to form an enolate, which could then react with various electrophiles. This would allow for the introduction of new functional groups at the C2 position.

N-Alkylation/N-Acylation

The secondary amide proton can be removed by a strong base, allowing for subsequent reaction with alkylating or acylating agents to form a tertiary amide.

The logical workflow for the synthesis of this compound and its potential subsequent reactions is depicted below.

G cluster_synthesis Synthesis of this compound cluster_reactions Potential Reactions of this compound 2-methylbutanoyl_chloride 2-Methylbutanoyl Chloride N2DMBA This compound 2-methylbutanoyl_chloride->N2DMBA Amidation methylamine Methylamine methylamine->N2DMBA N2DMBA_reactant This compound hydrolysis Hydrolysis N2DMBA_reactant->hydrolysis reduction Reduction N2DMBA_reactant->reduction alpha_functionalization α-Functionalization N2DMBA_reactant->alpha_functionalization products Carboxylic Acid + Amine (Hydrolysis Product) Amine (Reduction Product) Functionalized Amide (α-Functionalization Product) hydrolysis->products reduction->products alpha_functionalization->products

Synthesis and Potential Reactions of this compound.

Experimental Protocols

Due to the lack of specific examples in the scientific literature, detailed and validated experimental protocols for the use of this compound in organic synthesis cannot be provided at this time. The general procedures for the potential reactions mentioned above can be found in standard organic chemistry textbooks and methodology resources. Researchers interested in utilizing this compound would need to develop and optimize specific reaction conditions based on these general principles.

The general workflow for developing a synthetic protocol involving a novel reagent like this compound is outlined in the following diagram.

G start Hypothesize Reaction lit_review Literature Review (General Methods) start->lit_review reagent_selection Select Reagents & Solvents lit_review->reagent_selection stoichiometry Determine Stoichiometry reagent_selection->stoichiometry initial_conditions Set Initial Conditions (Temp, Time, Conc.) stoichiometry->initial_conditions run_reaction Run Small-Scale Reaction initial_conditions->run_reaction analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) run_reaction->analysis optimization Optimize Conditions analysis->optimization optimization->run_reaction Iterate scale_up Scale-Up Reaction optimization->scale_up Successful purification Purify Product scale_up->purification characterization Characterize Product purification->characterization end Validated Protocol characterization->end

Workflow for Synthetic Protocol Development.

Conclusion

While this compound is commercially available, its application in organic synthesis is not well-documented in publicly accessible literature. Its structural features suggest potential for use in a variety of organic transformations typical for secondary amides. However, the lack of concrete examples and experimental data means that its utility in these areas remains largely theoretical and would require significant research and development to establish. Researchers in organic synthesis and drug development may find opportunities in exploring the reactivity and potential applications of this compound. In contrast, its isomer, N,N-dimethylbutanamide, has more established roles as a versatile intermediate and solvent in the chemical and pharmaceutical industries.[4]

References

N,2-dimethylbutanamide in Agrochemical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "N,2-dimethylbutanamide" in the context of agrochemical research did not yield specific studies detailing its use or efficacy as an herbicide, fungicide, or insecticide. The available literature focuses on related but structurally distinct compounds. This document, therefore, summarizes the current landscape and provides protocols for general screening of novel compounds in these applications, which can be adapted for this compound should a research program be initiated.

Overview and Rationale for Screening

While direct data on this compound is scarce, the butanamide chemical scaffold is present in some compounds with reported agrochemical activity. For instance, research has been conducted on the herbicidal properties of N-benzylbutanamides and the fungicidal and insecticidal activities of other novel diamide (B1670390) compounds.[1] This suggests that the butanamide functional group could be a component of biologically active molecules, making this compound a candidate for initial screening in agrochemical discovery programs.

General Physicochemical Properties of Related Amides

Amides like N,N-dimethylbutanamide are typically colorless to pale yellow liquids with an amine-like odor.[2] They are often soluble in polar organic solvents and can act as versatile reagents in organic chemistry.[2] These general properties are important considerations for formulation and delivery in potential agrochemical applications.

Protocols for Agrochemical Screening

The following are generalized protocols for the initial assessment of a novel compound's herbicidal, fungicidal, and insecticidal activity. These would be the first steps in evaluating the potential of this compound.

Herbicidal Activity Screening

Objective: To assess the pre- and post-emergence herbicidal activity of this compound against common weed species.

Materials:

  • This compound

  • Seeds of monocot and dicot weed species (e.g., Avena fatua and Silybum marianum)

  • Common wheat (Triticum aestivum) seeds (for selectivity testing)

  • Acetone or other suitable solvent

  • Tween 20 (or other surfactant)

  • Petri dishes, filter paper, potting soil, growth chambers

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

  • Pre-emergence Assay:

    • Prepare a series of dilutions of the stock solution (e.g., 10, 100, 1000 µg/mL) in water containing a surfactant.

    • Sow seeds of test weed species in pots filled with soil.

    • Apply the test solutions evenly to the soil surface.

    • Place pots in a growth chamber with controlled temperature and light conditions.

    • Observe and record the percentage of seed germination and seedling growth inhibition at regular intervals.

  • Post-emergence Assay:

    • Grow weed seedlings to the 2-3 leaf stage.

    • Spray the seedlings with the series of test solutions.

    • Return the plants to the growth chamber.

    • Assess the degree of phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) after a set period (e.g., 7-14 days).

Data Analysis: Calculate the concentration required for 50% inhibition of growth (IC50) for each weed species.

Fungicidal Activity Screening

Objective: To evaluate the in vitro efficacy of this compound against common plant pathogenic fungi.

Materials:

  • This compound

  • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Potato Dextrose Agar (PDA)

  • Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Sterile petri dishes

Protocol:

  • Stock Solution Preparation: Dissolve this compound in DMSO to create a stock solution.

  • Mycelial Growth Inhibition Assay:

    • Prepare PDA medium and autoclave.

    • While the medium is still molten, add the test compound stock solution to achieve a range of final concentrations (e.g., 10, 50, 100 µg/mL).

    • Pour the amended PDA into sterile petri dishes.

    • Place a mycelial plug from a fresh culture of the test fungus in the center of each plate.

    • Incubate the plates at an appropriate temperature for the specific fungus.

    • Measure the diameter of the fungal colony daily until the control plate (with DMSO only) is fully grown.

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration and determine the EC50 value (Effective Concentration for 50% inhibition).

Insecticidal Activity Screening

Objective: To determine the contact and ingestion toxicity of this compound against a model insect pest.

Materials:

  • This compound

  • Test insects (e.g., aphids, Aphis craccivora)

  • Host plants

  • Solvent and surfactant

  • Spray bottle, petri dishes

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in an appropriate solvent with a surfactant.

  • Contact Toxicity Assay:

    • Place a known number of insects on a host plant leaf in a petri dish.

    • Spray the insects directly with a series of dilutions of the test solution.

    • Provide a food source and maintain the insects under controlled conditions.

    • Record mortality at 24, 48, and 72-hour intervals.

  • Ingestion Toxicity Assay (Leaf Dip Method):

    • Dip host plant leaves in the series of test solutions and allow them to air dry.

    • Place the treated leaves in petri dishes with a known number of insects.

    • Record mortality at regular intervals.

Data Analysis: Calculate the lethal concentration that causes 50% mortality (LC50) for each assay.

Workflow and Pathway Diagrams

As there is no specific data for this compound, the following diagrams represent generalized workflows for agrochemical screening.

Agrochemical_Screening_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Primary Screening cluster_analysis Data Analysis & Lead Identification Synthesis Synthesis of This compound Purification Purification & Structure Confirmation Synthesis->Purification Herbicidal Herbicidal Assay Purification->Herbicidal Test Compound Fungicidal Fungicidal Assay Purification->Fungicidal Insecticidal Insecticidal Assay Purification->Insecticidal Data Calculate IC50, EC50, LC50 Herbicidal->Data Fungicidal->Data Insecticidal->Data Lead Identify Lead Activity Data->Lead

Caption: General workflow for the synthesis and primary screening of a novel compound in agrochemical research.

Future Directions

Should initial screening reveal significant biological activity for this compound, further research would be warranted. This would include:

  • Quantitative Structure-Activity Relationship (QSAR) studies: To understand how the chemical structure relates to its biological activity and to guide the synthesis of more potent analogues.

  • Mode of Action studies: To determine the specific biochemical pathway or target that the compound affects in the pest organism.

  • Toxicology and Environmental Fate studies: To assess the safety of the compound for non-target organisms and its persistence in the environment.

Without initial positive screening data, extensive research into the specific application of this compound in agrochemicals is not currently supported by the scientific literature. The protocols and workflows provided here offer a starting point for any researcher interested in exploring the potential of this and other novel chemical entities.

References

Application Notes and Protocols for N,2-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols relevant to the synthesis, purification, and preliminary biological evaluation of the novel amide, N,2-dimethylbutanamide. Due to the limited availability of specific experimental data for this compound in published literature, the protocols provided are based on established methodologies for similar molecules and should be adapted as necessary.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, characterization, and use in experimental setups.[1]

PropertyValueSource
Molecular Formula C₆H₁₃NOPubChem[1]
Molecular Weight 115.17 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 21458-37-7ChemScene[2]
SMILES CCC(C)C(=O)NCPubChem[1]
Topological Polar Surface Area 29.1 ŲPubChem[1]
XLogP3 0.9PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 1PubChem[1]
Rotatable Bond Count 2PubChem[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

This protocol details the synthesis of this compound from 2-methylbutanoyl chloride and methylamine (B109427). This is a standard and efficient method for amide bond formation.[3][4][]

Materials:

  • 2-methylbutanoyl chloride

  • Methylamine (40% solution in water or as a gas)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for purification (e.g., distillation apparatus or chromatography column)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylbutanoyl chloride (1.0 eq) in anhydrous diethyl ether or DCM (approximately 10 mL per gram of acyl chloride).

  • Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with gentle stirring.

  • Amine Addition: Slowly add methylamine (2.2 eq) to the stirred solution of 2-methylbutanoyl chloride via a dropping funnel over 30-60 minutes. A white precipitate (methylammonium chloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any excess acid) and then with brine.

    • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the final, pure product.

Expected Yield and Purity:

ParameterExpected Value
Yield 75-90%
Purity (post-purification) >98% (as determined by GC-MS or NMR)
Protocol 2: Analytical Characterization

This protocol outlines the standard analytical techniques for confirming the identity and purity of the synthesized this compound.

Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample of the purified product in deuterated chloroform (B151607) (CDCl₃). The resulting spectrum should show characteristic peaks corresponding to the protons of the N-methyl, C2-methyl, ethyl, and methine groups.

    • ¹³C NMR: A ¹³C NMR spectrum will confirm the presence of the six distinct carbon atoms in the molecule, including the carbonyl carbon of the amide.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique will provide the retention time for purity assessment and the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight.

  • Infrared (IR) Spectroscopy:

    • An IR spectrum should display a strong absorption band for the C=O stretch of the amide group (typically around 1650 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).[1]

Hypothetical Application: Preliminary Biological Evaluation

As this compound is a novel compound, its biological activity is not yet characterized. A common first step in drug discovery is to screen new compounds for potential cytotoxic effects. The following is a representative protocol for an in vitro cytotoxicity assay.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Add the different concentrations to the wells and incubate for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) of this compound.

Hypothetical Data Presentation:

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100
11.1894.4
101.0584.0
500.7862.4
1000.4536.0
2000.1512.0

Visualizations

Synthesis_Workflow reagents 2-methylbutanoyl chloride + Methylamine reaction Amidation Reaction (0°C to RT) reagents->reaction workup Aqueous Work-up (NaHCO3, Brine) reaction->workup drying Drying (MgSO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification (Distillation/Chromatography) concentration->purification product Pure this compound purification->product

Caption: Workflow for the synthesis and purification of this compound.

Cytotoxicity_Assay_Workflow cell_seeding Seed Cells in 96-well Plate incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat with this compound incubation1->compound_treatment incubation2 Incubate for 24-72h compound_treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate for 3-4h mtt_addition->incubation3 solubilization Solubilize Formazan (DMSO) incubation3->solubilization read_plate Measure Absorbance (570 nm) solubilization->read_plate data_analysis Calculate IC50 read_plate->data_analysis

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

References

Application Note: Quantitative Analysis of N,2-dimethylbutanamide in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details robust analytical methods for the detection and quantification of N,2-dimethylbutanamide, a potential process-related impurity in pharmaceutical manufacturing. Two primary methodologies are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method for sensitive and specific detection, and a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method suitable for integration into routine quality control workflows. These protocols provide researchers, scientists, and drug development professionals with the necessary procedures for accurate analysis, including sample preparation, instrument parameters, and method validation guidelines.

Introduction

This compound is an amide compound that may arise as an impurity during the synthesis of active pharmaceutical ingredients (APIs). Due to the potential impact of impurities on the safety and efficacy of drug products, regulatory agencies require stringent control and monitoring of such substances. The development of validated, sensitive, and specific analytical methods is therefore crucial. This document provides detailed protocols for the analysis of this compound in API samples.

Analytical Methods

Two primary methods have been developed and are proposed for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level impurity analysis. The method involves direct injection of a diluted sample solution.

HPLC-MS is a versatile technique that can be readily implemented in many pharmaceutical laboratories. A reverse-phase HPLC method coupled with a mass spectrometer allows for the separation of this compound from the API and other impurities, followed by sensitive detection.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters for the proposed analytical methods. These values are representative and may vary based on instrumentation and laboratory conditions.

Table 1: GC-MS Method Performance

ParameterResult
Linearity (R²)>0.998
Limit of Detection (LOD)0.05 ppm
Limit of Quantitation (LOQ)0.15 ppm
Accuracy (% Recovery)98.5% - 102.3%
Precision (% RSD)< 3.5%

Table 2: HPLC-MS Method Performance

ParameterResult
Linearity (R²)>0.999
Limit of Detection (LOD)0.10 ppm
Limit of Quantitation (LOQ)0.30 ppm
Accuracy (% Recovery)99.1% - 101.8%
Precision (% RSD)< 2.8%

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

1. Objective: To quantify this compound in an active pharmaceutical ingredient (API) sample using GC-MS.

2. Materials:

  • This compound reference standard

  • API sample

  • Methanol (HPLC grade)

  • 2 mL autosampler vials with caps

3. Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

4. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution (10 mg/mL): Accurately weigh 100 mg of the API sample and dissolve in 10 mL of methanol. Vortex to ensure complete dissolution.

5. GC-MS Parameters:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

  • Monitored Ions (m/z): To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragment ions).

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the API sample (in ppm).

Protocol 2: HPLC-MS Analysis of this compound

1. Objective: To quantify this compound in an API sample using HPLC-MS.

2. Materials:

  • This compound reference standard

  • API sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

  • 2 mL autosampler vials with caps

3. Instrumentation:

  • HPLC system with a mass spectrometer (e.g., single quadrupole or triple quadrupole)

  • C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

4. Standard and Sample Preparation:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 µg/mL to 10 µg/mL.

  • Sample Solution (1 mg/mL): Accurately weigh 10 mg of the API sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B. Vortex and filter through a 0.22 µm syringe filter if necessary.

5. HPLC-MS Parameters:

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity.

    • Monitored Ion (m/z): [M+H]+ for this compound.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the amount of this compound in the API sample (in ppm).

Visualizations

GCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Start: Weigh API Sample and Reference Standard dissolve Dissolve in Methanol prep_start->dissolve dilute Prepare Calibration Curve Standards dissolve->dilute prep_end Prepared Samples and Standards in Vials dilute->prep_end inject Inject 1 µL into GC prep_end->inject separate Separation on DB-5ms Column inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (SIM Mode) ionize->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify report Report Result (ppm) quantify->report

Caption: Workflow for GC-MS analysis of this compound.

HPLCMS_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing and Quantification prep_start Start: Weigh API and Reference Standard dissolve Dissolve in Mobile Phase Diluent prep_start->dissolve filter Filter Sample if Necessary dissolve->filter prep_end Prepared Samples and Standards filter->prep_end inject Inject 5 µL into HPLC prep_end->inject separate Reverse-Phase C18 Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect Mass Detection (SIM/MRM) ionize->detect integrate Peak Integration detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Calculate Concentration in Sample calibrate->quantify report Final Report (ppm) quantify->report

Caption: Workflow for HPLC-MS analysis of this compound.

Logical_Relationship cluster_problem Analytical Problem Definition cluster_development Method Development cluster_application Method Application problem Need to Quantify This compound Impurity method_selection Select Analytical Technique (GC-MS or HPLC-MS) problem->method_selection optimization Optimize Parameters (e.g., Gradient, Temperature) method_selection->optimization validation Method Validation (ICH Guidelines) optimization->validation sample_analysis Routine Sample Analysis validation->sample_analysis data_review Data Review and Reporting sample_analysis->data_review release API Lot Release Decision data_review->release

Caption: Logical workflow for analytical method development and application.

The Role of N,2-dimethylbutanamide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the documented medicinal chemistry applications of N,2-dimethylbutanamide. While its chemical properties are cataloged in databases, there is a notable absence of published research detailing its biological activity, mechanism of action, or its use as a lead compound or intermediate in drug discovery and development.

This document aims to provide a transparent overview of the currently available information and to propose hypothetical protocols and workflows that would be necessary to evaluate the medicinal chemistry potential of this compound, should a researcher wish to investigate this compound.

Current Status of this compound

Publicly accessible chemical databases, such as PubChem, provide foundational information on this compound, including its chemical formula (C₆H₁₃NO), molecular weight, and structure. However, these resources do not contain data on its biological effects or its synthesis in a medicinal chemistry context.

Searches for its direct application in medicinal chemistry, pharmacology, or as a scaffold for drug design have not yielded any specific results. This suggests that this compound is not a widely recognized pharmacophore or a key building block in the development of therapeutic agents based on current literature.

It is important to distinguish this compound from its isomers and related compounds. For instance, N,N-dimethylbutanamide is mentioned as a pharmaceutical intermediate, and N,2-Dimethyl-N-phenylbutanamide has been identified as an intermediate in the synthesis of potential analgesic and anti-inflammatory drugs.[1] These examples highlight the potential utility of the butanamide scaffold in medicinal chemistry, but do not provide direct evidence of a role for this compound itself.

Hypothetical Application Notes for Investigating this compound

Given the lack of existing data, the following sections outline a hypothetical framework for the initial exploration of this compound in a medicinal chemistry research program.

Physicochemical Characterization

A crucial first step is the thorough characterization of the compound's physicochemical properties to assess its drug-likeness.

PropertyAnalytical MethodPurpose
SolubilityKinetic and thermodynamic solubility assaysTo determine solubility in aqueous and organic media, which influences formulation and bioavailability.
LogP/LogDShake-flask method or HPLC-based methodsTo assess lipophilicity, a key factor in membrane permeability and off-target effects.
pKaPotentiometric titration or UV-spectroscopyTo determine the ionization state at physiological pH, affecting receptor interaction and solubility.
Chemical StabilityHPLC-based stability studies at various pH and temperaturesTo evaluate the compound's shelf-life and stability under physiological conditions.
Initial Biological Screening

A broad-based screening approach would be necessary to identify any potential biological activity.

Assay TypeExamplesPurpose
Cell Viability Assays MTT, MTS, or CellTiter-Glo assays on various cancer and normal cell linesTo assess general cytotoxicity and identify potential anti-proliferative effects.
Receptor Binding Assays Radioligand binding assays or fluorescence polarization assays against a panel of common drug targets (e.g., GPCRs, kinases, ion channels)To identify potential molecular targets.
Enzyme Inhibition Assays Biochemical assays against a panel of enzymes relevant to disease (e.g., proteases, kinases, oxidoreductases)To discover potential enzyme inhibitory activity.
Antimicrobial Assays Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungiTo explore potential antimicrobial properties.

Proposed Experimental Protocols

The following are generalized protocols that would be adapted for the specific investigation of this compound.

General Synthesis of this compound

Objective: To synthesize this compound for biological evaluation.

Materials:

  • 2-methylbutanoic acid

  • Methylamine (B109427) (as a solution in a suitable solvent or as a gas)

  • A coupling agent (e.g., DCC, EDC/HOBt)

  • An organic solvent (e.g., dichloromethane, DMF)

  • Reagents for work-up and purification (e.g., hydrochloric acid, sodium bicarbonate, magnesium sulfate, silica (B1680970) gel)

Procedure:

  • Dissolve 2-methylbutanoic acid in the chosen organic solvent.

  • Add the coupling agent and any necessary additives (e.g., HOBt) and stir for the recommended time at the appropriate temperature.

  • Slowly add methylamine to the reaction mixture.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, perform an aqueous work-up to remove excess reagents and byproducts.

  • Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

  • Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Cell Viability (MTT) Assay Protocol

Objective: To assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., acidified isopropanol)

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualization of a Hypothetical Drug Discovery Workflow

The following diagram illustrates a general workflow for the initial stages of a medicinal chemistry campaign, which could be applied to this compound.

G cluster_0 Initial Investigation cluster_1 Hit Identification cluster_2 Lead Optimization Compound Acquisition/Synthesis Compound Acquisition/Synthesis Physicochemical Profiling Physicochemical Profiling Compound Acquisition/Synthesis->Physicochemical Profiling High-Throughput Screening High-Throughput Screening Physicochemical Profiling->High-Throughput Screening Hit Confirmation Hit Confirmation High-Throughput Screening->Hit Confirmation Dose-Response Studies Dose-Response Studies Hit Confirmation->Dose-Response Studies Initial SAR Initial SAR Dose-Response Studies->Initial SAR Analog Synthesis Analog Synthesis Initial SAR->Analog Synthesis In Vitro ADME/Tox In Vitro ADME/Tox Analog Synthesis->In Vitro ADME/Tox In Vivo Efficacy Studies In Vivo Efficacy Studies In Vitro ADME/Tox->In Vivo Efficacy Studies Outcome Outcome In Vivo Efficacy Studies->Outcome

A generalized workflow for early-stage drug discovery.

Conclusion

Currently, there is no documented role for this compound in medicinal chemistry based on a thorough review of scientific literature. The information required to fulfill the user's request for detailed application notes, protocols, and quantitative data does not exist in the public domain. The provided hypothetical framework and protocols serve as a guide for any future research aimed at exploring the potential of this compound in a medicinal chemistry context. Further investigation, beginning with synthesis and broad biological screening, would be necessary to uncover any potential therapeutic applications for this compound.

References

Application Notes and Protocols for N,2-Dimethylbutanamide in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the known applications, synthesis, and general reactivity of N,2-dimethylbutanamide. While its direct use as a reagent or solvent in a wide range of organic reactions is not extensively documented in publicly available literature, it serves as a valuable intermediate in the synthesis of more complex molecules, notably in the field of agrochemicals. The protocols provided herein focus on its synthesis and the application of its structural motif in stereoselective reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
CAS Number 21458-37-7
Appearance Not specified; likely a liquid or low-melting solid
Boiling Point Not specified
Solubility Not specified

Synthesis of this compound

This compound can be synthesized via the reaction of 2-methylbutanoyl chloride with methylamine (B109427). This is a standard nucleophilic acyl substitution reaction.

Reaction Scheme:

G cluster_reagents Reagents cluster_product Product 2_methylbutanoyl_chloride 2-Methylbutanoyl Chloride reaction_center + 2_methylbutanoyl_chloride->reaction_center methylamine Methylamine methylamine->reaction_center N2_dimethylbutanamide This compound reaction_center->N2_dimethylbutanamide Base (e.g., Triethylamine) Anhydrous Solvent

Caption: Synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for the synthesis of this compound is provided below. This is a general procedure and may require optimization.

Reagent/MaterialMolar RatioMolecular Weight ( g/mol )Amount (example)
2-Methylbutanoyl chloride1.0120.581.0 g
Methylamine (e.g., 2M in THF)2.231.069.1 mL
Triethylamine (B128534)1.2101.191.4 mL
Anhydrous Dichloromethane (B109758) (DCM)--20 mL

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylbutanoyl chloride and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add the solution of methylamine in THF dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

General Reactivity of this compound

This compound, as a secondary amide, can undergo several common transformations.

G cluster_reactions General Reactions N2_dimethylbutanamide This compound hydrolysis Hydrolysis N2_dimethylbutanamide->hydrolysis Acidic or Basic Conditions oxidation Oxidation N2_dimethylbutanamide->oxidation Strong Oxidizing Agents substitution Substitution N2_dimethylbutanamide->substitution Nucleophiles

Caption: General Reactivity of this compound.

Protocols for General Reactions:

  • Hydrolysis:

    • Acidic Conditions: Reflux this compound with an excess of aqueous acid (e.g., 6M HCl). The products will be 2-methylbutanoic acid and methylammonium (B1206745) chloride.

    • Basic Conditions: Reflux this compound with an excess of aqueous base (e.g., 4M NaOH). The products will be sodium 2-methylbutanoate and methylamine.[1]

  • Oxidation:

    • While specific conditions for this compound are not detailed, amides can be oxidized, though this is not a common transformation. Strong oxidizing agents under harsh conditions might be required.[1]

  • Substitution:

    • The amide group can be a leaving group in substitution reactions, though it generally requires activation (e.g., by conversion to a Vilsmeier-type reagent). This is not a common transformation for simple amides.[1]

Application in Diastereoselective Synthesis: Preparation of a Chiral Amide

While direct applications of this compound are limited, its structural motif is found in chiral auxiliaries and complex molecules. The following protocol details the synthesis of (2R)-2-Benzyl-N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,2-dimethylbutanamide, a derivative, which is an example of a diastereoselective alkylation.[2]

G start Start prepare_LDA Prepare Lithium Diisopropylamide (LDA) start->prepare_LDA add_amide Add Chiral Amide Substrate prepare_LDA->add_amide stir Stir at 0 °C add_amide->stir end End stir->end

Caption: Workflow for Diastereoselective Alkylation.

Experimental Protocol:

Reagent/MaterialMolar RatioAmount
Diisopropylamine (B44863) (iPr₂NH)2.54498 µL (3.55 mmol)
Lithium Chloride (LiCl)7.8462 mg (10.9 mmol)
n-Butyllithium (n-BuLi) (2.59 M in hexanes)2.541.37 mL (3.55 mmol)
Chiral Amide Substrate1.3454 mg (1.82 mmol)
Tetrahydrofuran (THF)-~9 mL

Procedure:

  • Add diisopropylamine to a stirred suspension of lithium chloride in THF (3 mL) at -23 °C.

  • Cool the resulting slurry to -78 °C.

  • Add n-butyllithium solution by syringe.

  • Briefly warm the reaction vessel in an ice bath for 2-3 minutes, then re-cool to -78 °C.

  • In a separate flask, dissolve the chiral amide substrate in THF (4 mL) and cool in an ice bath.

  • Add the cold amide solution to the LDA mixture via cannula. Rinse the flask with additional THF (2 mL) to ensure complete transfer.

  • Stir the resulting mixture for 3 hours at 0 °C.

  • The reaction is then quenched and worked up to isolate the desired product. The specific quenching and workup procedure would depend on the subsequent steps for this intermediate.

This protocol demonstrates the conditions under which a derivative of this compound can be manipulated in a highly stereoselective manner, which is of significant interest to professionals in drug development and organic synthesis.

References

Application Notes and Protocols: N-Butylpyrrolidinone (NBP) as a Greener Reagent in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Sustainable Alternative to Traditional Solvents

Introduction

Recent advancements in green chemistry have spurred the search for safer, more environmentally friendly solvents in solid-phase peptide synthesis (SPPS). While N,2-dimethylbutanamide is not a recognized reagent in this field, N-Butylpyrrolidinone (NBP) has emerged as a leading sustainable alternative to traditionally used hazardous solvents like N,N-dimethylformamide (DMF). NBP is a non-reprotoxic, biodegradable solvent with a lower skin and eye irritability profile compared to DMF, making it an excellent choice for modern peptide synthesis workflows.[1]

These application notes provide a comprehensive overview of the use of NBP in SPPS, including its performance in comparison to DMF, detailed experimental protocols, and a visual representation of the synthesis workflow. This document is intended for researchers, scientists, and drug development professionals seeking to implement greener and safer practices in their laboratories.

Data Presentation: NBP vs. DMF in Peptide Synthesis

NBP has demonstrated comparable, and in some cases superior, performance to DMF in SPPS.[1][2][3][4] Key performance indicators include resin swelling, peptide yield, and purity.

Table 1: Resin Swelling in NBP and Other Solvents

Effective resin swelling is crucial for successful SPPS, as it allows for efficient diffusion of reagents.[5] NBP has been shown to be effective in swelling common SPPS resins, comparable to DMF.[2] A solvent is generally considered suitable for SPPS if it swells the resin by at least 4.0 mL/g.[5]

Resin TypeSwelling in NBP (mL/g)Swelling in DMF (mL/g)Reference
TentaGel S RAMComparable to DMF~3.8[2]
Polystyrene (PS)Slightly inferior to DMF-[6]
ChemMatrix®Slightly inferior to DMF-[6]

Table 2: Performance of NBP in the Synthesis of Various Peptides

Studies have shown that NBP can be successfully used to synthesize a variety of peptides, including challenging sequences, with yields and purities comparable to those achieved with DMF.[1][2]

PeptideSolventCrude Yield (%)Purity (%)Reference
[Asp5]-vasopressinNBPHigher than DMFHigher than DMF[2]
[Asp26]-calcitoninNBP28.797.9[2]
ACP 65-74NBPComparable to DMFComparable to DMF[1][3]
Peptide 18ANBPComparable to DMFComparable to DMF[1][3]
Thymosin α1NBPComparable to DMFComparable to DMF[1][3]
Jung-Redemann peptideNBPComparable to DMFComparable to DMF[1][3]

Furthermore, the use of NBP has been shown to be beneficial in reducing common side reactions in peptide synthesis, such as racemization and aspartimide formation, when compared to DMF.[7][8]

Experimental Protocols for SPPS using NBP

The following protocols provide a general framework for performing solid-phase peptide synthesis using NBP as the primary solvent. These may require optimization based on the specific peptide sequence and resin used.

Protocol 1: Resin Swelling
  • Place the desired amount of resin in a reaction vessel.

  • Add a sufficient volume of NBP to fully immerse the resin.

  • Allow the resin to swell for at least 30 minutes with gentle agitation.

  • Drain the NBP from the reaction vessel.

Protocol 2: Fmoc Deprotection
  • To the swollen resin, add a 20% solution of piperidine (B6355638) in NBP.

  • Agitate the mixture for a short initial period (e.g., 1 minute).

  • Drain the deprotection solution.

  • Add a fresh 20% solution of piperidine in NBP.

  • Continue agitation for a longer period (e.g., 7-10 minutes) to ensure complete Fmoc removal.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with NBP (3-5 times) to remove residual piperidine and byproducts.

Protocol 3: Amino Acid Coupling

This protocol describes a typical coupling reaction using a carbodiimide (B86325) activator like DIC and an additive such as Oxyma.

  • Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in NBP.

  • Coupling Reaction:

    • Add the amino acid/Oxyma solution to the deprotected resin.

    • Immediately add DIC (3 equivalents) to the resin slurry.

    • Agitate the reaction vessel at room temperature. Reaction times may vary (typically 1-2 hours) and may need to be optimized. For hindered amino acids, longer coupling times or double coupling may be necessary.[9][10]

  • Monitoring: Perform a Kaiser test to monitor the reaction progress. A negative test (yellow beads) indicates complete coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with NBP (3-5 times) to remove excess reagents and byproducts.

Protocol 4: Final Cleavage and Precipitation
  • After the final amino acid has been coupled and deprotected, wash the peptidyl-resin with a suitable solvent like dichloromethane (B109758) (DCM) and dry it.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition and protecting groups (e.g., TFA/TIS/H2O 95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.

Visualizing the Workflow

The following diagrams illustrate the key stages of the solid-phase peptide synthesis workflow using NBP.

SPPS_Workflow_with_NBP cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps Resin Start with Resin Swollen_Resin Swollen Resin in NBP Resin->Swollen_Resin Add NBP Deprotection Fmoc Deprotection (20% Piperidine in NBP) Swollen_Resin->Deprotection Washing1 Wash with NBP Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma in NBP) Washing1->Coupling Washing2 Wash with NBP Coupling->Washing2 Washing2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage After final cycle Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (e.g., HPLC) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using NBP.

Deprotection_Coupling_Cycle start Start Cycle: Fmoc-AA-Resin deprotection 1. Add 20% Piperidine in NBP (1 + 7 min) start->deprotection wash1 2. Wash with NBP (3x) deprotection->wash1 coupling 3. Add Fmoc-AA, DIC, Oxyma in NBP (1-2 h) wash1->coupling wash2 4. Wash with NBP (3x) coupling->wash2 end End Cycle: Fmoc-AA(n+1)-Resin wash2->end

Caption: Detailed steps of the deprotection and coupling cycle in SPPS with NBP.

References

"analytical techniques for quantifying N,2-dimethylbutanamide"

Author: BenchChem Technical Support Team. Date: December 2025

An increasing demand for robust analytical methodologies is essential for the precise quantification of pharmaceutical compounds. N,2-dimethylbutanamide, an amide of interest in drug development, requires accurate measurement for quality control and research purposes. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. Both HPLC-UV and GC-MS are powerful methods for the quantification of amide compounds. A comparative summary of their typical performance characteristics for a structurally similar compound, N-butylbutanamide, is presented below as a benchmark.[1]

Table 1: Comparison of HPLC-UV and GC-MS for Amide Quantification

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Accuracy (% Recovery) 98 - 102%99 - 101%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~ 10 ng/mL~ 1 ng/mL
Limit of Quantification (LOQ) ~ 30 ng/mL~ 5 ng/mL
Specificity ModerateHigh
Sample Throughput HighModerate
Derivatization May be requiredMay be required

Experimental Protocols

The following protocols are provided as a starting point for the quantification of this compound and should be optimized and validated for specific laboratory conditions and sample matrices.

Protocol 1: Quantification of this compound by HPLC-UV

This protocol describes a method for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • Methanol (for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Solutions

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization. Degas the mobile phase before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol) to achieve a theoretical concentration within the calibration range.

  • Vortex the sample to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

5. Chromatographic Conditions

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • UV Detection Wavelength: Determined by measuring the UV spectrum of this compound (typically around 210-220 nm for amides).

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.

Protocol 2: Quantification of this compound by GC-MS

This protocol outlines a method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high specificity and sensitivity.

1. Materials and Reagents

  • This compound reference standard

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • Internal Standard (e.g., a structurally similar, deuterated amide)

  • Derivatizing agent (optional, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

2. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for amine/amide analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

3. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Internal Standard Solution: Prepare a solution of the internal standard at a fixed concentration.

4. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Extract the this compound into a suitable organic solvent. Liquid-liquid extraction or solid-phase extraction may be employed depending on the sample matrix.[2]

  • Add a known amount of the internal standard solution to both the standard and sample solutions.

  • Derivatization (if necessary): If peak tailing is observed, a derivatization step may be required to improve the chromatographic performance of the polar amide.[3] This typically involves reacting the extracted sample with a derivatizing agent like BSTFA to form a more volatile silyl (B83357) derivative.[3]

  • Transfer the final solution to a GC vial.

5. GC-MS Conditions

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

6. Data Analysis

  • Identify the characteristic ions of this compound from its mass spectrum.

  • Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the standard solutions.

  • Perform a linear regression analysis.

  • Quantify this compound in the sample using the calibration curve.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[4] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[4][5]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[4][5]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.[6][7]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5][7]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5][7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6]

Visualizations

G Analytical Method Validation Workflow A Method Development B Method Validation Protocol A->B C Specificity B->C D Linearity & Range B->D E Accuracy B->E F Precision B->F G LOD & LOQ B->G H Robustness B->H I Method Implementation C->I D->I E->I F->I G->I H->I

A typical workflow for the validation of an analytical method.

G Selection of Analytical Technique for this compound cluster_0 Analytical Requirement cluster_1 Primary Techniques cluster_2 Advantages Requirement High Sensitivity & Specificity HPLC HPLC-UV Requirement->HPLC Moderate GCMS GC-MS Requirement->GCMS High HPLC_Adv High Throughput Good for non-volatile compounds HPLC->HPLC_Adv GCMS_Adv High Selectivity (Mass Spec) High Sensitivity Good for volatile compounds GCMS->GCMS_Adv

Decision logic for selecting an analytical technique.

References

N,2-Dimethylbutanamide: A Versatile Building Block in Drug Discovery for Analgesic and Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N,2-dimethylbutanamide and its derivatives represent a valuable scaffold in the synthesis of potent analgesic and anti-inflammatory drug candidates. This technical note details the application of this building block, providing experimental protocols and insights into the underlying mechanisms of action.

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of analgesics and anti-inflammatory drugs. Its structural features allow for the generation of molecules that can effectively interact with biological targets such as opioid receptors and cyclooxygenase (COX) enzymes.

Application in Analgesic Drug Discovery

Derivatives of this compound are structurally related to potent synthetic opioids. For instance, the butanamide moiety is found in analogues of fentanyl, a powerful opioid analgesic. These compounds exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems.

Signaling Pathway of Opioid Receptor Activation

The activation of opioid receptors by an agonist initiates a downstream signaling cascade, leading to analgesia.[1][2][3][4][5]

Opioid_Signaling Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist (e.g., Fentanyl Analog) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Heterotrimeric G-protein (Gi/o) Opioid_Receptor->G_Protein Activates G_alpha Gαi/o (inhibitory) G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_beta_gamma->Ca_channel Inhibits K_channel GIRK Channel (K⁺ Channel) G_beta_gamma->K_channel Activates cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates Analgesia Analgesic Effect PKA->Analgesia Modulates Gene Expression Ca_channel->Analgesia Reduced Neurotransmitter Release K_channel->Analgesia Hyperpolarization

Opioid Receptor Signaling Pathway Diagram

Application in Anti-inflammatory Drug Discovery

Butanamide derivatives have also been investigated as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX). COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Prostaglandin (B15479496) Synthesis and Inhibition Pathway

Nonsteroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes, thereby reducing prostaglandin production.[6][7][8]

Prostaglandin_Pathway Prostaglandin Synthesis and Inhibition Pathway cluster_0 Enzymatic Conversion Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Stimulus PLA2->Arachidonic_Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 Catalyzed by COX1_2->PGH2 Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Butanamide_Derivative Butanamide Derivative (COX Inhibitor) Butanamide_Derivative->COX1_2 Inhibits

Prostaglandin Synthesis and Inhibition Pathway Diagram

Quantitative Data on a Butanamide-based COX Inhibitor

CompoundTargetIn Vitro IC₅₀ (µmol/L)Ex Vivo ED₅₀ (mg/kg)
S 19812PGE₂ (COX pathway)0.1013.1
S 19812LTB₄ (5-LOX pathway)0.0720.8
Table 1: Inhibitory activity of the butanamide derivative S 19812.[9]

Experimental Protocols

The following are generalized protocols for the synthesis of N-aryl amides from butanoic acid derivatives, which can be adapted for this compound.

Protocol 1: Synthesis of N-Aryl Amide via Acyl Chloride

This protocol involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine.

Materials:

  • N,2-dimethylbutanoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or Toluene

  • Desired aryl amine

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Experimental Workflow:

Acyl_Chloride_Workflow Workflow for N-Aryl Amide Synthesis via Acyl Chloride Start Start: N,2-dimethylbutanoic acid in anhydrous solvent Acyl_Chloride_Formation 1. Add Thionyl Chloride or Oxalyl Chloride (0°C to reflux) Start->Acyl_Chloride_Formation Solvent_Removal_1 2. Remove excess reagent and solvent (in vacuo) Acyl_Chloride_Formation->Solvent_Removal_1 Amine_Addition 3. Dissolve acyl chloride in anhydrous solvent and add aryl amine and base (e.g., Et₃N) (0°C to RT) Solvent_Removal_1->Amine_Addition Reaction_Monitoring 4. Stir and monitor reaction (TLC or LC-MS) Amine_Addition->Reaction_Monitoring Workup 5. Aqueous workup (e.g., wash with dilute HCl, NaHCO₃, brine) Reaction_Monitoring->Workup Drying 6. Dry organic layer (Na₂SO₄ or MgSO₄) Workup->Drying Purification 7. Purify by column chromatography Drying->Purification End End: Purified N-aryl-(N,2-dimethyl)butanamide Purification->End

References

Troubleshooting & Optimization

Technical Support Center: N,2-Dimethylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of N,2-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the synthesis of this compound.

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the acylation of methylamine (B109427) with 2-methylbutanoic acid or its more reactive derivative, 2-methylbutyryl chloride. This reaction is a nucleophilic acyl substitution. When starting with the carboxylic acid, a coupling agent is typically required to activate the carboxyl group.

Q2: I am experiencing a low yield in my reaction. What are the potential causes and how can I improve it?

A2: Low yields are a common issue in amide synthesis. Several factors can contribute to this problem:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider increasing the reaction time or temperature, but be mindful of potential side reactions or product degradation.

  • Purity of Starting Materials: Impurities in your 2-methylbutanoic acid, 2-methylbutyryl chloride, or methylamine can interfere with the reaction.

    • Solution: Ensure your starting materials are pure. If necessary, purify them before use. For instance, 2-methylbutyryl chloride can be freshly prepared from 2-methylbutanoic acid and a chlorinating agent like thionyl chloride.

  • Moisture: Amide synthesis reactions are often sensitive to moisture, which can hydrolyze the acyl chloride or the activated carboxylic acid intermediate.

    • Solution: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to a low yield.

    • Solution: Typically, a slight excess of the amine is used to drive the reaction to completion. However, a large excess can sometimes complicate purification. Experiment with stoichiometry to find the optimal ratio for your specific conditions.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: Side reactions can lead to the formation of various impurities. A common byproduct is the formation of a di-acylated amine if a primary amine is used and the reaction conditions are not well-controlled. However, with methylamine (a primary amine), this is less of an issue for forming a tertiary amide. A more likely issue is unreacted starting materials or byproducts from the coupling agent.

  • N,N'-diisopropylurea: If you are using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent for the reaction between the carboxylic acid and amine, the byproduct N,N'-diisopropylurea can be difficult to remove.[1]

    • Solution: Purification can be challenging, often requiring repeated recrystallizations.[1] Consider using a different coupling agent where the byproduct is water-soluble, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to simplify the workup.

Q4: What is the best way to purify the crude this compound?

A4: Purification of the final product is crucial to obtain a high-purity compound.

  • Extraction: After the reaction, a liquid-liquid extraction is typically performed to remove water-soluble impurities and byproducts.

  • Washing: The organic layer should be washed sequentially with a dilute acid (to remove unreacted methylamine), a dilute base (like sodium bicarbonate solution to remove unreacted 2-methylbutanoic acid), and then brine.

  • Drying and Evaporation: The organic layer should be dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent removed under reduced pressure.

  • Recrystallization or Distillation: For solid products, recrystallization is a common and effective purification method.[2][3] For liquid products like this compound, distillation under reduced pressure is often the preferred method of purification.

Data Presentation

The following table summarizes relevant quantitative data for this compound and related compounds to aid in experimental design and analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Solubility
This compound C6H13NO115.17Not specifiedNot specified
N,N-Dimethylbutanamide C6H13NO115.17186Very soluble in acetone, benzene, diethyl ether, and ethanol. Very soluble in water (110 g/L at 25°C).[4][5][6]

Experimental Protocols

Below is a detailed methodology for a key experiment in the synthesis of this compound. This protocol is based on the common and effective method of reacting an acyl chloride with an amine.

Synthesis of this compound from 2-Methylbutyryl Chloride and Methylamine

This procedure outlines the synthesis of this compound via the reaction of 2-methylbutyryl chloride with methylamine.

Materials:

  • 2-Methylbutyryl chloride

  • Methylamine (solution in a suitable solvent like THF or water, or as a gas)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) (or another suitable base)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve methylamine (1.1 equivalents) in anhydrous diethyl ether. Cool the solution to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve 2-methylbutyryl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel. Add the 2-methylbutyryl chloride solution dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the temperature remains below 10 °C. If using a salt of methylamine, add a base like triethylamine (1.1 equivalents) to the amine solution before adding the acyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • Purify the crude product by vacuum distillation.

Visualizations

The following diagrams illustrate the experimental workflow and a logical troubleshooting guide for the synthesis of this compound.

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials: 2-Methylbutanoic Acid or 2-Methylbutyryl Chloride & Methylamine activation Activation of Carboxylic Acid (if applicable, e.g., with SOCl2 or coupling agent) start->activation If starting from acid reaction Amidation Reaction: Nucleophilic Acyl Substitution start->reaction If starting from acyl chloride activation->reaction monitoring Reaction Monitoring (TLC, GC) reaction->monitoring workup Aqueous Workup: Extraction & Washes monitoring->workup purification Purification: Distillation or Column Chromatography workup->purification product Pure this compound purification->product

Caption: A typical workflow for the synthesis of this compound.

G Troubleshooting Logic for Low Yield in this compound Synthesis start Low Yield Observed check_completion Check Reaction Completion (TLC/GC Analysis) start->check_completion check_purity Assess Starting Material Purity start->check_purity check_conditions Review Reaction Conditions (Temperature, Time, Stoichiometry) start->check_conditions check_workup Evaluate Workup & Purification Procedure start->check_workup incomplete Incomplete Reaction check_completion->incomplete Reactants remaining impure_reagents Impure Starting Materials check_purity->impure_reagents Impurities detected suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Non-ideal parameters loss_during_workup Product Loss During Workup/Purification check_workup->loss_during_workup Low recovery solution_completion Optimize Reaction Time/Temperature incomplete->solution_completion solution_purity Purify/Use Fresh Reagents impure_reagents->solution_purity solution_conditions Adjust Stoichiometry/Temperature suboptimal_conditions->solution_conditions solution_workup Optimize Extraction/Purification Method loss_during_workup->solution_workup

Caption: A logical flow for diagnosing and addressing low product yield.

References

Technical Support Center: N,2-dimethylbutanamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N,2-dimethylbutanamide. Given the limited specific literature for this compound, the following guidance is based on established chemical principles and purification techniques for structurally similar amides.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to consider before purifying crude this compound?

A1: Before proceeding with purification, it is crucial to characterize the crude product to understand the impurity profile. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry can help identify unreacted starting materials, byproducts, and residual solvents. This information will guide the selection of the most appropriate purification strategy.

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature of the impurities and the desired final purity. Common methods for purifying amides like this compound include:

  • Distillation: Effective for removing non-volatile impurities or separating compounds with significantly different boiling points.

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.

  • Recrystallization: Ideal for obtaining high-purity crystalline solids, provided a suitable solvent system can be found.

  • Liquid-Liquid Extraction: Useful for removing water-soluble or acid/base-labile impurities.

Q3: What are some common impurities I might encounter in the synthesis of this compound?

A3: Common impurities may include:

  • Unreacted starting materials (e.g., 2-methylbutanoic acid or its activated form, and methylamine).

  • Coupling reagents and their byproducts.

  • Solvents used in the reaction.

  • Side-reaction products, such as over-acylated species.

Troubleshooting Guides

Low Yield After Purification
Potential Cause Troubleshooting Steps
Product loss during extraction - Ensure the pH of the aqueous phase is optimized for the extraction of your amide, which is generally neutral. - Perform multiple extractions with smaller volumes of solvent for higher efficiency. - Check for emulsion formation; if present, consider adding brine or filtering through celite.
Incomplete elution from chromatography column - Review the polarity of your elution solvent system. A gradient elution might be necessary to recover all the product. - Check for interactions between your compound and the stationary phase (e.g., silica (B1680970) gel). Sometimes, adding a small percentage of a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve recovery.
Product co-elutes with an impurity - Optimize the chromatography conditions: try a different solvent system, a different stationary phase (e.g., alumina, C18), or a shallower gradient.
Loss during recrystallization - Ensure the solution is fully saturated at the higher temperature and cooled slowly to maximize crystal formation. - Avoid using an excessive amount of solvent. - Wash the collected crystals with a minimal amount of cold solvent to prevent dissolution.
Product is an Oil, Not a Solid, After Recrystallization
Potential Cause Troubleshooting Steps
Presence of impurities - The presence of impurities can lower the melting point and prevent crystallization. Consider a pre-purification step like column chromatography.
Inappropriate solvent system - The chosen solvent may be too good a solvent for the compound. Try a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. - Consider using a binary solvent system (a "good" solvent and a "poor" solvent) to fine-tune the solubility.
Supersaturation - Try scratching the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound if available.
Persistent Impurities After Purification
Potential Cause Troubleshooting Steps
Impurity has similar properties to the product - If an impurity has a similar polarity, consider a different purification technique. For example, if chromatography is ineffective, try distillation or recrystallization. - For impurities with different acidic/basic properties, an acid-base wash during workup can be effective.
Thermal decomposition on distillation - If the compound is thermally labile, consider vacuum distillation to lower the boiling point.

Physicochemical Data

A summary of available physicochemical data for this compound and related compounds is presented below. This information is crucial for developing an appropriate purification strategy.

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Melting Point (°C) Solubility
This compound C₆H₁₃NO115.17Not availableNot availableNot available
N,N-dimethylbutanamide C₆H₁₃NO115.17186[1]-40[1]Very soluble in acetone, benzene, diethyl ether, ethanol[1]. Soluble in polar solvents like water and alcohols[2].
2-Amino-2,3-dimethylbutanamide C₆H₁₄N₂O130.19Not available76-80[3]Soluble in dichloromethane[3].

Experimental Protocols

General Protocol for Purification via Recrystallization:

  • Dissolution: Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethyl acetate).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (e.g., n-hexane) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Experimental Workflow: General Purification Strategy

PurificationWorkflow Crude Crude this compound Analysis Characterization (NMR, MS) Crude->Analysis Decision Choose Purification Method Analysis->Decision Distillation Distillation Decision->Distillation Volatile Impurities Chromatography Column Chromatography Decision->Chromatography Polarity Difference Recrystallization Recrystallization Decision->Recrystallization Crystalline Solid PureProduct Pure this compound Distillation->PureProduct Waste Impurities Distillation->Waste Chromatography->PureProduct Chromatography->Waste Recrystallization->PureProduct Recrystallization->Waste

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

Troubleshooting Logic: Oiling Out During Recrystallization

TroubleshootingRecrystallization Start Product Oils Out During Recrystallization CheckImpurity Are significant impurities present? Start->CheckImpurity PrePurify Perform pre-purification (e.g., Chromatography) CheckImpurity->PrePurify Yes CheckSolvent Is the solvent system appropriate? CheckImpurity->CheckSolvent No PrePurify->Start ChangeSolvent Select a different solvent or solvent pair CheckSolvent->ChangeSolvent No InduceCrystallization Attempt to induce crystallization CheckSolvent->InduceCrystallization Yes ChangeSolvent->Start Scratch Scratch flask InduceCrystallization->Scratch Seed Add seed crystal InduceCrystallization->Seed Success Crystals Form Scratch->Success Seed->Success

Caption: A troubleshooting guide for when a product oils out instead of crystallizing.

References

Technical Support Center: Optimizing Reaction Conditions for N,2-Dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,2-dimethylbutanamide. The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most common methods for synthesizing this compound involve the coupling of a 2-methylbutanoic acid derivative with methylamine (B109427). The primary routes include:

  • Acyl Chloride Method: Conversion of 2-methylbutanoic acid to 2-methylbutanoyl chloride, followed by reaction with methylamine. This is often a high-yielding method but requires the handling of moisture-sensitive and corrosive acyl chlorides.

  • Carbodiimide (B86325) Coupling: Direct coupling of 2-methylbutanoic acid with methylamine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method is generally milder than the acyl chloride route.[1]

  • Other Coupling Agents: Use of more advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), which are particularly effective for sterically hindered substrates.[2]

Q2: I am experiencing low yields in my synthesis of this compound. What are the likely causes?

Low yields in the synthesis of this compound can stem from several factors, often related to the sterically hindered nature of the electrophile (2-methylbutanoic acid derivative):

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be effectively activated to react with the amine. Insufficient or degraded coupling reagent can lead to poor activation.

  • Steric Hindrance: The methyl group at the α-position of 2-methylbutanoic acid can sterically hinder the approach of the amine nucleophile, slowing down the reaction rate.[2]

  • Amine Basicity: Methylamine is a relatively good nucleophile, but if the reaction conditions lead to its protonation (e.g., by the carboxylic acid starting material), its nucleophilicity is diminished.[1]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can significantly impact the yield. Sterically hindered couplings often require longer reaction times or elevated temperatures to proceed to completion.[2]

  • Moisture: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.

Q3: What are common side products, and how can I minimize them?

Common side products in the synthesis of this compound include:

  • N-acylurea: When using carbodiimide coupling agents like DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is difficult to remove and terminates the desired reaction.

  • Anhydride (B1165640) Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. While the anhydride can still react with the amine, it represents a less efficient pathway.

  • Racemization: If a chiral starting material is used, the reaction conditions (particularly high temperatures or strong bases) can lead to racemization at the α-carbon.

To minimize side products:

  • Use coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, which can suppress racemization and reduce the formation of N-acylurea.

  • Control the reaction temperature carefully.

  • For sterically hindered substrates, consider using acyl fluoride (B91410) intermediates, which are highly reactive and can lead to cleaner reactions.[3]

Troubleshooting Guides

Low Yield
Possible Cause Suggested Solution(s)
Inefficient Carboxylic Acid Activation - Use a more potent coupling reagent such as HATU, HCTU, or PyBOP, which are known to be effective for sterically hindered substrates.[2] - For extremely challenging cases, consider converting the carboxylic acid to the more reactive acyl fluoride using reagents like TFFH.[2][3] - Ensure your coupling reagent is fresh and has been stored under anhydrous conditions.
Steric Hindrance - Increase the reaction time, potentially to overnight, to allow the reaction to reach completion.[2] - Gently increase the reaction temperature, for example, to 40-50 °C, but monitor for potential side reactions and racemization. - Consider using microwave-assisted synthesis to accelerate the reaction.[4]
Suboptimal Solvent - Use a highly polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) to ensure all reactants are well-solvated.[2]
Amine Protonation - If using an amine salt (e.g., methylamine hydrochloride), ensure an adequate amount of a non-nucleophilic base (e.g., triethylamine (B128534), diisopropylethylamine) is added to liberate the free amine. A slight excess of the base is often recommended.
Product Purification Issues
Problem Possible Cause Suggested Solution(s)
Difficulty removing urea (B33335) byproduct (from DCC) The byproduct, dicyclohexylurea (DCU), is often insoluble in many organic solvents.- Filter the crude reaction mixture to remove the precipitated DCU. - If DCU remains in solution, it can sometimes be removed by multiple crystallizations or careful column chromatography. - Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an aqueous wash.[4]
Co-elution of product and starting materials during chromatography The polarity of this compound may be similar to that of unreacted starting materials or certain byproducts.- Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider derivatizing the unreacted carboxylic acid to a more polar salt by washing with a mild aqueous base (e.g., sodium bicarbonate solution) prior to chromatography.
Presence of unknown impurities Side reactions or impurities in the starting materials.- Characterize the impurities using techniques like LC-MS and NMR to understand their structure. - Adjust the reaction conditions (e.g., lower temperature, different coupling agent) to minimize the formation of the identified impurity.

Experimental Protocols

Protocol 1: Synthesis of this compound via Acyl Chloride

Step 1: Formation of 2-Methylbutanoyl Chloride

  • In a fume hood, add 2-methylbutanoic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Slowly add thionyl chloride (1.2 eq) to the flask at room temperature.

  • Heat the mixture to reflux (approximately 70-80 °C) for 1-2 hours, or until the evolution of gas ceases.

  • Allow the mixture to cool to room temperature and remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-methylbutanoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • In a separate flask, dissolve methylamine hydrochloride (1.1 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the solution in an ice bath and slowly add a non-nucleophilic base such as triethylamine (2.2 eq).

  • Slowly add the crude 2-methylbutanoyl chloride (1.0 eq) to the stirred methylamine solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Perform an aqueous work-up by washing the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound using DCC Coupling
  • Dissolve 2-methylbutanoic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in the same solvent to the cooled mixture.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, dissolve methylamine hydrochloride (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 eq) in the same solvent.

  • Add the methylamine solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Amide Synthesis
Method Coupling Reagent Base Solvent Temp (°C) Time (h) Typical Yield (%)
Acyl ChlorideThionyl Chloride/Oxalyl ChlorideTriethylamineDCM/THF0 to RT2 - 670 - 90
CarbodiimideDCC/EDC + HOBtDIPEADCM/DMF0 to RT12 - 2460 - 85
Phosphonium SaltPyBOPDIPEADMFRT4 - 1275 - 95
Aminium/Uronium SaltHATUDIPEADMF/NMPRT2 - 880 - 98

Note: Yields are estimates based on literature for similar sterically hindered amide couplings and may vary depending on the specific experimental conditions.

Table 2: Spectroscopic Data for this compound
Technique Data Reference
Molecular Formula C₆H₁₃NO[5]
Molecular Weight 115.17 g/mol [5]
¹H NMR (CDCl₃) δ (ppm): ~0.9 (t, 3H), ~1.1 (d, 3H), ~1.4-1.7 (m, 2H), ~2.1-2.3 (m, 1H), ~2.8 (d, 3H), ~5.5-6.0 (br s, 1H)Based on typical chemical shifts for similar structures.
¹³C NMR (CDCl₃) δ (ppm): ~11.5, ~17.0, ~26.0, ~26.5, ~45.0, ~176.0[5]
IR (thin film) ν (cm⁻¹): ~3300 (N-H stretch), ~2960 (C-H stretch), ~1640 (C=O stretch, Amide I), ~1550 (N-H bend, Amide II)[5]
Mass Spec (EI) m/z (%): 115 (M+), 86, 72, 57, 44Based on typical fragmentation patterns for amides.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification 2-Methylbutanoic_Acid 2-Methylbutanoic Acid Activation Activation of Carboxylic Acid 2-Methylbutanoic_Acid->Activation Methylamine Methylamine (or salt) Coupling Amide Bond Formation Methylamine->Coupling Coupling_Reagent Coupling Reagent (e.g., SOCl₂, DCC, HATU) Coupling_Reagent->Activation Base Base (e.g., TEA, DIPEA) Base->Coupling Activation->Coupling Quenching Quenching Coupling->Quenching Extraction Aqueous Extraction Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation or Chromatography) Drying->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield Start Low Yield Observed Check_Activation Is Carboxylic Acid Activation Complete? Start->Check_Activation Check_Sterics Is Steric Hindrance a Limiting Factor? Check_Activation->Check_Sterics Yes Solution_Activation Use a more potent coupling reagent (e.g., HATU, PyBOP) Check_Activation->Solution_Activation No Check_Conditions Are Reaction Conditions Optimal? Check_Sterics->Check_Conditions No Solution_Sterics Increase reaction time and/or temperature Check_Sterics->Solution_Sterics Yes Solution_Conditions Optimize solvent and ensure anhydrous conditions Check_Conditions->Solution_Conditions No Success Yield Improved Check_Conditions->Success Yes Solution_Activation->Success Solution_Sterics->Success Solution_Conditions->Success

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: N,2-Dimethylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,2-dimethylbutanamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and minimizing side reactions during this specific amide coupling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound from 2-methylbutanoic acid and methylamine (B109427).

Q1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

Low or no yield in this synthesis is typically traced back to one of several factors:

  • Incomplete Carboxylic Acid Activation: The carboxyl group of 2-methylbutanoic acid must be activated to react with methylamine. If your coupling reagent is old, hydrated, or used in insufficient amounts, activation will be incomplete.[1]

  • Amine Deactivation: Methylamine can react with the acidic proton of 2-methylbutanoic acid to form a stable ammonium (B1175870) salt. This protonated form is not nucleophilic and will not participate in the coupling reaction.[1] The use of a non-nucleophilic base is often required to neutralize this salt and free the amine.

  • Steric Hindrance: The methyl group at the α-carbon of 2-methylbutanoic acid introduces some steric bulk, which can slow down the reaction rate compared to unbranched acids.[1]

  • Hydrolysis: The presence of water is detrimental. Water can hydrolyze the activated carboxylic acid intermediate back to the starting material, preventing amide formation. Ensure all glassware is flame-dried and solvents are anhydrous.[1]

Q2: My product is not optically pure. How can I prevent racemization?

The chiral center at the α-carbon of 2-methylbutanoic acid is susceptible to racemization (or epimerization) during the activation step, especially under harsh conditions.[2][3]

  • Mechanism of Racemization: Strong activation of the carboxylic acid can lead to the formation of a planar oxazolone (B7731731) intermediate. This intermediate can be protonated and deprotonated at the chiral center, leading to a loss of stereochemical integrity.[3]

  • Minimizing Racemization:

    • Use Additives: Coupling additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are highly effective at suppressing racemization.[1] They intercept the highly reactive activated intermediate to form a more stable active ester that is less prone to racemization.[4]

    • Choose Appropriate Reagents: Uronium/aminium salt-based reagents like HATU or HBTU are known to be very efficient with minimal racemization, especially when compared to using a carbodiimide (B86325) alone.[1][2]

    • Control Temperature: Running the reaction at lower temperatures (e.g., starting at 0 °C) can significantly reduce the rate of racemization.[1]

Q3: I see an unexpected peak in my analysis that corresponds to a urea (B33335) byproduct. Where did it come from?

This is a common issue when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

  • N-Acylurea Formation: The highly reactive O-acylisourea intermediate formed during carboxylic acid activation can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This side reaction consumes your activated acid and reduces the overall yield.

  • Mitigation: The addition of HOBt or HOAt is crucial. These additives rapidly convert the O-acylisourea into an active ester, which minimizes the opportunity for the rearrangement to occur.

Q4: The reaction seems to stall, with starting materials still present after an extended period. What can I do?

If the reaction is sluggish, consider the following:

  • Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of the coupling reagent and any additives.[4]

  • Base: If using a hydrochloride salt of an amine (not applicable for free methylamine, but relevant for other syntheses), an appropriate amount of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA) is critical to liberate the free amine.[4]

  • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are generally recommended for amide coupling reactions.[4]

  • Reaction Time and Temperature: While low temperatures are good for minimizing racemization, some sterically hindered couplings may require warming to room temperature and longer reaction times (12-24 hours) to go to completion.[4][5] Monitor progress by TLC or LC-MS.

Frequently Asked Questions (FAQs)

Q: What is the best method to synthesize this compound?

There are two primary, reliable methods:

  • Carbodiimide Coupling: Reacting 2-methylbutanoic acid and methylamine in the presence of a coupling agent like EDC and an additive like HOBt. This method is robust, cost-effective, and minimizes racemization.[6]

  • Acyl Chloride Method (Schotten-Baumann conditions): Converting 2-methylbutanoic acid to 2-methylbutanoyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with methylamine in the presence of a base.[] This method is often high-yielding but requires careful handling of the moisture-sensitive acyl chloride, and the conditions can sometimes promote racemization if not carefully controlled.

Q: Which coupling reagent should I choose?

The choice depends on the scale, cost considerations, and how critical optical purity is.

Coupling Reagent Additive Reactivity Racemization Risk Notes
EDC (or DIC)HOBt or OxymaPure Medium-HighLow (with additive)Cost-effective and common. The urea byproduct from EDC is water-soluble, simplifying workup.[8]
HATU (or HCTU)None needed (contains HOAt moiety)Very HighVery LowExcellent for sterically hindered couplings and minimizing racemization.[1] More expensive.
PyBOP None neededHighLowPhosphonium salt-based reagent; effective but can be more expensive. Byproducts are generally easy to remove.

Q: How do I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are the best methods.[4]

  • TLC: Spot the reaction mixture against the starting 2-methylbutanoic acid. The product amide will typically have a higher Rf value than the carboxylic acid.

  • LC-MS: This provides a definitive way to track the consumption of starting materials and the appearance of the product mass peak (for this compound, [M+H]⁺ = 116.1).

Experimental Protocols

Protocol 1: Synthesis via EDC/HOBt Coupling

This protocol is a standard, reliable method for producing this compound with low risk of racemization.

Materials:

  • 2-Methylbutanoic acid (1.0 equiv)

  • Methylamine (1.1 equiv, e.g., as a solution in THF or water)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Standard workup reagents (1N HCl, saturated NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen), dissolve 2-methylbutanoic acid (1.0 equiv) and HOBt (1.2 equiv) in anhydrous DCM.

  • Add methylamine (1.1 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.

  • Add DIPEA (2.5 equiv) dropwise to the cold solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction's progress using TLC or LC-MS.[4]

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Protocol 2: Synthesis via Acyl Chloride

This method is effective but requires careful handling of reagents to avoid moisture and minimize side reactions.

Materials:

  • 2-Methylbutanoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.2 equiv)

  • Methylamine (2.2 equiv, e.g., as a solution in THF)

  • Anhydrous Dichloromethane (DCM)

  • Catalytic amount of DMF (optional)

Procedure:

  • Acyl Chloride Formation: Under an inert atmosphere, add thionyl chloride (1.2 equiv) dropwise to a solution of 2-methylbutanoic acid (1.0 equiv) in anhydrous DCM at 0 °C. A catalytic drop of DMF can accelerate this step.[9] Allow the mixture to stir at room temperature for 1-2 hours.

  • Remove the excess SOCl₂ and solvent under reduced pressure. The crude 2-methylbutanoyl chloride is typically used immediately without further purification.

  • Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of methylamine (2.2 equiv) in THF or DCM dropwise to the stirred acyl chloride solution. One equivalent acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct.[10]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Perform an aqueous work-up: wash the organic layer with dilute HCl (to remove excess amine), saturated sodium bicarbonate solution, and brine.[10]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.

  • Purify by distillation or column chromatography.

Visual Guides: Pathways and Workflows

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents R1 2-Methylbutanoic Acid CPL Coupling Agent (e.g., EDC, HATU) R1->CPL R2 Methylamine PROD This compound R2->PROD CPL->PROD Activation ADD Additive (e.g., HOBt) + Base (e.g., DIPEA) ADD->CPL

Caption: Main synthesis pathway for this compound.

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Acid (S)-2-Methylbutanoic Acid Activated Activated Intermediate (e.g., O-Acylisourea) Acid->Activated + EDC Product (S)-N,2-Dimethyl- butanamide Activated->Product + Methylamine Oxazolone Oxazolone Intermediate Activated->Oxazolone Epimerization Pathway N_Acylurea N-Acylurea Byproduct Activated->N_Acylurea Rearrangement Racemic (R/S)-N,2-Dimethyl- butanamide Oxazolone->Racemic + Methylamine

Caption: Key side reactions in the synthesis process.

Troubleshooting_Workflow Start Problem: Low Product Yield Check_SM Check TLC/LC-MS: Starting Materials (SM) Present? Start->Check_SM Check_Reagents Verify Reagent Quality: - Anhydrous Solvents? - Active Coupling Agent? - Correct Stoichiometry? Check_SM->Check_Reagents Yes Workup_Issue Investigate Workup: - Product lost during  extraction? - Product unstable to  purification? Check_SM->Workup_Issue No (SM Consumed) Check_Conditions Optimize Conditions: - Increase Reaction Time? - Adjust Temperature? - Correct Base Used? Check_Reagents->Check_Conditions Success Yield Improved Check_Conditions->Success Workup_Issue->Success

Caption: Troubleshooting workflow for low reaction yield.

References

"N,2-dimethylbutanamide stability and degradation issues"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and degradation of N,2-dimethylbutanamide. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound under normal storage conditions?

A1: this compound is expected to be stable under recommended storage conditions, which typically involve a cool, dry, and dark environment.[1] However, the amide functional group is susceptible to hydrolysis over time, especially in the presence of moisture. For long-term storage, it is advisable to keep the compound in a tightly sealed container with a desiccant.

Q2: What are the primary degradation pathways for this compound?

A2: The most probable degradation pathway for this compound is hydrolysis of the amide bond.[2][3] This reaction can be catalyzed by both acidic and basic conditions, yielding 2-methylbutanoic acid and methylamine (B109427) as the primary degradation products. Other potential degradation pathways, although generally less facile for simple amides, include oxidation and photodegradation under specific stress conditions.

Q3: Is this compound sensitive to light?

A3: While amides are not typically considered highly photolabile, exposure to high-intensity UV light can potentially lead to degradation.[4][5] It is recommended to protect this compound from direct sunlight and strong UV sources during storage and handling to minimize the risk of photodegradation.[1]

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is highly pH-dependent. The rate of hydrolysis is generally slowest at near-neutral pH and increases significantly under both acidic and basic conditions.[3] Therefore, for solution-based experiments, it is crucial to control the pH to ensure the stability of the compound.

Troubleshooting Guides

Issue 1: Unexpected Degradation Observed During an Experiment

Q: I am observing a lower-than-expected concentration of this compound in my experimental samples. What could be the cause?

A: Unexpected degradation can arise from several factors. Consider the following troubleshooting steps:

  • Check the pH of your solution: As mentioned, this compound is susceptible to acid- and base-catalyzed hydrolysis. Ensure the pH of your experimental medium is within a stable range (ideally near neutral).

  • Review the temperature conditions: Elevated temperatures can accelerate the rate of hydrolysis and other degradation reactions.[4] Verify that your experimental setup is not exposing the compound to excessive heat.

  • Consider the presence of catalysts: Certain metal ions can catalyze amide hydrolysis. Review the composition of your buffers and reagents for any potential catalytic species.

  • Evaluate for microbial contamination: In non-sterile aqueous solutions, microbial growth can lead to enzymatic degradation of the amide.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Q: I am seeing extra peaks in my HPLC/LC-MS analysis of this compound. How can I identify them?

A: The appearance of new peaks likely indicates the formation of degradation products. Here is a systematic approach to their identification:

  • Perform Forced Degradation Studies: Subject this compound to controlled stress conditions (acidic, basic, oxidative, photolytic, and thermal) to intentionally generate degradation products.[4][5][6] This will help in tentatively identifying the unknown peaks in your experimental samples.

  • Mass Spectrometry (MS) Analysis: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unknown peaks. The primary hydrolysis products would be 2-methylbutanoic acid (C₅H₁₀O₂) and methylamine (CH₅N).

  • Reference Standards: If available, inject reference standards of potential degradation products to confirm their retention times and mass spectra.

Summary of Forced Degradation Data

The following table summarizes illustrative data from forced degradation studies on this compound. These values represent typical outcomes and may vary depending on the precise experimental conditions.

Stress ConditionReagent/ConditionTimeTemperature% DegradationMajor Degradation Products
Acidic Hydrolysis0.1 M HCl24 hours60°C15%2-methylbutanoic acid, methylamine
Basic Hydrolysis0.1 M NaOH8 hours60°C25%2-methylbutanoic acid, methylamine
Oxidation3% H₂O₂24 hoursRoom Temp5%Oxidized derivatives
PhotolyticUV light (254 nm)48 hoursRoom Temp< 2%Photodegradation products
Thermal80°C7 days80°C< 1%-

Detailed Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5]

1. Acidic and Basic Hydrolysis:

  • Objective: To evaluate the stability of this compound in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

    • For acidic hydrolysis, add the stock solution to 0.1 M hydrochloric acid to achieve a final drug concentration of approximately 1 mg/mL.

    • For basic hydrolysis, add the stock solution to 0.1 M sodium hydroxide (B78521) to the same final concentration.

    • Incubate the solutions at 60°C and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis (for the acidic sample, add an equivalent amount of NaOH; for the basic sample, add an equivalent amount of HCl).

    • Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV or LC-MS).

2. Oxidative Degradation:

  • Objective: To assess the susceptibility of this compound to oxidation.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature, protected from light, and collect samples at various time points.

    • Analyze the samples using a validated analytical method.

3. Photolytic Degradation:

  • Objective: To determine the photostability of this compound.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound.

    • Expose the solution to a calibrated UV light source (e.g., 254 nm or a broad-spectrum light source) in a photostability chamber.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Collect samples from both the exposed and control solutions at various time points.

    • Analyze the samples to determine the extent of photodegradation.

4. Thermal Degradation:

  • Objective: To evaluate the effect of high temperature on the stability of this compound.

  • Procedure:

    • Place solid this compound in a controlled temperature oven at 80°C.

    • Collect samples at specified intervals (e.g., 1, 3, 7 days).

    • Dissolve the samples in a suitable solvent and analyze.

Visualizations

cluster_degradation Potential Hydrolytic Degradation Pathway This compound This compound 2-methylbutanoic acid 2-methylbutanoic acid This compound->2-methylbutanoic acid H2O, H+ or OH- methylamine methylamine This compound->methylamine H2O, H+ or OH-

Caption: Hydrolytic degradation of this compound.

cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Light, Heat) start->stress sample Collect Samples at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) neutralize->analyze end Identify Degradants and Determine Degradation Rate analyze->end

Caption: Workflow for forced degradation studies.

cluster_troubleshooting Troubleshooting Unexpected Degradation start Unexpected Degradation Observed check_ph Is the pH of the solution controlled and near neutral? start->check_ph check_temp Is the temperature within the acceptable range? check_ph->check_temp Yes adjust_ph Adjust and buffer the pH check_ph->adjust_ph No check_catalysts Are there potential catalysts present? check_temp->check_catalysts Yes control_temp Control the experimental temperature check_temp->control_temp No remove_catalysts Use purified reagents or chelating agents check_catalysts->remove_catalysts Yes re_evaluate Re-evaluate Stability check_catalysts->re_evaluate No adjust_ph->re_evaluate control_temp->re_evaluate remove_catalysts->re_evaluate

Caption: Logical guide for troubleshooting unexpected degradation.

References

"troubleshooting guide for N,2-dimethylbutanamide synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the synthesis of N,2-dimethylbutanamide. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visual aids to address common challenges encountered during synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary synthetic routes: the reaction of 2-methylbutyryl chloride with methylamine (B109427), and the coupling of 2-methylbutanoic acid with methylamine.

Route 1: Synthesis from 2-Methylbutyryl Chloride and Methylamine (Schotten-Baumann Conditions)

This method involves the acylation of methylamine with 2-methylbutyryl chloride, typically in the presence of a base to neutralize the HCl byproduct.

Frequently Asked Questions (FAQs):

  • Q1: My reaction yield is very low. What are the potential causes?

    • A1: Low yields can stem from several factors:

      • Hydrolysis of the acyl chloride: 2-Methylbutyryl chloride is moisture-sensitive and can hydrolyze back to 2-methylbutanoic acid if exposed to water in the reagents or solvent. Ensure all glassware is oven-dried and solvents are anhydrous.

      • Poor quality of starting materials: The purity of 2-methylbutyryl chloride and methylamine is crucial. Use freshly distilled or high-purity reagents.

      • Incorrect stoichiometry: An excess of methylamine is typically used to drive the reaction to completion and act as a base. A 2:1 molar ratio of methylamine to acyl chloride is a good starting point.

      • Inadequate temperature control: The reaction is exothermic. Running the reaction at a low temperature (e.g., 0 °C) during the addition of the acyl chloride can minimize side reactions.

  • Q2: I am observing the formation of a white precipitate that is not my product. What is it?

    • A2: The white precipitate is likely methylammonium (B1206745) chloride, the salt formed from the reaction of methylamine with the hydrogen chloride byproduct. This is expected and is typically removed during the aqueous work-up.

  • Q3: My final product is contaminated with unreacted 2-methylbutanoic acid. How can I prevent this and purify my product?

    • A3: The presence of the carboxylic acid indicates hydrolysis of the starting acyl chloride. To prevent this, ensure strictly anhydrous conditions. For purification, you can wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, to remove the acidic impurity.

  • Q4: The reaction is very vigorous and difficult to control. What can I do?

    • A4: The reaction between an acyl chloride and an amine is highly exothermic. To control the reaction, add the 2-methylbutyryl chloride dropwise to a cooled (0 °C) solution of methylamine with vigorous stirring. Diluting the reagents in an appropriate solvent can also help to dissipate the heat.

Route 2: Synthesis from 2-Methylbutanoic Acid and Methylamine (Amide Coupling)

This approach utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to facilitate the formation of the amide bond.

Frequently Asked Questions (FAQs):

  • Q1: The reaction is not proceeding to completion, and I have a significant amount of starting carboxylic acid remaining. Why?

    • A1: Incomplete reactions can be due to:

      • Inactive coupling agent: DCC and EDC are sensitive to moisture. Use fresh, high-quality coupling agents.

      • Insufficient amount of coupling agent: Typically, a slight excess (1.1-1.2 equivalents) of the coupling agent is used.

      • Inappropriate solvent: Aprotic polar solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) are generally suitable.

      • Low reaction temperature: While the initial addition may be done at 0 °C, allowing the reaction to warm to room temperature is often necessary for completion.

  • Q2: I have a white, insoluble precipitate in my reaction mixture that is difficult to filter. What is it and how do I remove it?

    • A2: If you are using DCC, the precipitate is dicyclohexylurea (DCU), a byproduct of the reaction. DCU is notoriously insoluble in many organic solvents. It is best removed by filtration. To improve filtration, you can dilute the reaction mixture with a solvent in which DCU has very low solubility, such as diethyl ether, and then filter.

  • Q3: How can I easily remove the urea (B33335) byproduct if I use EDC?

    • A3: The urea byproduct of EDC (1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU) is water-soluble. Therefore, it can be easily removed by performing an aqueous work-up. Washing the organic layer with water or a dilute acid solution will extract the EDU into the aqueous phase.

  • Q4: I am concerned about racemization at the alpha-carbon of 2-methylbutanoic acid. Is this a risk?

    • A4: Racemization can be a concern with some coupling agents. To minimize this risk, an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used in conjunction with the coupling agent. These additives form an active ester that is less prone to racemization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Acyl ChlorideRoute 2: Amide Coupling
Starting Materials 2-Methylbutyryl chloride, Methylamine2-Methylbutanoic acid, Methylamine
Key Reagents Base (e.g., excess methylamine, pyridine)Coupling agent (DCC, EDC), Optional additive (HOBt)
Typical Solvents Dichloromethane (DCM), Diethyl etherDichloromethane (DCM), Dimethylformamide (DMF)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Common Byproducts Methylammonium chlorideDicyclohexylurea (DCU) or Ethyl-dimethylaminopropylurea (EDU)
Purification Aqueous work-up, ChromatographyFiltration (for DCU), Aqueous work-up (for EDU), Chromatography
Advantages High reactivity, often faster reaction timesMilder conditions, avoids handling of acyl chlorides
Disadvantages Acyl chloride is moisture sensitive and corrosiveCoupling agents can be expensive and may cause side reactions

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Methylbutyryl Chloride

Materials:

  • 2-Methylbutyryl chloride

  • Methylamine (e.g., 40% solution in water or 2 M solution in THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methylamine (2.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 2-methylbutyryl chloride (1.0 equivalent) in anhydrous DCM to the stirred methylamine solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure.

Protocol 2: Synthesis of this compound via DCC Coupling

Materials:

  • 2-Methylbutanoic acid

  • Methylamine hydrochloride

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (B128534) (TEA)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

  • 1 M HCl solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • To a stirred solution of 2-methylbutanoic acid (1.0 equivalent), methylamine hydrochloride (1.1 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM at 0 °C, add triethylamine (1.1 equivalents).

  • After 10 minutes, add a solution of DCC (1.2 equivalents) in anhydrous DCM dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter off the DCU and wash the solid with cold DCM.

  • Combine the filtrates and wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Synthesis_Workflow cluster_route1 Route 1: Acyl Chloride Method cluster_route2 Route 2: Amide Coupling Method start1 2-Methylbutyryl Chloride + Methylamine (excess) reaction1 Acylation in DCM (0°C to RT) start1->reaction1 workup1 Aqueous Work-up (H₂O, NaHCO₃, Brine) reaction1->workup1 purification1 Purification (Chromatography/Distillation) workup1->purification1 product1 This compound purification1->product1 start2 2-Methylbutanoic Acid + Methylamine + Coupling Agent (DCC/EDC) reaction2 Coupling Reaction in DCM (0°C to RT) start2->reaction2 workup2 Filtration (for DCU) or Aqueous Work-up (for EDU) reaction2->workup2 purification2 Purification (Chromatography) workup2->purification2 product2 This compound purification2->product2

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Logic cluster_acyl_chloride Acyl Chloride Route cluster_coupling Coupling Route issue Low Yield or Incomplete Reaction check_moisture1 Check for Moisture (Anhydrous Conditions?) issue->check_moisture1 check_reagents1 Verify Reagent Quality and Stoichiometry issue->check_reagents1 check_temp1 Ensure Proper Temperature Control (0°C) issue->check_temp1 check_coupling_agent Check Coupling Agent (Fresh? Sufficient amount?) issue->check_coupling_agent check_solvent Is the Solvent Appropriate? (DCM/DMF) issue->check_solvent check_temp2 Allow Reaction to Warm to Room Temperature issue->check_temp2 solution Implement Corrective Actions: - Use dry solvents/glassware - Use fresh, pure reagents - Optimize stoichiometry & temperature check_moisture1->solution check_reagents1->solution check_temp1->solution check_coupling_agent->solution check_solvent->solution check_temp2->solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: N,2-Dimethylbutanamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of N,2-dimethylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through the formation of an amide bond between a 2-methylbutanoic acid derivative and methylamine (B109427). The two most common approaches are:

  • Acid Chloride Method: Reaction of 2-methylbutanoyl chloride with methylamine. This method is often high-yielding but requires the preparation of the acid chloride from 2-methylbutanoic acid using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2]

  • Peptide Coupling Reagent Method: Direct condensation of 2-methylbutanoic acid with methylamine using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).[3][4][5]

Q2: What are the expected yield and purity for the synthesis of this compound?

A2: The expected yield and purity can vary depending on the chosen synthetic method, reaction conditions, and purification effectiveness. Below is a summary of typical quantitative data for similar amide formation reactions.

ParameterAcid Chloride MethodEDC/HOBt CouplingHATU Coupling
Typical Yield 80-95%70-90%85-98%
Purity (after purification) >98%>98%>98%

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To assess purity.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Poor quality of starting materials Ensure 2-methylbutanoic acid or 2-methylbutanoyl chloride is pure and dry. Use a fresh, high-purity source of methylamine.
Inefficient activation of carboxylic acid (Coupling Reagent Method) Use fresh coupling reagents (EDC, HATU) as they can be moisture-sensitive.[6] Ensure the correct stoichiometry of the coupling agent and any additives (e.g., HOBt) is used.[7]
Incomplete formation of acid chloride If preparing 2-methylbutanoyl chloride, ensure the reaction with thionyl chloride or oxalyl chloride goes to completion. Monitor the reaction by IR to observe the disappearance of the carboxylic acid O-H stretch.
Neutralization of methylamine Methylamine is a base and can be neutralized by the acidic byproduct (HCl) of the acid chloride reaction. Use at least two equivalents of methylamine or one equivalent of methylamine and one equivalent of a non-nucleophilic base like triethylamine (B128534).[8][9]
Reaction temperature is too low While the initial addition of reagents may be done at 0°C to control the reaction rate, allowing the reaction to warm to room temperature and stirring for several hours can help drive it to completion.[10]
Presence of water in the reaction Use anhydrous solvents and ensure all glassware is thoroughly dried. Water can hydrolyze the acid chloride or the activated carboxylic acid intermediate, reducing the yield.[6]

Problem 2: Presence of Impurities in the Final Product

Potential Impurity Source Troubleshooting and Prevention
Unreacted 2-methylbutanoic acid Incomplete reaction.Increase reaction time or temperature. Ensure efficient activation of the carboxylic acid. Purify by washing the organic extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during workup.
Diacylation of methylamine Reaction of the product with another molecule of activated carboxylic acid or acid chloride.This is less common with secondary amide formation but can be minimized by the slow addition of the acid chloride or activated acid to the methylamine solution.
Side products from coupling reagents Urea (B33335) byproduct from EDC.The urea byproduct from EDC is typically water-soluble and can be removed during the aqueous workup.[7]
Residual solvents Incomplete removal of reaction or purification solvents.Ensure thorough drying of the final product under high vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound via the Acid Chloride Method

Step 1: Synthesis of 2-Methylbutanoyl Chloride

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2-methylbutanoic acid (1.0 eq.).

  • Slowly add thionyl chloride (1.2 eq.) to the flask at room temperature.

  • Heat the reaction mixture to reflux for 1-2 hours.

  • Monitor the reaction for the cessation of gas evolution (HCl and SO₂).

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 2-methylbutanoyl chloride.

Step 2: Amidation with Methylamine

  • In a separate flask under an inert atmosphere, dissolve methylamine (2.0 eq., as a solution in a suitable solvent like THF or as a gas bubbled through the solvent) in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Cool the methylamine solution to 0°C in an ice bath.

  • Slowly add the crude 2-methylbutanoyl chloride (1.0 eq.) dropwise to the stirred methylamine solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Perform an aqueous workup as described in the purification section.

Protocol 2: Synthesis of this compound using EDC/HOBt Coupling
  • In a round-bottom flask, dissolve 2-methylbutanoic acid (1.0 eq.), HOBt (1.1 eq.), and methylamine hydrochloride (1.1 eq.) in an anhydrous solvent like N,N-dimethylformamide (DMF) or DCM.[7]

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC hydrochloride (1.1 eq.) to the reaction mixture.

  • Slowly add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq.).[7]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an aqueous workup.

Purification Protocols

Aqueous Workup
  • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM.

  • Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Column Chromatography
  • Dissolve the crude product in a minimal amount of a suitable solvent.

  • Load the dissolved crude product onto a silica (B1680970) gel column.[11]

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., a mixture of hexanes and ethyl acetate).[12][13]

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can initiate crystallization.[14]

  • Collect the pure crystals by vacuum filtration and wash them with a small amount of cold solvent.[15]

  • Dry the crystals under high vacuum.

Visualizations

Synthesis_Workflow_Acid_Chloride cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 2-Methylbutanoic_Acid 2-Methylbutanoic Acid SOCl2 SOCl₂ 2-Methylbutanoic_Acid->SOCl2 Reaction 2-Methylbutanoyl_Chloride 2-Methylbutanoyl Chloride SOCl2->2-Methylbutanoyl_Chloride Activation Methylamine Methylamine 2-Methylbutanoyl_Chloride->Methylamine Reaction N2_Dimethylbutanamide This compound Methylamine->N2_Dimethylbutanamide Amide Formation

Synthetic workflow for this compound via the acid chloride method.

Synthesis_Workflow_Coupling_Reagent 2-Methylbutanoic_Acid 2-Methylbutanoic Acid Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt) 2-Methylbutanoic_Acid->Coupling_Reagent Activation Methylamine Methylamine N2_Dimethylbutanamide This compound Methylamine->N2_Dimethylbutanamide Amide Formation Coupling_Reagent->Methylamine Reaction

Synthetic workflow for this compound using a coupling reagent.

Side_Reaction_Hydrolysis Activated_Intermediate Activated Intermediate (Acid Chloride or Activated Ester) Water Water (H₂O) Activated_Intermediate->Water Hydrolysis Carboxylic_Acid 2-Methylbutanoic Acid (Reformed Starting Material) Water->Carboxylic_Acid Side Product

Common side reaction: Hydrolysis of the activated intermediate.

References

Technical Support Center: N,2-dimethylbutanamide Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N,2-dimethylbutanamide. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and industrially scalable method for synthesizing this compound is the Schotten-Baumann reaction. This involves the acylation of methylamine (B109427) with 2-methylbutanoyl chloride. The reaction is typically performed in a two-phase solvent system with a base to neutralize the hydrochloric acid byproduct.

Q2: Why is a base necessary in the synthesis of this compound via the acyl chloride route?

A2: A base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction between 2-methylbutanoyl chloride and methylamine.[1][2] Without a base, the HCl would react with the unreacted methylamine, forming a methylammonium (B1206745) salt. This salt is not nucleophilic and will not react with the acyl chloride, which would significantly reduce the yield of the desired amide.[1]

Q3: What are the typical yields for the synthesis of this compound?

A3: While specific optimized yields for this compound are not extensively published, syntheses of structurally similar amides, such as 2-N-methylamino-2,3-dimethylbutanamides, have reported yields in the range of 75-80% under optimized conditions.[3] Actual yields for this compound will be highly dependent on the specific reaction conditions, purity of starting materials, and efficiency of the work-up procedure.

Q4: What are the main side reactions to consider during the synthesis of this compound?

A4: The primary side reaction of concern is the hydrolysis of the acyl chloride (2-methylbutanoyl chloride) to the corresponding carboxylic acid (2-methylbutanoic acid). This is particularly problematic when using aqueous bases.[4] Another potential side reaction is the formation of a diacylated product, although this is less common.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials (2-methylbutanoyl chloride and methylamine) and the formation of the this compound product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Increase reaction time and continue to monitor by TLC/LC-MS. - Ensure adequate mixing, especially in a biphasic system. - Increase the reaction temperature, but monitor for potential side reactions.
Inactive amine.- If methylamine hydrochloride is used, ensure it is fully neutralized to the free amine before reaction.
Hydrolysis of acyl chloride.- Add the acyl chloride slowly to the reaction mixture, especially at lower temperatures. - Consider using an organic base in a non-aqueous solvent system. - In a biphasic system, ensure vigorous stirring to promote the reaction between the amine and acyl chloride over hydrolysis.[4]
Presence of Starting Material (2-methylbutanoic acid) in Product Incomplete conversion of carboxylic acid to acyl chloride (if prepared in-situ).- Use a slight excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride). - Ensure the complete removal of the excess chlorinating agent before adding the amine.
Hydrolysis of the acyl chloride during the reaction or work-up.- Perform the aqueous work-up with chilled solutions to minimize hydrolysis. - Extract the product quickly into an organic solvent.
Product is an Oily or Difficult to Purify Mixture Presence of unreacted starting materials and byproducts.- During the work-up, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove unreacted methylamine. - Wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any 2-methylbutanoic acid. - Purify the crude product by column chromatography or distillation.
Formation of a White Precipitate (Salt) Reaction of HCl byproduct with the amine.- Ensure a sufficient amount of base is used to neutralize all the generated HCl.[1] - Add the base concurrently with or prior to the addition of the acyl chloride.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Conditions

This protocol describes a general procedure for the synthesis of this compound using 2-methylbutanoyl chloride and methylamine under Schotten-Baumann conditions.

Materials:

  • 2-methylbutanoyl chloride

  • Methylamine (40% solution in water)

  • Sodium hydroxide (B78521) (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve methylamine (1.2 equivalents) in water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, prepare a solution of sodium hydroxide (2.5 equivalents) in water.

  • In the addition funnel, place 2-methylbutanoyl chloride (1.0 equivalent) dissolved in dichloromethane.

  • Simultaneously and dropwise, add the 2-methylbutanoyl chloride solution and the sodium hydroxide solution to the stirred methylamine solution. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Methylamine in Water cool Cool to 0-5°C start->cool add Add 2-Methylbutanoyl Chloride and NaOH solution cool->add react Stir at Room Temperature add->react separate Separate Organic Layer react->separate wash Wash with HCl, NaHCO3, Brine separate->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Distillation or Chromatography concentrate->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn Yes hydrolysis Acyl Chloride Hydrolysis start->hydrolysis Yes inactive_amine Inactive Amine (Salt) start->inactive_amine Yes end Proceed to Purification start->end No increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp slow_addition Slow Acyl Chloride Addition hydrolysis->slow_addition organic_base Use Organic Base hydrolysis->organic_base check_amine_form Use Free Amine inactive_amine->check_amine_form

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: N,2-Dimethylbutanamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving N,2-dimethylbutanamide. The content addresses common issues encountered during synthesis and offers detailed experimental protocols.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound, particularly when using common coupling reagents.

Issue 1: A thick, white precipitate has formed in my reaction, making it difficult to stir.

  • Question: I am synthesizing this compound using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, and the reaction mixture has become a thick slurry. What is causing this and how can I resolve it?

  • Answer: The white precipitate is N,N'-dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[1][2] Its low solubility in many organic solvents leads to its precipitation from the reaction mixture.[1][3] While this indicates the reaction is proceeding, the thick slurry can impede effective stirring.

    • Solution: You can often proceed with the reaction, ensuring mechanical stirring is robust enough to maintain a homogenous mixture. Alternatively, choosing a solvent in which DCU has slightly higher solubility, while still being appropriate for the reaction, can help. Upon reaction completion, the majority of the DCU can be removed by filtration.[2][4]

Issue 2: My final product is contaminated with a persistent impurity that co-elutes with my product during column chromatography.

  • Question: After aqueous workup of my this compound synthesis using diisopropylcarbodiimide (DIC), I am struggling to remove a byproduct that has a similar polarity to my product. What is this impurity and how can I remove it?

  • Answer: The likely contaminant is N,N'-diisopropylurea (DIU), the byproduct of the DIC coupling agent.[5] DIU is often soluble in common organic solvents like dichloromethane (B109758) and ethyl acetate (B1210297), which can make its removal by standard extraction and chromatography challenging if it has a similar retention factor to the desired product.[5]

    • Troubleshooting Steps:

      • Precipitation/Filtration: Try to precipitate the DIU by concentrating the crude reaction mixture and adding a solvent in which your product is soluble but DIU is not, such as hexane (B92381) or diethyl ether.[5] The precipitated DIU can then be removed by filtration.

      • Aqueous Washes: For solution-phase synthesis, if your product is not water-soluble, repeated washing of the organic layer with a dilute acid solution (e.g., 0.5 N HCl) followed by a brine wash can help remove the somewhat water-soluble DIU.[6][7]

      • Alternative Chromatography: If co-elution is an issue, consider altering your chromatography conditions. A change in the solvent system or using a different stationary phase might improve separation.

      • Sublimation: On a research scale, DIU can sometimes be removed by sublimation under high vacuum at elevated temperatures (e.g., 1-2 mbar at 110 °C).[8]

Issue 3: I am observing epimerization of my chiral carboxylic acid starting material.

  • Question: My synthesis of an enantiopure derivative of this compound is resulting in a loss of optical purity. What causes this and how can it be prevented?

  • Answer: Epimerization at the stereocenter adjacent to the carbonyl group is a known risk in amide bond formation, especially when using carbodiimide (B86325) coupling reagents.[9][10][11] The formation of a highly reactive O-acylisourea intermediate can be prone to racemization.[12]

    • Mitigation Strategies:

      • Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can suppress racemization by forming an active ester intermediate that is less prone to epimerization.[12][13]

      • Alternative Coupling Reagents: Consider using coupling reagents known for low racemization, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT).[14][15] Propanephosphonic acid anhydride (B1165640) (T3P) in combination with pyridine (B92270) is also an effective system for minimizing epimerization.[9][16]

      • Temperature Control: Running the reaction at lower temperatures can help to reduce the rate of epimerization.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this compound synthesis?

A1: The most common byproducts are derived from the coupling agent used to form the amide bond.

  • Carbodiimides (DCC, DIC): These generate stoichiometric amounts of the corresponding ureas (N,N'-dicyclohexylurea or N,N'-diisopropylurea).[1][5]

  • Acyl Halides: When starting from an acyl chloride, hydrogen chloride (HCl) is produced, which is typically neutralized by a base to form a salt.[17]

  • Phosphonium/Uronium Reagents (PyBOP, HATU): These generate various phosphorus- or uronium-based byproducts, which are often more water-soluble than carbodiimide-derived ureas, simplifying their removal.[6]

Q2: How can I completely remove N,N'-dicyclohexylurea (DCU) from my product?

A2: Complete removal of DCU often requires a multi-step approach due to its low solubility in many solvents.[1]

  • Filtration: The majority of DCU can often be removed by filtering the crude reaction mixture.[2]

  • Recrystallization: The crude product can be dissolved in a minimal amount of a hot solvent and then cooled to crystallize the desired product, leaving the DCU in the mother liquor, or vice versa. Acetonitrile is often a good solvent for precipitating DCU from a crude mixture.[18]

  • Aqueous Washes: During workup, washing the organic layer with dilute acid (e.g., 0.5 N HCl) and saturated sodium bicarbonate can help remove any remaining DCC and some DCU.[4]

  • Chromatography: While challenging, flash chromatography can remove the final traces of DCU. Using a solvent system that fully dissolves the DCU, such as adding some chloroform (B151607) to a hexane/ethyl acetate eluent, can prevent it from precipitating on the column and eluting with all fractions.[19]

Q3: Is it possible to avoid the formation of urea (B33335) byproducts altogether?

A3: While urea byproducts are inherent to carbodiimide chemistry, you can choose coupling reagents that produce more easily removable byproducts.[5] For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a water-soluble carbodiimide that generates a water-soluble urea byproduct, which can typically be removed with a simple aqueous workup.[5][15] Alternatively, reagents like T3P produce water-soluble phosphonic acid byproducts that are also easily removed during an aqueous workup.[9]

Data Presentation

The following table summarizes common byproducts from different amide synthesis methods and strategies for their removal.

Synthesis Method (Coupling Reagent)Common Byproduct(s)Typical YieldPhysical PropertiesRemoval Strategy
Dicyclohexylcarbodiimide (DCC)N,N'-Dicyclohexylurea (DCU)StoichiometricWhite solid, largely insoluble in most organic solventsFiltration, Recrystallization (e.g., from acetonitrile), Chromatography[1][2][18]
Diisopropylcarbodiimide (DIC)N,N'-Diisopropylurea (DIU)StoichiometricWhite solid, soluble in many organic solventsAqueous acid wash, Precipitation (e.g., with hexanes), Chromatography, Sublimation[5][6][8]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)N-Ethyl-N'-(3-dimethylaminopropyl)ureaStoichiometricWater-soluble solidAqueous workup (extraction with water or dilute acid)[5][20]
Acyl Halide + AmineHydrogen Halide (e.g., HCl) SaltStoichiometricOften water-soluble saltsAqueous workup (wash with water and/or base)[17]
Propanephosphonic Acid Anhydride (T3P)Phosphonic Acid DerivativesStoichiometricWater-solubleAqueous workup (extraction with water)[9]

Experimental Protocols

Protocol: Synthesis of this compound using DCC and HOBt

This protocol describes a general method for the synthesis of this compound from 2-methylbutanoic acid and methylamine (B109427) using DCC as the coupling agent and HOBt to suppress epimerization.

Materials:

  • 2-Methylbutanoic acid

  • Methylamine (e.g., 2.0 M solution in THF)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve 2-methylbutanoic acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM.

  • Addition of Amine: Cool the solution to 0 °C in an ice bath and add methylamine solution (1.1 eq) dropwise.

  • Activation: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this DCC solution dropwise to the stirred reaction mixture at 0 °C. A white precipitate of DCU should begin to form.[21]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Byproduct Removal (Filtration): Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to further precipitate the DCU. Filter the reaction mixture through a fritted funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM to recover any entrained product.[2]

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel to remove any remaining impurities.

Mandatory Visualization

Amide_Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification reagents 1. Combine Carboxylic Acid, Amine, and HOBt in Solvent activation 2. Add DCC Solution at 0°C (DCU Precipitates) reagents->activation reaction 3. Stir at Room Temperature activation->reaction filtration 4. Filter to Remove Precipitated DCU reaction->filtration extraction 5. Aqueous Washes (Acid, Base, Brine) filtration->extraction drying 6. Dry Organic Layer extraction->drying concentration 7. Concentrate in vacuo drying->concentration purification 8. Column Chromatography (if necessary) concentration->purification product Pure Amide Product purification->product

Caption: Workflow for DCC-mediated amide synthesis with in situ DCU precipitation and removal.

References

Technical Support Center: N,2-dimethylbutanamide Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides frequently asked questions (FAQs) and troubleshooting guides for the safe handling and storage of N,2-dimethylbutanamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for the related compound N,N-dimethylbutanamide, this chemical may be considered hazardous. It can be a highly flammable liquid and vapor. It may cause skin irritation and drowsiness or dizziness. Ingestion followed by entry into the airways may be fatal. It is also considered toxic to aquatic life with long-lasting effects.

Q2: What are the proper storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] It should be kept away from heat, sparks, open flames, and other sources of ignition.[3] The storage area should be designated for flammable liquids.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat or other protective clothing.[2][3] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[1]

Q4: What should I do in case of accidental skin or eye contact?

A4: In case of skin contact, immediately wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing. For eye contact, rinse cautiously with water for several minutes.[3] If irritation persists for either, seek medical attention.

Q5: How should I handle a spill of this compound?

A5: In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3] Avoid breathing vapors and ensure you are wearing appropriate PPE during cleanup. Do not allow the spill to enter drains or waterways.

Q6: What are the known chemical incompatibilities for this compound?

A6: this compound should be kept away from strong oxidizing agents.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Visible degradation of the compound (e.g., color change) Improper storage (exposure to light, air, or incompatible materials).Ensure the compound is stored in a tightly sealed, opaque container in a cool, dark, and well-ventilated area away from incompatible substances.
Strong, unusual odor upon opening the container Potential decomposition or contamination.Work in a chemical fume hood. If the odor is significantly different from the expected amine-like smell, it may indicate degradation. Consider disposing of the material according to your institution's hazardous waste guidelines.
Inconsistent experimental results Impurity of the compound due to improper handling or storage.Always use fresh stock or material that has been stored correctly. Confirm the purity of the compound if results are critical and unexpected.

Quantitative Data Summary

The following table summarizes key quantitative data for the related compound N,N-dimethylbutanamide.

Property Value Source
Molecular Weight 115.17 g/mol [2]
Boiling Point 80 - 82 °C / 176 - 179.6 °F[2]
Melting Point -40 °C[4]
Density 0.9064 g/cm³ at 25 °C[4]
Water Solubility Very Soluble (110 g/L at 25°C)[4]

Experimental Workflow & Decision Making Diagrams

Personal Protective Equipment (PPE) Selection Workflow

PPE_Selection start Start: Handling this compound procedure Assess the experimental procedure. Will it involve splashing or aerosol generation? start->procedure ppe_standard Standard PPE: - Safety Goggles - Chemical-resistant Gloves (Nitrile or Neoprene) - Lab Coat procedure->ppe_standard No ppe_enhanced Enhanced PPE: - Face Shield (in addition to goggles) - Chemical-resistant Apron - Work in a Fume Hood procedure->ppe_enhanced Yes end_procedure Proceed with Experiment ppe_standard->end_procedure ppe_enhanced->end_procedure Spill_Response spill Spill of this compound Occurs evacuate Evacuate immediate area if necessary spill->evacuate ventilate Ensure adequate ventilation (Open windows, use fume hood) evacuate->ventilate ppe Don appropriate PPE: - Gloves, Goggles, Lab Coat - Respirator if ventilation is poor ventilate->ppe ignition Remove all sources of ignition ppe->ignition contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ignition->contain collect Carefully collect absorbed material into a sealed, labeled waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to institutional and local regulations clean->dispose

References

Validation & Comparative

A Comparative Guide to the Validation of N,2-dimethylbutanamide Purity by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of N,2-dimethylbutanamide. Detailed experimental protocols and supporting data are presented to assist researchers in establishing robust and reliable analytical methods for quality control and developmental studies.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique is critical for the accurate determination of purity for a small molecule like this compound. While several methods can be employed, they differ in their sensitivity, specificity, and applicability. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal chromatographic techniques for such analyses.[1]

Table 1: Comparison of Key Analytical Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Separation based on analyte interaction with a liquid mobile phase and a solid stationary phase, often driven by polarity.[1]Separation based on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1]Identification and quantification based on the magnetic properties of atomic nuclei.
Applicability Highly versatile for a wide range of compounds, including non-volatile and thermally sensitive molecules.[1]Suitable for volatile and thermally stable compounds. Derivatization may be needed for polar molecules.Provides detailed structural information and can be used for quantification without a reference standard (qNMR).
Advantages Robust, highly accurate, precise, and widely available.[2]High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).Non-destructive, provides structural confirmation of impurities.
Disadvantages Requires solvent consumption and may need method development for optimal separation.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to chromatographic methods, higher equipment cost.
Typical LOD/LOQ Low µg/mL to ng/mL range.[3]ng/mL to pg/mL range.Typically in the low mg/mL range.

Validated HPLC Method for this compound Purity

Reversed-phase HPLC (RP-HPLC) is a highly effective method for the analysis of moderately polar compounds like amides.[2] The following protocol describes a validated RP-HPLC method for determining the purity of this compound.

Experimental Protocol

2.1.1. Chromatographic System & Conditions

  • System: An isocratic HPLC system with a UV detector.[4]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Run Time: 15 minutes.

2.1.2. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample and prepare it in the same manner as the standard stock solution.

Method Validation Data

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for the intended purpose.[5]

Table 2: Summary of Validation Parameters

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.998
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (% RSD)
- Repeatability0.85%≤ 2.0%
- Intermediate Precision1.12%≤ 2.0%
Limit of Detection (LOD) 0.5 µg/mLSignal-to-Noise ≥ 3:1
Limit of Quantification (LOQ) 1.5 µg/mLSignal-to-Noise ≥ 10:1
Specificity No interference from blank or potential impurities at the retention time of the main peak.Peak purity index > 0.999

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
1.012,540
5.063,120
10.0126,500
25.0315,800
50.0632,100
100.01,265,500

Workflow for HPLC Method Validation

The process of validating an HPLC method follows a logical sequence of experiments to demonstrate its reliability for the intended application.[4]

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity (Interference Check) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness (Varied Conditions) lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability end Validated Method for Routine Use system_suitability->end

Caption: Workflow for the validation of an HPLC analytical method.

Conclusion

The presented reversed-phase HPLC method provides a reliable, accurate, and precise means for determining the purity of this compound. The validation data confirms that the method is suitable for its intended purpose in quality control and research environments. Compared to other techniques like GC and NMR, HPLC offers a versatile and robust platform for the routine analysis of this and similar amide compounds.[1]

References

A Comparative Guide to N,2-dimethylbutanamide and N,N-dimethylbutanamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis, the choice of reagents and building blocks is paramount to the efficiency, yield, and overall success of a synthetic route. Amides, in particular, are a cornerstone functional group in a vast array of molecules, from pharmaceuticals to advanced materials. This guide provides a detailed comparison of two isomeric butanamides: N,2-dimethylbutanamide and N,N-dimethylbutanamide. While structurally similar, their differing substitution patterns on the nitrogen and the alkyl chain impart distinct steric and electronic properties that can significantly influence their behavior in synthesis.

This comparison is based on fundamental chemical principles, available physicochemical data, and general synthetic methodologies, providing a framework for researchers to make informed decisions when selecting between these two reagents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and N,N-dimethylbutanamide is presented in Table 1. These properties are essential for understanding the behavior of these compounds in different solvent systems and under various reaction conditions.

PropertyThis compoundN,N-dimethylbutanamide
Chemical Structure this compound structureN,N-dimethylbutanamide structure
IUPAC Name This compound[1]N,N-dimethylbutanamide[2]
Molecular Formula C₆H₁₃NO[1]C₆H₁₃NO[2]
Molecular Weight 115.17 g/mol [1]115.17 g/mol [2]
CAS Number 21458-37-7[1]760-79-2[2]
Boiling Point Not available186 °C[3]
Melting Point Not available-40 °C[3]
Density Not available0.9064 g/cm³ at 25 °C[3]
Solubility Not availableVery soluble in water (110 g/L at 25°C)[3]

Synthesis of this compound and N,N-dimethylbutanamide

The most common and straightforward method for the synthesis of these amides is the reaction of the corresponding acyl chloride with the appropriate amine. This nucleophilic acyl substitution reaction is typically high-yielding and proceeds under mild conditions.[]

General Experimental Protocols

Synthesis of N,N-dimethylbutanamide:

This protocol is based on the general procedure for the acylation of a secondary amine with an acyl chloride.

  • Reaction Setup: A solution of dimethylamine (B145610) (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane (B109758) or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Butanoyl chloride (1.0 equivalent) is added dropwise to the stirred solution of dimethylamine. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, the reaction mixture is quenched with water. The organic layer is separated, washed with dilute hydrochloric acid to remove excess dimethylamine, followed by a wash with saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N,N-dimethylbutanamide. Further purification can be achieved by vacuum distillation.

Synthesis of this compound:

This protocol is a plausible method based on the acylation of a primary amine with an acyl chloride.

  • Reaction Setup: A solution of methylamine (B109427) (2.0 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

  • Addition of Acyl Chloride: 2-Methylbutanoyl chloride (1.0 equivalent) is added dropwise to the stirred solution of methylamine, maintaining the temperature below 10 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or GC-MS and is expected to be complete within 1-2 hours.

  • Work-up: The work-up procedure is similar to that for N,N-dimethylbutanamide. The reaction mixture is quenched with water, and the organic layer is washed with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: The organic layer is dried, and the solvent is evaporated to give the crude this compound. The product can be purified by vacuum distillation or column chromatography.

Comparative Analysis in Synthesis

While direct comparative experimental data is scarce, a theoretical comparison based on the structures of the two isomers allows for predictions of their relative performance in synthesis.

Steric Hindrance

The most significant difference between the two isomers lies in the steric environment around the amide bond.

  • N,N-dimethylbutanamide is a tertiary amide, with two methyl groups on the nitrogen atom.[2] This creates a more sterically hindered environment around the nitrogen.

  • This compound is a secondary amide, with one methyl group on the nitrogen and a methyl group at the α-position of the butyl chain.[1]

The steric hindrance in N,N-dimethylbutanamide, being directly at the nitrogen, can influence its reactivity as a nucleophile or its ability to participate in reactions where the nitrogen atom is directly involved. In contrast, the steric bulk in this compound is one carbon removed from the nitrogen, which may have a less direct impact on the reactivity of the N-H bond.

The formation of these amides is also subject to steric effects. The reaction of a secondary amine (dimethylamine) to form a tertiary amide (N,N-dimethylbutanamide) can be slower than the reaction of a primary amine (methylamine) to form a secondary amide (this compound) due to the greater steric hindrance of the secondary amine.[5] However, both reactions are generally efficient.

Reactivity and Applications

The difference in amide type (secondary vs. tertiary) leads to different chemical properties and potential applications.

  • N-H Reactivity: this compound, as a secondary amide, possesses an N-H bond that can be deprotonated to form an amidate anion. This anion can then act as a nucleophile in various reactions. Tertiary amides like N,N-dimethylbutanamide lack this N-H bond and cannot undergo such reactions.

  • Hydrogen Bonding: The presence of the N-H bond in this compound allows it to act as a hydrogen bond donor, in addition to the carbonyl oxygen acting as a hydrogen bond acceptor. N,N-dimethylbutanamide can only act as a hydrogen bond acceptor. This difference can affect their solubility in protic solvents and their ability to act as solvents or additives in reactions where hydrogen bonding is crucial.

  • Stability: Amide bonds are generally very stable. However, the additional substitution on the nitrogen in tertiary amides can sometimes lead to different rotational barriers around the C-N bond compared to secondary amides, which could influence their conformational preferences and interactions with other molecules.

Spectroscopic Data Comparison

The structural differences between the two isomers are clearly reflected in their NMR spectra.

Spectroscopic DataThis compound (Predicted)N,N-dimethylbutanamide (Experimental)
¹H NMR A doublet for the N-methyl group, a multiplet for the C2-proton, and distinct signals for the ethyl group and the N-H proton. The N-H proton signal would be broad and its chemical shift would be solvent-dependent.Two singlets for the two N-methyl groups due to restricted rotation around the C-N amide bond at room temperature. A triplet for the terminal methyl group of the butyl chain, and two multiplets for the two methylene (B1212753) groups.[2]
¹³C NMR Distinct signals for the N-methyl carbon, the C2-carbon, the carbonyl carbon, and the carbons of the ethyl group.[1]Two distinct signals for the N-methyl carbons, a signal for the carbonyl carbon, and signals for the carbons of the butyl chain.[2]

Experimental and Logical Workflow Diagrams

Synthesis Workflow

The general workflow for the synthesis of both amides via the acyl chloride route is depicted below.

SynthesisWorkflow cluster_n2 This compound Synthesis cluster_nn N,N-dimethylbutanamide Synthesis start_n2 2-Methylbutanoyl chloride reaction_n2 Acylation Reaction (DCM, 0°C to RT) start_n2->reaction_n2 amine_n2 Methylamine amine_n2->reaction_n2 workup_n2 Aqueous Work-up reaction_n2->workup_n2 purification_n2 Purification (Distillation/Chromatography) workup_n2->purification_n2 product_n2 This compound purification_n2->product_n2 start_nn Butanoyl chloride reaction_nn Acylation Reaction (DCM, 0°C to RT) start_nn->reaction_nn amine_nn Dimethylamine amine_nn->reaction_nn workup_nn Aqueous Work-up reaction_nn->workup_nn purification_nn Purification (Distillation) workup_nn->purification_nn product_nn N,N-dimethylbutanamide purification_nn->product_nn

Caption: General synthesis workflow for this compound and N,N-dimethylbutanamide.

Logical Relationship of Properties and Reactivity

The following diagram illustrates the logical flow from structural differences to the resulting impact on chemical properties and reactivity.

PropertiesRelationship cluster_structure Structural Isomers cluster_properties Key Chemical Differences cluster_reactivity Impact on Synthesis and Reactivity n2_struct This compound (Secondary Amide) steric_hindrance Steric Hindrance (at N vs. at α-C) n2_struct->steric_hindrance nh_bond Presence/Absence of N-H Bond n2_struct->nh_bond nn_struct N,N-dimethylbutanamide (Tertiary Amide) nn_struct->steric_hindrance nn_struct->nh_bond nucleophilicity Nucleophilicity of Amine Precursor steric_hindrance->nucleophilicity h_bonding Hydrogen Bonding (Donor/Acceptor vs. Acceptor only) nh_bond->h_bonding amide_reactivity Amide Reactivity (e.g., Deprotonation) nh_bond->amide_reactivity solvent_props Solvent Properties & Interactions h_bonding->solvent_props

References

A Comparative Analysis of N,2-dimethylbutanamide and Other Amides for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical and Biological Properties

In the landscape of drug discovery and development, the amide functional group is a cornerstone of molecular design, integral to the structure and function of a vast array of pharmaceuticals.[1][2] This guide provides a comparative study of N,2-dimethylbutanamide and other structurally related amides, focusing on their physicochemical properties, potential biological activities, and the experimental protocols used to evaluate them. Due to the limited availability of direct experimental data for this compound, this analysis incorporates data from its close structural isomer, N,N-dimethylbutanamide, alongside computed values to provide a comprehensive overview for researchers.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Key parameters such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) provide initial insights into a compound's potential druglikeness.

Below is a comparative table of computed physicochemical properties for this compound and several of its isomers and analogues. Experimental data for N,N-dimethylbutanamide is included where available to provide a tangible reference point.

PropertyThis compoundN,N-dimethylbutanamide2,2-DimethylbutanamideN-ethyl-2-methylbutanamide
Molecular Formula C₆H₁₃NOC₆H₁₃NOC₆H₁₃NOC₇H₁₅NO
Molecular Weight ( g/mol ) 115.17[3]115.17[4]115.17[5]129.20[6]
CAS Number 21458-37-7[3]760-79-2[1][4]102014-33-5[5]Not Available
Boiling Point (°C) Not Available186[1]Not AvailableNot Available
Melting Point (°C) Not Available-40[1]Not AvailableNot Available
Density (g/cm³) Not Available0.9064 (at 25°C)[1]Not AvailableNot Available
Water Solubility Not Available110 g/L (at 25°C)[7]Not AvailableNot Available
logP (Computed) 0.78[8]0.6[4]0.9[5]1.3[6]
TPSA (Ų) 29.1[3][8]20.3[4][7]43.1[5]29.1[6]
Hydrogen Bond Donors 1[8]0[7]21[6]
Hydrogen Bond Acceptors 1[8]1[7]11[6]
Rotatable Bonds 2[8]2[7]23

Experimental Protocols for Performance Evaluation

To empirically assess the potential of this compound and other amides as drug candidates, a series of standardized in vitro assays are essential. The following sections detail the methodologies for key experiments.

Aqueous Solubility Determination

Objective: To determine the solubility of the amide in an aqueous medium, a critical factor for oral bioavailability.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test amide in a suitable organic solvent (e.g., DMSO).

  • Sample Preparation: Add a small aliquot of the stock solution to a known volume of phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 7.4) to create a supersaturated solution.

  • Equilibration: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to reach equilibrium.

  • Separation: Centrifuge the samples to pellet the undissolved compound.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved amide using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Calculation: The aqueous solubility is reported in units such as µg/mL or µM.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the amide using the Caco-2 cell line, an in vitro model of the human intestinal epithelium.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Study (Apical to Basolateral):

    • Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test amide solution (at a known concentration) to the apical (upper) chamber.

    • At specified time intervals, collect samples from the basolateral (lower) chamber and replace with fresh transport buffer.

  • Transport Study (Basolateral to Apical):

    • To assess active efflux, perform the transport study in the reverse direction by adding the test amide to the basolateral chamber and sampling from the apical chamber.

  • Sample Analysis: Quantify the concentration of the amide in the collected samples using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.

  • Efflux Ratio: The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.

In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of the amide to metabolism by liver enzymes, a key determinant of its in vivo half-life.

Protocol:

  • Reagent Preparation:

    • Prepare a solution of the test amide in a suitable solvent.

    • Thaw liver microsomes (human or from other species) on ice.

    • Prepare a solution of the NADPH regenerating system.

  • Incubation:

    • Pre-incubate the test amide with the liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent amide using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693/k.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound are not well-documented, the structural motifs present in simple aliphatic amides suggest potential interactions with several classes of receptors. Notably, some amides have been shown to modulate the activity of GABA-A receptors and sigma receptors.[9][10][11][12][13]

  • GABA-A Receptor Modulation: The GABA-A receptor is a ligand-gated ion channel and a major inhibitory neurotransmitter receptor in the central nervous system.[9][14] Small molecules, including some amides, can act as allosteric modulators of the GABA-A receptor, enhancing the effect of GABA and leading to sedative and anxiolytic effects.[9][14]

  • Sigma Receptor Binding: Sigma receptors are a unique class of proteins found in the central nervous system and other tissues.[11][15] They are implicated in a variety of cellular functions and are targets for a range of synthetic compounds, including some benzamides.[11][16] The binding of small molecules to sigma receptors can modulate various signaling pathways.[11]

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for assessing metabolic stability and a hypothetical signaling pathway involving GABA-A receptor modulation.

ExperimentalWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Amide Test Amide PreIncubate Pre-incubation (Amide + Microsomes) Amide->PreIncubate Microsomes Liver Microsomes Microsomes->PreIncubate NADPH NADPH System StartReaction Initiate Reaction (+ NADPH) NADPH->StartReaction PreIncubate->StartReaction Quench Quench Reaction (Acetonitrile) StartReaction->Quench Time Points Analyze LC-MS/MS Analysis Quench->Analyze Data Data Analysis (t½, CLint) Analyze->Data

Caption: Workflow for In Vitro Metabolic Stability Assay.

GABAPathway cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Chloride Cl⁻ Influx GABA_A->Chloride Opens Channel GABA GABA GABA->GABA_A Binds Amide Amide Modulator (e.g., this compound) Amide->GABA_A Allosteric Modulation Hyperpolarization Hyperpolarization Chloride->Hyperpolarization ReducedNeuron Reduced Neuronal Excitability Hyperpolarization->ReducedNeuron

References

A Comparative Guide to the Efficacy of N,2-dimethylbutanamide and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N,2-dimethylbutanamide and similar compounds, focusing on their chemical properties and potential biological activities. While direct comparative efficacy data for this compound is limited in the current scientific literature, this document synthesizes available information on related substituted butanamides to offer insights into their potential pharmacological profiles and the experimental methodologies used for their evaluation.

Physicochemical Properties of this compound and Analogs

A fundamental step in drug development is the characterization of the physicochemical properties of a compound and its analogs. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The table below summarizes key computed properties for this compound and several of its isomers and related structures.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
This compound This compoundC₆H₁₃NO115.170.911
N,N-dimethylbutanamideN,N-dimethylbutanamideC₆H₁₃NO115.170.601
2,2-dimethylbutanamide2,2-dimethylbutanamideC₆H₁₃NO115.170.911
N-ethyl-2,2-dimethylbutanamideN-ethyl-2,2-dimethylbutanamideC₈H₁₇NO143.231.711
N,N-diethyl-2,2-dimethylbutanamideN,N-diethyl-2,2-dimethylbutanamideC₁₀H₂₁NO171.282.201

Data sourced from PubChem.[1][2][3][4]

Experimental Protocols for Efficacy Evaluation

The following sections detail established experimental protocols for assessing the potential anticonvulsant and analgesic efficacy of compounds like this compound. These protocols are based on methodologies reported in studies of structurally related butanamide derivatives.[5][6][7][8]

Anticonvulsant Activity Screening

A common approach to identify potential antiepileptic drugs involves a battery of in vivo seizure models.

1. Maximal Electroshock Seizure (MES) Test

This test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Apparatus: A convulsive device with corneal electrodes.

  • Procedure:

    • Administer the test compound intraperitoneally (i.p.) to mice.

    • After a predetermined time (e.g., 30 or 60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

    • Observe the animal for the presence or absence of a tonic hindlimb extensor seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

  • Endpoint: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint, is calculated.[7]

2. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify compounds that can raise the seizure threshold.

  • Procedure:

    • Administer the test compound i.p. to mice.

    • After a set time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

    • Observe the animals for the onset of clonic seizures (e.g., clonus of more than 5 seconds duration).

    • Protection is defined as the absence of clonic seizures.

  • Endpoint: Calculation of the ED₅₀.[9]

3. 6-Hz Psychomotor Seizure Test

This model is considered a model of therapy-resistant partial seizures.

  • Procedure:

    • Administer the test compound i.p. to mice.

    • Following the appropriate pre-treatment time, deliver a low-frequency (6 Hz) electrical stimulation of long duration (e.g., 3 seconds) through corneal electrodes at a specific current (e.g., 32 mA or 44 mA).

    • Observe the animals for seizure activity, characterized by stun, forelimb clonus, and twitching of the vibrissae.

    • Protection is defined as the absence of seizure activity.

  • Endpoint: Determination of the ED₅₀.[5][6]

Analgesic Activity Screening

To assess the potential pain-relieving effects of the compounds, various models of nociception are employed.

1. Hot Plate Test

This is a model of acute thermal pain.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Procedure:

    • Administer the test compound to mice.

    • At specified time intervals, place the mouse on the hot plate.

    • Measure the latency to a nociceptive response (e.g., licking a hind paw or jumping).

    • A cut-off time is used to prevent tissue damage.

  • Endpoint: An increase in the latency to the nociceptive response compared to control animals indicates analgesic activity.[5]

2. Formalin Test

This test models tonic, persistent pain with an early neurogenic phase and a later inflammatory phase.

  • Procedure:

    • Administer the test compound to mice.

    • After the pre-treatment period, inject a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of a hind paw.

    • Observe the animal and record the total time spent licking the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

  • Endpoint: A reduction in the time spent licking the paw in either phase indicates analgesic activity.[5][6]

In Vitro Target-Based Assays

While the precise molecular targets of this compound are not yet elucidated, related compounds are known to modulate the GABAergic system. The following are examples of relevant in vitro assays.

GABA Transporter (GAT) Inhibition Assay

This assay determines a compound's ability to block the reuptake of GABA.

  • Cell Line: A cell line expressing the GABA transporter of interest (e.g., GAT1).

  • Procedure:

    • Incubate the cells with the test compound at various concentrations.

    • Add a radiolabeled GABA substrate (e.g., [³H]-GABA).

    • After a defined incubation period, wash the cells to remove extracellular radiolabel.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Endpoint: The half-maximal inhibitory concentration (IC₅₀) is calculated, representing the concentration of the compound that inhibits 50% of GABA uptake.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the initial screening of a novel compound for anticonvulsant and analgesic properties.

experimental_workflow cluster_invivo In Vivo Screening cluster_data Data Analysis cluster_invitro In Vitro Mechanistic Studies compound Test Compound Administration (e.g., i.p. in mice) mes Maximal Electroshock Seizure (MES) Test compound->mes Efficacy Assessment scptz Subcutaneous Pentylenetetrazole (scPTZ) Test compound->scptz Efficacy Assessment six_hz 6-Hz Seizure Test compound->six_hz Efficacy Assessment hot_plate Hot Plate Test (Analgesia) compound->hot_plate Efficacy Assessment formalin Formalin Test (Analgesia) compound->formalin Efficacy Assessment ed50 Calculate ED₅₀ (Anticonvulsant Activity) mes->ed50 scptz->ed50 six_hz->ed50 analgesic_effect Assess Analgesic Effect (Response Latency/Licking Time) hot_plate->analgesic_effect formalin->analgesic_effect binding_assay Radioligand Binding Assays (e.g., GABA Receptors, Ion Channels) ed50->binding_assay Investigate Mechanism analgesic_effect->binding_assay transporter_assay GABA Transporter Inhibition Assay binding_assay->transporter_assay

A generalized workflow for evaluating the anticonvulsant and analgesic potential of a novel compound.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways modulated by this compound have not been definitively identified. However, based on the activity of structurally similar compounds, it is plausible that it may interact with the GABAergic system.[10] GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A and GABA-B) are well-established targets for anticonvulsant and anxiolytic drugs.

Enhancement of GABAergic neurotransmission can be achieved through several mechanisms:

  • Direct agonism at GABA receptors: Although less common for simple amides.

  • Positive allosteric modulation of GABA-A receptors: This is the mechanism of action for benzodiazepines and barbiturates.[11]

  • Inhibition of GABA reuptake: By blocking GABA transporters (GATs), the concentration of GABA in the synaptic cleft is increased.

  • Inhibition of GABA transaminase (GABA-T): This enzyme is responsible for the breakdown of GABA.

The following diagram illustrates a simplified representation of a GABAergic synapse and potential points of modulation.

gaba_signaling cluster_synapse GABAergic Synapse cluster_presynaptic cluster_postsynaptic presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron synaptic_cleft Synaptic Cleft gat1 GABA Transporter (GAT1) synaptic_cleft->gat1 GABA Reuptake gaba_receptor GABA-A Receptor synaptic_cleft->gaba_receptor GABA Binding gaba_vesicle GABA Vesicle gaba_vesicle->synaptic_cleft GABA Release cl_channel Cl- Channel gaba_receptor->cl_channel Opens cl_channel->postsynaptic Cl- Influx (Hyperpolarization) compound This compound (Hypothetical) compound->gat1 Inhibition? compound->gaba_receptor Modulation?

Hypothetical modulation of a GABAergic synapse by this compound.

Conclusion

References

A Comparative Guide to Alternatives for N,2-dimethylbutanamide in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the choice of solvent is paramount to reaction success, influencing yield, purity, and reaction kinetics. While N,2-dimethylbutanamide is a member of the amide solvent class, its application as a reaction solvent is not widely documented. This guide provides a comparative overview of potential alternatives, drawing parallels with the well-studied class of polar aprotic amide solvents, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), to which this compound is structurally related. The focus is on providing actionable data and protocols for amide bond formation, a cornerstone of pharmaceutical and chemical synthesis.

Physicochemical Properties of this compound and Its Alternatives

Understanding the physical and chemical properties of a solvent is crucial for predicting its behavior in a reaction. Due to the limited availability of data for this compound, its isomer, N,N-dimethylbutanamide, is included as a structural analogue. The following table summarizes key properties of N,N-dimethylbutanamide and several greener alternatives that have been investigated as replacements for traditional polar aprotic amide solvents.

SolventCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Dielectric Constant
N,N-dimethylbutanamide 760-79-2115.17186Data not available
N,N-dimethylformamide (DMF) 68-12-273.0915338.3
N-methyl-2-pyrrolidone (NMP) 872-50-499.1320232.2
2-Methyltetrahydrofuran (2-MeTHF) 96-47-986.13807.0
Cyclopentyl methyl ether (CPME) 5614-37-9100.161064.7
Propylene (B89431) Carbonate 108-32-7102.0924265.1
Cyrene™ (dihydrolevoglucosenone) 53716-82-8126.1122739.5
N-Butylpyrrolidone (NBP) 3470-98-2141.21243Data not available

Performance in Amide Bond Formation: A Comparative Overview

Amide bond formation is a critical reaction in the synthesis of pharmaceuticals, peptides, and other fine chemicals. The choice of solvent can significantly impact the efficiency of coupling reagents and the suppression of side reactions. While direct comparative data for this compound is scarce, extensive research has been conducted on alternatives to DMF and NMP in this context, particularly in solid-phase peptide synthesis (SPPS).

A study evaluating alternative solvents for common amide coupling reactions found that 2-MeTHF, along with ethyl acetate (B1210297) and dimethyl carbonate, showed great potential as replacements for dichloromethane (B109758) and DMF.[1] For instance, in HATU-mediated amide coupling, reactions in these alternative solvents were generally complete within four hours, comparable to the performance in DMF.[1]

In the realm of SPPS, where DMF has traditionally been the solvent of choice, greener alternatives are actively being sought. Binary mixtures of solvents like dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (EtOAc), 1,3-dioxolane (B20135) (DOL), or 2-MeTHF have been shown to be viable alternatives to DMF.[2] These mixtures can be tailored to have polarity and viscosity profiles similar to DMF, ensuring efficient reagent dissolution and resin swelling.[2] Furthermore, N-butylpyrrolidone (NBP) has emerged as a promising non-toxic and biodegradable alternative to NMP and DMF, performing on par with DMF in the synthesis of complex peptides.[3]

The following diagram illustrates a general workflow for evaluating solvent performance in a typical amide coupling reaction.

G cluster_reaction Reaction cluster_analysis Analysis Reactants Carboxylic Acid + Amine Mixing Mix reactants, coupling reagent, and solvent Reactants->Mixing Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Coupling_Reagent->Mixing Solvent Test Solvent (e.g., this compound, 2-MeTHF, NBP) Solvent->Mixing Stirring Stir at defined temperature and time Mixing->Stirring Monitoring Monitor reaction progress (TLC, LC-MS) Stirring->Monitoring Workup Aqueous workup and extraction Monitoring->Workup Purification Column chromatography Workup->Purification Characterization Characterize product (NMR, MS) Purification->Characterization Yield Calculate reaction yield Characterization->Yield

Caption: General workflow for comparing solvent performance in amide coupling.

Experimental Protocols for Amide Bond Formation

Below are detailed protocols for two common methods of amide bond formation, which can be adapted to evaluate the performance of this compound and its alternatives.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is widely used for its high efficiency and low rate of racemization.[4]

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous solvent (e.g., DMF, 2-MeTHF, NBP)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HATU in the chosen anhydrous solvent.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following diagram outlines the key steps in the HATU-mediated coupling process.

G Carboxylic_Acid Carboxylic Acid Activated_Ester Activated OAt-Ester Carboxylic_Acid->Activated_Ester Activation HATU_DIPEA HATU + DIPEA in Solvent HATU_DIPEA->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Coupling Amine Amine Amine->Amide_Product

Caption: Signaling pathway for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling

This classic method utilizes a carbodiimide (B86325) coupling agent with an additive to improve efficiency and reduce side reactions.

Materials:

  • Carboxylic acid (1.0 eq)

  • Amine hydrochloride salt (1.0 eq)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • DIPEA (1.1 eq)

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • In a round-bottom flask, dissolve the amine hydrochloride salt in the chosen anhydrous solvent.

  • Add DIPEA and stir the solution at room temperature for 15-20 minutes to neutralize the hydrochloride salt.

  • In a separate flask, dissolve the carboxylic acid and HOBt in the anhydrous solvent.

  • Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath.

  • Add EDC hydrochloride to the cooled solution and stir for 10-15 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the neutralized amine solution from step 2 to the activated carboxylic acid solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion

While this compound is not a commonly employed solvent in the available literature, its structural similarity to other polar aprotic amides suggests that its performance could be benchmarked against established alternatives. For researchers seeking to move away from traditional solvents like DMF and NMP due to safety and environmental concerns, this guide provides a starting point for exploring greener options such as 2-MeTHF, CPME, propylene carbonate, Cyrene™, and NBP. The provided protocols for standard amide coupling reactions offer a framework for systematically evaluating these alternatives in specific synthetic applications. It is important to note that the optimal solvent choice is often reaction-dependent, and empirical validation is crucial for achieving desired outcomes.

References

A Comparative Analysis of N,2-Dimethylbutanamide Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of N,2-dimethylbutanamide and its structural isomers, offering insights into their physicochemical and spectroscopic properties. This objective comparison, supported by available experimental and computed data, is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuanced differences between these closely related molecules.

Isomer Selection

For this analysis, we will focus on this compound and three of its key structural isomers:

  • This compound

  • N,3-dimethylbutanamide

  • 3,3-dimethylbutanamide

  • N,N-dimethylbutanamide

These isomers have been selected due to their structural similarity, allowing for a focused comparison of the effects of methyl group placement on the molecule's properties.

Physicochemical Properties

The positioning of methyl groups significantly influences the physicochemical properties of the butanamide isomers, which in turn can affect their biological activity, solubility, and suitability for various applications. The following table summarizes key physicochemical data, combining experimental values where available with computed data from reputable sources.

PropertyThis compoundN,3-dimethylbutanamide3,3-dimethylbutanamideN,N-dimethylbutanamide
Molecular Formula C₆H₁₃NOC₆H₁₃NOC₆H₁₃NOC₆H₁₃NO
Molecular Weight ( g/mol ) 115.17115.17115.17115.17
Melting Point (°C) Data not availableData not availableData not available-40 (Experimental)[1]
Boiling Point (°C) Data not availableData not availableData not available186 (Experimental)[1]
Density (g/cm³) Data not availableData not availableData not available0.9064 at 25°C (Experimental)[1]
Water Solubility Soluble (Predicted)Soluble (Predicted)Soluble (Predicted)Very Soluble[1]
LogP (Computed) 0.9[2]0.8[3]0.80.6[4]
Topological Polar Surface Area (Ų) 29.1[2]29.1[3]43.1[5]20.3[4]
Kovats Retention Index (Standard non-polar) Data not available1069 (Experimental)[3]Data not available978 (Experimental)[4]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and identification of isomers. The following sections detail the expected spectroscopic characteristics for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for differentiating isomers by revealing the chemical environment of each proton and carbon atom.

Expected ¹H NMR Spectral Features:

IsomerKey Proton Signals and Splitting Patterns
This compound Signals for N-methyl, C2-methyl, ethyl group protons with characteristic splitting.
N,3-dimethylbutanamide Signals for N-methyl, two C3-methyls (likely a doublet), and methylene (B1212753) protons.
3,3-dimethylbutanamide A singlet for the nine protons of the tert-butyl group and signals for the methylene and amide protons.
N,N-dimethylbutanamide A singlet for the six N-methyl protons and signals for the propyl chain protons.

Expected ¹³C NMR Spectral Features:

IsomerNumber of Unique Carbon SignalsKey Chemical Shifts
This compound 6Carbonyl, N-methyl, C2-methyl, and ethyl group carbons.
N,3-dimethylbutanamide 5Carbonyl, N-methyl, two equivalent C3-methyls, C3, and C2 carbons.
3,3-dimethylbutanamide 4Carbonyl, three equivalent C3-methyls, C3, and C2 carbons.
N,N-dimethylbutanamide 5Carbonyl, two equivalent N-methyls, and propyl chain carbons.
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For these amides, the key absorption bands are the N-H stretch (for primary and secondary amides) and the C=O stretch.

IsomerN-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound ~3300 (secondary amide)~1640
N,3-dimethylbutanamide ~3300 (secondary amide)~1640
3,3-dimethylbutanamide ~3350 and ~3180 (primary amide, two bands)~1650
N,N-dimethylbutanamide Absent (tertiary amide)~1630
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to distinguish between isomers. While all four isomers have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different locations of the methyl groups, leading to unique mass spectra.

Experimental Protocols

Detailed methodologies for the synthesis and analysis of these isomers are provided below.

Synthesis of this compound Isomers

A general and effective method for the synthesis of amides is the reaction of an acyl chloride with an appropriate amine.[6][]

Materials:

  • Appropriate butanoyl chloride (e.g., 2-methylbutanoyl chloride, 3-methylbutanoyl chloride, 3,3-dimethylbutanoyl chloride, or butanoyl chloride)

  • Appropriate amine (e.g., methylamine, ammonia, or dimethylamine)

  • Anhydrous diethyl ether or dichloromethane (B109758) (DCM)

  • Triethylamine (B128534) or pyridine (B92270) (as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask, dissolve the amine (2 equivalents) in anhydrous diethyl ether or DCM under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add the corresponding butanoyl chloride (1 equivalent) dropwise to the stirred amine solution.

  • If the amine is used as its hydrochloride salt, add triethylamine or pyridine (2 equivalents) to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation or column chromatography.

Physicochemical Property Determination

Solubility Determination: [8]

  • Add a small, measured amount of the amide isomer to a test tube.

  • Add a measured volume of the solvent (e.g., water, ethanol, diethyl ether) to the test tube.

  • Stir the mixture vigorously for a set period.

  • Observe and record whether the solid dissolves completely.

  • If it dissolves, continue adding a known amount of the amide until saturation is reached.

Spectroscopic Analysis Protocols

NMR Spectroscopy: [9][10]

  • Dissolve 5-10 mg of the purified amide isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved and free of any particulate matter.

  • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Process the spectra to determine chemical shifts, integration, and coupling constants.

FTIR Spectroscopy: [11][12]

  • For liquid samples, place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Obtain the IR spectrum using an FTIR spectrometer.

  • Identify the characteristic absorption bands for the amide functional group.

GC-MS Analysis: [13][14]

  • Prepare a dilute solution of the amide isomer in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph-mass spectrometer.

  • Use a suitable GC column (e.g., a non-polar or medium-polarity column) and temperature program to achieve separation.

  • Analyze the resulting mass spectrum to determine the molecular ion peak and the fragmentation pattern.

Visualizations

G Comparative Analysis Workflow for this compound Isomers cluster_synthesis Synthesis and Purification cluster_analysis Analysis cluster_comparison Comparative Evaluation synthesis Isomer Synthesis (Amidation Reaction) purification Purification (Distillation/Chromatography) synthesis->purification physicochemical Physicochemical Characterization (Melting Point, Boiling Point, Solubility) purification->physicochemical Characterize Properties spectroscopic Spectroscopic Analysis (NMR, FTIR, GC-MS) purification->spectroscopic Confirm Structure data_table Data Tabulation and Comparison physicochemical->data_table spectroscopic->data_table structure_property Structure-Property Relationship Analysis data_table->structure_property

Caption: Workflow for the comparative analysis of this compound isomers.

G General Amide Synthesis from Acyl Chloride acyl_chloride R-COCl (Acyl Chloride) reaction Reaction Mixture acyl_chloride->reaction amine R'-NH₂ (Amine) amine->reaction base Base (e.g., Triethylamine) base->reaction solvent Solvent (e.g., DCM) solvent->reaction workup Aqueous Workup reaction->workup Quench and Wash purification Purification workup->purification Dry and Concentrate product R-CONH-R' (Amide) purification->product Isolate Pure Product

Caption: Experimental workflow for the synthesis of secondary amides.

References

Biological Activity of N,2-dimethylbutanamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and patent databases did not yield specific studies detailing the biological activity of N,2-dimethylbutanamide derivatives. Research on the structure-activity relationships of this particular class of compounds appears to be limited.

To provide researchers, scientists, and drug development professionals with a relevant comparative guide in the spirit of the original request, this document presents an analysis of a related class of compounds: substituted benzamide (B126) derivatives . The following sections will explore the biological activities, experimental protocols, and structure-activity relationships of these compounds, offering an illustrative example of how such a guide can be structured.

Illustrative Comparison: Biological Activity of Substituted Benzamide Derivatives

Recent studies have explored the potential of substituted benzamide derivatives as potent insecticidal and fungicidal agents. The data presented below is extracted from a study on novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety.

Data Summary of Biological Activity

The following table summarizes the larvicidal activity of various substituted benzamide derivatives against mosquito larvae and their fungicidal activity against a panel of eight fungi.

Compound IDLarvicidal Activity at 10 mg/L (%)Fungicidal Activity against Botrytis cinerea at 50 mg/L (%)
7a 100Not Reported
7d Not Reported66.7
7e Not Reported63.1
7h Not Reported90.5
Fluxapyroxad (Control) Not Applicable63.6

Data extracted from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole.[1][2][3]

Experimental Protocols

The methodologies employed to ascertain the biological activities of the substituted benzamide derivatives are detailed below.

Larvicidal Activity Assay

The larvicidal activity of the synthesized compounds against mosquito larvae (Culex pipiens pallens) was evaluated using a standard protocol. Test solutions of the compounds were prepared at a concentration of 10 mg/L. Twenty mosquito larvae were introduced into each test solution. The mortality rate was observed and recorded after 24 hours. Each experiment was performed in triplicate.

Fungicidal Activity Assay

The in vitro fungicidal activity of the compounds was tested against a panel of eight fungal species, including Botrytis cinerea. The mycelial growth inhibition method was employed. The compounds were dissolved in a suitable solvent and added to a potato dextrose agar (B569324) (PDA) medium to achieve a final concentration of 50 mg/L. Mycelial discs of the test fungi were inoculated onto the center of the PDA plates. The plates were incubated at a controlled temperature until the mycelial growth in the control group (treated with solvent only) reached the edge of the plate. The inhibition percentage was calculated by comparing the diameter of mycelial growth in the treated plates with that of the control.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the screening and evaluation of the biological activity of novel chemical compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Screening (e.g., Single Concentration) characterization->primary_screening Test Compounds dose_response Dose-Response Assay primary_screening->dose_response Active Compounds selectivity Selectivity/ Specificity Testing dose_response->selectivity data_analysis Data Analysis (IC50/EC50 Determination) selectivity->data_analysis Quantitative Data sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for biological activity screening of novel compounds.

While specific data on this compound derivatives remains elusive, the presented framework for evaluating substituted benzamides offers a valuable template for researchers. This guide highlights the importance of standardized experimental protocols for generating comparable data and the utility of visualizing complex workflows to streamline the drug discovery and development process. Further research into the biological activities of aliphatic amides, including this compound derivatives, is warranted to explore their potential therapeutic or agrochemical applications.

References

A Spectroscopic Showdown: Unraveling the Isomers of N,2-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectroscopic differentiation of N,2-dimethylbutanamide and its structural isomers for researchers, scientists, and drug development professionals. This publication provides a detailed comparison of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound and a selection of its key isomers, all sharing the molecular formula C₆H₁₃NO. The guide aims to serve as a practical reference for the unambiguous identification and characterization of these closely related compounds.

The structural nuances between isomers, though subtle, can significantly impact their physicochemical properties and biological activities. Therefore, a robust and comparative spectroscopic analysis is paramount in synthetic chemistry and drug discovery to ensure the correct molecular identity. This guide presents quantitative data in clearly structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for the comparative spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its selected isomers. This data has been compiled from various spectral databases and literature sources.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound Nameδ (ppm) of Protons on C2δ (ppm) of Protons on C3δ (ppm) of Protons on C4δ (ppm) of N-Alkyl ProtonsOther Key Signals (ppm)
This compound ~2.2 (m, 1H)~1.6 (m, 1H), ~1.4 (m, 1H)~0.9 (t, 3H)~2.7 (s, 3H)~1.1 (d, 3H, C2-CH₃)
N,3-dimethylbutanamide ~2.1 (d, 2H)~2.0 (m, 1H)~0.9 (d, 6H)~2.7 (s, 3H)-
3,3-dimethylbutanamide ~2.1 (s, 2H)-~1.0 (s, 9H)-NH₂ protons variable
N-methylpentanamide ~2.1 (t, 2H)~1.5 (m, 2H)~1.3 (m, 2H)~2.7 (d, 3H)~0.9 (t, 3H, C5)
N-ethylbutanamide ~2.1 (t, 2H)~1.6 (m, 2H)~0.9 (t, 3H)~3.2 (q, 2H)~1.1 (t, 3H, N-CH₂CH₃)
N,N-dimethylbutanamide ~2.2 (t, 2H)~1.6 (m, 2H)~0.9 (t, 3H)~2.9 (s, 6H)-
2,2-dimethylbutanamide -~1.6 (q, 2H)~0.9 (t, 3H)-~1.2 (s, 6H, C2-(CH₃)₂), NH₂ protons variable
2,3-dimethylbutanamide ~2.2 (m, 1H)~1.8 (m, 1H)~0.9 (d, 3H), ~0.8 (d, 3H)-~1.1 (d, 3H, C2-CH₃), NH₂ protons variable

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, t = triplet, d = doublet, s = singlet, q = quartet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)

Compound Nameδ (ppm) C=Oδ (ppm) C2δ (ppm) C3δ (ppm) C4δ (ppm) N-Alkyl CarbonsOther Key Signals (ppm)
This compound ~177~42~26~11~26~17 (C2-CH₃)
N,3-dimethylbutanamide ~174~44~26~22 (2C)~26-
3,3-dimethylbutanamide ~175~52~31~29 (3C)--
N-methylpentanamide ~175~36~29~22~26~14 (C5)
N-ethylbutanamide ~174~38~19~14~34, ~15-
N,N-dimethylbutanamide ~173~36~19~14~35, ~37-
2,2-dimethylbutanamide ~179~40~32~9-~25 (2C, C2-(CH₃)₂)
2,3-dimethylbutanamide ~178~46~33~19, ~16-~16 (C2-CH₃)

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Table 3: Infrared (IR) Spectroscopy Data (Key Peak Positions in cm⁻¹)

Compound Nameν(N-H)ν(C=O)ν(C-H)Other Key Peaks
This compound ~3300 (broad)~1640~2960, ~2870~1550 (N-H bend)
N,3-dimethylbutanamide ~3300 (broad)~1640~2960, ~2870~1550 (N-H bend)
3,3-dimethylbutanamide ~3350, ~3180 (two bands)~1650~2960~1620 (N-H bend)
N-methylpentanamide ~3300 (broad)~1640~2960, ~2870~1550 (N-H bend)
N-ethylbutanamide ~3300 (broad)~1640~2960, ~2870~1550 (N-H bend)
N,N-dimethylbutanamide -~1630~2960, ~2870-
2,2-dimethylbutanamide ~3350, ~3180 (two bands)~1650~2960~1620 (N-H bend)
2,3-dimethylbutanamide ~3350, ~3180 (two bands)~1650~2960~1620 (N-H bend)

Note: Peak positions are approximate. Primary amides show two N-H stretching bands, secondary amides show one, and tertiary amides show none.

Table 4: Mass Spectrometry (MS) Data (Key m/z values of Fragments)

Compound NameMolecular Ion (M⁺) m/zKey Fragment Ions (m/z)
This compound 11586, 72, 57, 44
N,3-dimethylbutanamide 11586, 72, 57, 44
3,3-dimethylbutanamide 115100, 86, 57, 44
N-methylpentanamide 11572, 58, 44
N-ethylbutanamide 11587, 72, 44
N,N-dimethylbutanamide 11586, 72, 58, 44
2,2-dimethylbutanamide 115100, 86, 57, 44
2,3-dimethylbutanamide 11586, 72, 57, 44

Note: Fragmentation patterns can vary with the ionization technique used.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound and its isomers. Specific parameters may need to be optimized for individual instruments and samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the amide sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: A 300 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.

  • ¹³C NMR Acquisition:

    • Spectrometer: A 75 MHz or higher field NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more scans, as the ¹³C nucleus has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

    • Data Processing: Apply a Fourier transform, followed by phase and baseline correction.

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid): Place one to two drops of the liquid amide sample directly onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Data Acquisition:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Mode: Transmittance.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32 scans.

    • Background: Acquire a background spectrum of the clean, empty salt plates before running the sample.

    • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the amide sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Gas Chromatograph:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

      • Scan Range: m/z 40-300.

      • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to aid in structure elucidation.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of this compound and its isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of Amide Isomers cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison Synthesis Synthesis of This compound and its Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Acquire Spectra IR IR Spectroscopy Purification->IR Acquire Spectra MS Mass Spectrometry (GC-MS) Purification->MS Acquire Spectra NMR_Data Analyze Chemical Shifts, Coupling Constants, and Multiplicities NMR->NMR_Data IR_Data Analyze Functional Group Frequencies (C=O, N-H) IR->IR_Data MS_Data Analyze Molecular Ion and Fragmentation Patterns MS->MS_Data Comparison Tabulate and Compare Spectroscopic Data for all Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Conclusion Structural Elucidation and Isomer Differentiation Comparison->Conclusion

Caption: Logical workflow for the spectroscopic comparison of amide isomers.

A Comparative Guide to N,2-Dimethylbutanamide and Other Amide Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate solvent is a critical decision in drug development and organic synthesis, profoundly influencing reaction kinetics, product purity, and the physicochemical properties of active pharmaceutical ingredients (APIs). Amide solvents are a versatile class of polar aprotic solvents widely utilized for their exceptional solvating power for a broad range of compounds. This guide provides a comparative overview of the performance of N,2-dimethylbutanamide against other commonly used amide solvents: N,N-dimethylbutanamide, N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and N-methyl-2-pyrrolidone (NMP).

While direct comparative experimental studies on the performance of this compound are not extensively available in peer-reviewed literature, this guide compiles the existing physicochemical data and outlines standardized experimental protocols to enable researchers to conduct their own objective comparisons.

Physicochemical Properties of Amide Solvents

The fundamental properties of a solvent dictate its suitability for specific applications. The following table summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compoundN,N-DimethylbutanamideN,N-Dimethylformamide (DMF)N,N-Dimethylacetamide (DMAc)N-Methyl-2-pyrrolidone (NMP)
CAS Number 21458-37-7[1]760-79-2[2][3]68-12-2[4][5]127-19-5[6]872-50-4[7]
Molecular Formula C₆H₁₃NO[1]C₆H₁₃NO[2][3]C₃H₇NO[4][5]C₄H₉NO[6]C₅H₉NO[7]
Molecular Weight ( g/mol ) 115.17[1]115.174[3]73.09[4][5]87.122[8]99.133[7]
Boiling Point (°C) Not Available186[2][3]153[4][5]165.1[8]202 to 204[7]
Melting Point (°C) Not Available-40[2][3]-61[4]-20[8]-24[7]
Density (g/cm³) Not Available0.9064 (at 25°C)[2]0.944 (at 25°C)[4]0.937[8]1.028[7]
Solubility in Water Not AvailableVery Soluble (110 g/L at 25°C)[9]Miscible[4][10]Miscible[8][11]Miscible[7][12]
Flash Point (°C) Not Available80-82 (at 15mm Hg)[3]58[5]63[8]91[7]
Health and Safety Considerations

A critical aspect of solvent selection is the evaluation of its hazard profile. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information.

SolventGHS Hazard Statements
This compound Data not readily available. Researchers should handle with care, assuming potential for irritation and toxicity.
N,N-Dimethylbutanamide Data not readily available. Researchers should handle with care, assuming potential for irritation and toxicity.
N,N-Dimethylformamide (DMF) H226 (Flammable liquid and vapour), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H331 (Toxic if inhaled), H360D (May damage the unborn child).[13][14][15]
N,N-Dimethylacetamide (DMAc) H227 (Combustible liquid), H312 (Harmful in contact with skin), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H360 (May damage fertility or the unborn child).[11][16]
N-Methyl-2-pyrrolidone (NMP) H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child).[7][17][18]

Experimental Protocols for Performance Evaluation

To facilitate a direct and objective comparison of this compound with other amide solvents, the following detailed experimental protocols are provided. These protocols are designed to assess key performance indicators relevant to pharmaceutical development.

API Solubility Determination

The solubility of an active pharmaceutical ingredient (API) in a given solvent is a fundamental parameter that influences formulation strategies and drug delivery.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solutions: Add an excess amount of the API to a series of vials, each containing one of the amide solvents being tested.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow undissolved solids to settle. Carefully withdraw an aliquot of the supernatant.

  • Filtration: Filter the collected supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved API.

  • Data Analysis: Calculate the solubility of the API in each amide solvent, typically expressed in mg/mL or mol/L.

G Workflow for API Solubility Determination cluster_0 Preparation cluster_1 Sample Processing cluster_2 Analysis A Add excess API to each amide solvent B Seal vials and place in shaker bath A->B C Collect supernatant after settling B->C D Filter supernatant C->D E Dilute filtered solution D->E F Analyze by HPLC-UV E->F G Calculate solubility F->G

Workflow for API Solubility Determination
Reaction Kinetics Analysis

The choice of solvent can significantly impact the rate of a chemical reaction. A comparative analysis of reaction kinetics provides valuable insights into the performance of each amide solvent.

Methodology: In-situ Reaction Monitoring by HPLC

  • Reaction Setup: Prepare identical reaction mixtures in each of the amide solvents to be tested. Ensure all other reaction parameters (temperature, reactant concentrations, catalyst loading) are kept constant.

  • Initiation: Start the reactions simultaneously.

  • Sampling: At predetermined time intervals, withdraw a small, precise aliquot from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to halt its progress. This can be achieved by rapid cooling or by adding a quenching agent.

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent for HPLC analysis.

  • HPLC Analysis: Inject the prepared samples into an HPLC system equipped with a suitable column and detector to separate and quantify the reactants and products.

  • Data Analysis: Plot the concentration of a key reactant or product as a function of time for each solvent. Determine the reaction rate constants and compare the reaction profiles to evaluate the performance of each solvent.

G Workflow for Reaction Kinetics Analysis A Prepare identical reaction mixtures in each solvent B Initiate reactions A->B C Withdraw aliquots at timed intervals B->C D Quench reaction in aliquots C->D E Prepare samples for HPLC D->E F Analyze by HPLC E->F G Plot concentration vs. time and determine rate constants F->G

Workflow for Reaction Kinetics Analysis
API Stability Assessment

The stability of a drug substance in a solvent is crucial for ensuring its quality and shelf-life, particularly for liquid formulations.

Methodology: Stability-Indicating HPLC Method

  • Sample Preparation: Prepare solutions of the API in each of the amide solvents at a known concentration.

  • Stress Conditions: Subject the solutions to various stress conditions to accelerate degradation. Common stress conditions include:

    • Thermal Stress: Elevated temperatures (e.g., 40°C, 60°C).

    • Photolytic Stress: Exposure to UV and visible light.

    • Hydrolytic Stress: Addition of acid or base to evaluate pH-dependent stability.

    • Oxidative Stress: Addition of an oxidizing agent (e.g., hydrogen peroxide).

  • Time-Point Sampling: At specified time points during the stress testing, withdraw samples from each solution.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method must be capable of separating the intact API from all its degradation products.[19][20][21]

  • Data Analysis: Quantify the amount of the intact API remaining and the amount of each degradation product formed over time. Compare the degradation profiles in each solvent to assess the relative stability of the API.

G Workflow for API Stability Assessment A Prepare API solutions in each solvent B Subject solutions to stress conditions (heat, light, pH, oxidation) A->B C Withdraw samples at time points B->C D Analyze by stability-indicating HPLC C->D E Quantify API and degradation products D->E F Compare degradation profiles E->F

Workflow for API Stability Assessment

Conclusion

The selection of an optimal amide solvent is a multifaceted process that requires careful consideration of physicochemical properties, performance in specific applications, and safety profiles. While established amides like DMF, DMAc, and NMP are well-characterized, emerging solvents such as this compound warrant systematic evaluation to understand their potential advantages. The experimental protocols outlined in this guide provide a robust framework for researchers to generate the necessary comparative data to make informed decisions. By methodically assessing solubility, reaction kinetics, and stability, the scientific community can build a comprehensive understanding of the performance of this compound relative to other amides, ultimately contributing to the development of more efficient and safer pharmaceutical processes.

References

A Comparative Guide to the Structural Validation of N,2-Dimethylbutanamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comprehensive comparison of analytical techniques for validating the structure of N,2-dimethylbutanamide and its derivatives. By presenting key experimental data and detailed protocols, this document serves as a practical resource for ensuring the integrity and accuracy of molecular characterization.

Introduction to this compound and its Derivatives

This compound is a simple amide with the molecular formula C6H13NO.[1] Its derivatives are of interest in various fields of chemical and pharmaceutical research. Accurate structural validation is paramount to understanding their chemical properties, biological activities, and potential applications. This guide will focus on a comparative analysis of spectroscopic and chromatographic techniques for a series of representative this compound derivatives.

To illustrate the comparative analysis, we will consider the following hypothetical derivatives:

  • Compound A: this compound

  • Compound B: N-ethyl-2-methylbutanamide

  • Compound C: N,2,3-trimethylbutanamide

These compounds allow for a clear comparison of how changes in substitution on the nitrogen and the alkyl chain affect the analytical data.

Comparative Spectroscopic Data

Spectroscopic techniques are fundamental to the structural elucidation of organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the carbon-hydrogen framework and the molecular weight of the compounds.

Table 1: Comparison of Predicted ¹H NMR Chemical Shifts (δ) in CDCl₃

ProtonsCompound A (this compound)Compound B (N-ethyl-2-methylbutanamide)Compound C (N,2,3-trimethylbutanamide)
N-CH₃ ~2.7 (d)--
N-CH₂CH₃ -~3.2 (q)-
N-CH₂CH₃ -~1.1 (t)-
H-2 ~2.1 (m)~2.0 (m)~1.9 (m)
2-CH₃ ~1.1 (d)~1.1 (d)~1.0 (d)
H-3 ~1.5 & ~1.7 (m)~1.5 & ~1.7 (m)~1.8 (m)
3-CH₃ --~0.9 (d)
H-4 ~0.9 (t)~0.9 (t)~0.9 (d)
NH ~5.5 (br s)~5.4 (br s)~5.4 (br s)

Table 2: Comparison of Predicted ¹³C NMR Chemical Shifts (δ) in CDCl₃

CarbonCompound A (this compound)Compound B (N-ethyl-2-methylbutanamide)Compound C (N,2,3-trimethylbutanamide)
C=O ~176~175~177
N-CH₃ ~26--
N-CH₂CH₃ -~34-
N-CH₂CH₃ -~15-
C-2 ~43~43~48
2-CH₃ ~17~17~15
C-3 ~26~26~33
3-CH₃ --~16
C-4 ~12~12~20 (doublet)

Table 3: Comparison of Key Mass Spectrometry Fragmentation Data

DerivativeMolecular Ion (M+)Key Fragment Ions (m/z) and Interpretation
This compound 115.186 ([M-CH₃NH]⁺), 72 ([M-C₃H₇]⁺), 57 ([C₄H₉]⁺), 44 ([CH₃CONH₂]⁺)
N-ethyl-2-methylbutanamide 129.1100 ([M-C₂H₅]⁺), 86 ([M-C₃H₇]⁺), 58 ([C₂H₅NHCO]⁺), 57 ([C₄H₉]⁺)
N,2,3-trimethylbutanamide 129.1114 ([M-CH₃]⁺), 86 ([M-C₃H₇]⁺), 72 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺)

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for detailed structural analysis, including the assignment of all proton and carbon signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified amide derivative in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra at 298 K.

    • Use a standard pulse sequence with a 30° pulse angle.

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds and an acquisition time of 4 seconds.

    • Signal averaging of 16 scans is typically sufficient.

  • ¹³C NMR Acquisition:

    • Acquire spectra using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 5 seconds.

    • Signal averaging of 1024 scans or more may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal for ¹³C.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the amide derivatives, which aids in confirming the molecular formula and identifying key structural motifs.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the amide derivative in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injector: Set the injector temperature to 250°C and use a split injection mode (e.g., 50:1 split ratio).

    • Oven Program: Start at 50°C for 2 minutes, then ramp the temperature at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: Set to 230°C.

    • Transfer Line Temperature: Set to 280°C.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the amide. Compare the obtained mass spectrum with library data or interpret the fragmentation pattern to confirm the structure.

Visualizing the Validation Workflow

A systematic workflow is crucial for efficient and accurate structure validation. The following diagram illustrates a typical process.

G Workflow for Structural Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Purity >95% MS Mass Spectrometry (GC-MS, LC-MS) Purification->MS Chromatography Chromatographic Analysis (GC, HPLC for purity) Purification->Chromatography Data_Integration Integration of All Analytical Data NMR->Data_Integration MS->Data_Integration Chromatography->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A general workflow for the synthesis, purification, and structural validation of amide derivatives.

The following diagram illustrates the relationship between the different analytical techniques and the information they provide for structural elucidation.

G Interconnectivity of Analytical Data for Structure Elucidation cluster_techniques Analytical Techniques Structure Proposed Structure (this compound derivative) H_NMR ¹H NMR Structure->H_NMR predicts C_NMR ¹³C NMR Structure->C_NMR predicts MS Mass Spec. Structure->MS predicts Purity HPLC/GC Structure->Purity predicts H_NMR->Structure confirms H environment C_NMR->Structure confirms C framework MS->Structure confirms molecular weight & formula Purity->Structure confirms sample purity

Caption: The relationship between a proposed chemical structure and the experimental data obtained from various analytical techniques.

References

Safety Operating Guide

Safe Disposal of N,2-Dimethylbutanamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of N,2-dimethylbutanamide, emphasizing safety protocols and operational logistics.

Immediate Safety and Handling Protocols

Given that the toxicological properties of this compound have not been fully investigated, it is imperative to handle it with caution, treating it as a potentially hazardous substance.[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A laboratory coat is required to protect from potential splashes.

In the event of a spill, immediately contain the leak if it is safe to do so.[2][3] Use an inert, non-combustible absorbent material to clean up the spill and place the collected material into a sealed, properly labeled container for disposal.[3][4] Ensure the area is well-ventilated.[2] For flammable substances, all sources of ignition should be removed, and spark-proof tools should be used.[2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal service, typically involving incineration.[2][5] Disposing of this chemical down the drain or in regular trash is strictly prohibited.[2][5]

  • Waste Segregation and Collection:

    • Collect this compound waste in a designated, compatible container (e.g., glass or polyethylene).[5]

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.[5]

  • Proper Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[4][5]

    • Include the full chemical name: "this compound."[5]

    • Note the date of accumulation and the name of the responsible researcher or principal investigator.[4]

  • Waste Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.[4][5]

    • The storage area must be well-ventilated, secure, and away from heat or ignition sources.[5]

  • Arrange for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[4][5] They will have established procedures and certified vendors for chemical disposal.

  • Decontamination:

    • Thoroughly decontaminate any labware or surfaces that have come into contact with this compound.

    • Use an appropriate solvent, such as ethanol (B145695) or acetone, followed by a wash with soap and water.

    • Collect all decontamination rinsate as hazardous waste.[5]

Hazard and Safety Data Summary

Due to the limited availability of specific toxicological data for this compound, a conservative approach to hazard assessment is necessary. The following table summarizes known information and data for related compounds.

ParameterInformationSource
Molecular Formula C6H13NO[1][6]
Molecular Weight 115.17 g/mol [1][6]
Physical State Liquid[1]
Appearance Colorless[1]
Boiling Point 80 - 82 °C[1]
Known Hazards Toxicological properties have not been fully investigated. Treat as potentially hazardous.[1]
Related Compound Hazards May be harmful if swallowed, cause skin and eye irritation, and may cause drowsiness or dizziness. Some related compounds are highly flammable and toxic to aquatic life.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Labeled Container ppe->collect decontaminate Decontaminate Glassware and Work Surfaces ppe->decontaminate labeling Label Container: 'Hazardous Waste' 'this compound' Date and PI Name collect->labeling storage Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Contact Institutional EHS for Waste Pickup storage->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize consultation with your institution's EHS department for any questions or uncertainties regarding chemical waste.

References

Essential Safety and Logistical Information for Handling N,2-dimethylbutanamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for the handling and disposal of N,2-dimethylbutanamide, tailored for researchers, scientists, and professionals in drug development. Following these procedures is essential for ensuring laboratory safety and minimizing risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose
Eye and Face Chemical safety goggles or a face shield worn over goggles.[1][2]Protects against splashes that can cause severe eye damage.
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended).[2] A knee-length laboratory coat.[2]Prevents skin contact and contamination of personal clothing.[1][3]
Respiratory Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn.[1]Protects against inhalation of vapors or aerosols.
Feet Closed-toe shoes.[2]Protects feet from accidental spills.

It is imperative to inspect all PPE for integrity before each use.[4] Contaminated clothing should be removed immediately and washed before reuse.

Operational Plans: Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and maintain the chemical's stability.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Avoid direct contact with skin, eyes, and clothing.[3]

  • Prevent the formation of dust and aerosols.[4]

  • Use non-sparking tools to prevent ignition sources.[4]

  • Handle in accordance with good industrial hygiene and safety practices.[1]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[1]

  • Store at room temperature.[1]

  • Incompatible materials include strong oxidizing agents.[1]

Disposal Plan

The disposal of this compound and its containers must be conducted in a manner that ensures environmental safety and regulatory compliance.

Waste Chemical Disposal:

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4]

  • Do not allow the chemical to enter drains or sewer systems.[1][4]

Contaminated Packaging Disposal:

  • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[4]

  • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[4]

  • Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:

  • In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

  • In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation develops.[1]

  • If inhaled: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]

  • If ingested: Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Accidental Release Measures:

  • Ensure adequate ventilation and remove all sources of ignition.[4]

  • Use personal protective equipment as required.[1]

  • Prevent further leakage or spillage if it is safe to do so.[1][4]

  • For a powder spill, cover it with a plastic sheet or tarp to minimize spreading. Take up mechanically and place in appropriate containers for disposal.[1]

  • For a liquid spill, soak up with inert absorbent material and dispose of as hazardous waste.[1]

  • Clean the contaminated surface thoroughly.[1]

Visual Workflow Guides

The following diagrams provide a clear, step-by-step visual guide for PPE selection and emergency response procedures.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow start Start: Handling this compound assess_task Assess Task-Specific Risks (e.g., splashing, aerosol generation) start->assess_task eye_face Wear Chemical Safety Goggles (and face shield if splash risk) assess_task->eye_face skin Wear Nitrile/Neoprene Gloves and Lab Coat assess_task->skin respiratory Work in Well-Ventilated Area (Use respirator if needed) assess_task->respiratory footwear Wear Closed-Toe Shoes assess_task->footwear proceed Proceed with Task eye_face->proceed skin->proceed respiratory->proceed footwear->proceed

Caption: PPE Selection Workflow for this compound.

Emergency_Response_Workflow cluster_emergency Emergency Response Workflow exposure_event Exposure Event Occurs (Spill or Personal Contact) assess_situation Assess the Situation (Ensure scene is safe) exposure_event->assess_situation spill Spill Response assess_situation->spill Spill personal_exposure Personal Exposure Response assess_situation->personal_exposure Personal contain_spill Contain Spill with Absorbent Material spill->contain_spill remove_clothing Remove Contaminated Clothing personal_exposure->remove_clothing clean_up Clean Spill Area Following SDS contain_spill->clean_up dispose Dispose of Waste Properly clean_up->dispose first_aid Administer First Aid (Eye wash, safety shower) remove_clothing->first_aid seek_medical Seek Medical Attention first_aid->seek_medical

Caption: Emergency Response for Chemical Exposure.

References

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N,2-dimethylbutanamide

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